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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-7-nitroquinoline: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Quinoline Core in Medicinal Chemistry The quinoline scaffold is a cornerstone in the architecture of therapeutic agents, recognized for its prevalence in a multitude of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the architecture of therapeutic agents, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring is a key endeavor in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This technical guide focuses on 5-Bromo-7-nitroquinoline (CAS Number: 2638501-76-3) , a derivative poised for significant utility in synthetic and medicinal chemistry. The presence of two distinct and reactive functional groups—a bromine atom at the 5-position and a nitro group at the 7-position—on the quinoline core makes this molecule a highly versatile building block. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[3] Concurrently, the electron-withdrawing nitro group not only influences the electronic properties of the aromatic system but also presents opportunities for further chemical transformations, such as reduction to a primary amine or activation of adjacent positions for nucleophilic substitution.[4][5]

This guide provides an in-depth analysis of 5-Bromo-7-nitroquinoline, from its fundamental properties and synthesis to its reactivity and potential applications, with a particular focus on its role as a precursor to novel kinase inhibitors and other therapeutic candidates.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the key properties for 5-Bromo-7-nitroquinoline.

Core Physicochemical Properties
PropertyValueSource/Comment
CAS Number 2638501-76-3
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol [6]
Appearance Expected to be a crystalline solidBased on related compounds
Melting Point No data available-
Boiling Point No data available-
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) and have limited solubility in water.Inferred from similar structures
Storage Refrigerated storage, sealed in a dry environment.
Spectroscopic Data (Predicted)

While experimental spectra for 5-Bromo-7-nitroquinoline are not widely available, the following data are predicted based on the analysis of structurally similar compounds, such as 5-bromoquinoline N-oxide and various nitro- and bromo-substituted quinolines.[7][8]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to display distinct signals for the five aromatic protons. The electron-withdrawing effects of the nitro group and the bromine atom will cause downfield shifts.

    • H-2: ~8.9-9.1 (dd)

    • H-3: ~7.6-7.8 (dd)

    • H-4: ~8.4-8.6 (dd)

    • H-6: ~8.3-8.5 (d)

    • H-8: ~8.7-8.9 (d)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon spectrum will reflect the electronic environment of each carbon atom in the bicyclic system.

    • Expected signals in the aromatic region (120-155 ppm), with carbons attached to or near the electron-withdrawing groups appearing at lower field.

  • IR Spectroscopy (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group and the aromatic system.

    • ~1520-1540 (asymmetric NO₂ stretch)

    • ~1340-1360 (symmetric NO₂ stretch)

    • ~1600, 1480 (C=C and C=N aromatic stretching)

    • ~800-900 (C-H out-of-plane bending)

  • Mass Spectrometry (EI-MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • M⁺: m/z 252/254

    • Fragment ions corresponding to the loss of NO₂ (m/z 206/208) and subsequent loss of Br would be expected.

Synthesis of 5-Bromo-7-nitroquinoline

The synthesis of 5-Bromo-7-nitroquinoline can be approached through the electrophilic nitration of 5-bromoquinoline. This strategy is based on established procedures for the nitration of other bromoquinoline isomers, such as the nitration of 6-bromoquinoline to yield 6-bromo-5-nitroquinoline.[9][10] The directing effects of the quinoline nitrogen and the existing bromine substituent will influence the position of nitration. In acidic media, the quinoline nitrogen is protonated, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the benzene ring, primarily at the 5- and 8-positions.[1] Since the 5-position is already occupied by a bromine atom, the nitration is expected to occur at one of the remaining positions on the carbocyclic ring.

Experimental Protocol: Nitration of 5-Bromoquinoline

Causality behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the highly electrophilic nitronium ion required for the substitution on the deactivated quinolinium ring.[1] Maintaining a low temperature throughout the addition of the nitrating mixture is critical to control the exothermic reaction and prevent the formation of undesired byproducts. The final workup with a basic solution neutralizes the strong acid and allows for the extraction of the organic product.

Materials:

  • 5-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromoquinoline (1.0 eq) in concentrated sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Bromo-7-nitroquinoline.

G cluster_synthesis Synthesis Workflow 5-Bromoquinoline 5-Bromoquinoline Nitrating_Mixture H₂SO₄ / HNO₃ Reaction Electrophilic Aromatic Substitution (0°C to RT) Workup 1. Ice Quench 2. Neutralization (NaHCO₃) 3. Extraction (DCM) Purification Column Chromatography Product 5-Bromo-7-nitroquinoline

Caption: Synthesis of 5-Bromo-7-nitroquinoline.

Chemical Reactivity and Synthetic Utility

5-Bromo-7-nitroquinoline is a bifunctional molecule, offering two distinct reactive sites for synthetic transformations. This dual reactivity allows for a stepwise and regioselective functionalization, making it a valuable intermediate for the construction of complex molecular architectures.

Reactions at the 5-Position: The Bromo Group

The bromine atom at the C-5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation in modern organic synthesis.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoline core and a wide range of aryl, heteroaryl, or vinyl groups using an organoboron reagent.[11] This reaction is highly valued for its mild conditions and tolerance of various functional groups.

General Protocol for Suzuki-Miyaura Coupling:

  • In a Schlenk flask, combine 5-Bromo-7-nitroquinoline (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Bromoquinoline 5-Bromo-7-nitroquinoline Boronic_Acid R-B(OH)₂ Reaction Pd Catalyst, Base Product 5-Aryl-7-nitroquinoline

Caption: Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C-5 position.[12] This reaction is crucial for the synthesis of anilinoquinolines, a common motif in kinase inhibitors.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add 5-Bromo-7-nitroquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.2-1.5 eq).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring until completion.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography.

Caption: Buchwald-Hartwig amination reaction.

Reactions at the 7-Position: The Nitro Group

The nitro group at C-7 is not merely a passive substituent; it is a versatile functional handle that can be transformed in several synthetically useful ways.

The most common transformation of the nitro group is its reduction to a primary amine (7-amino-5-bromoquinoline).[5] This opens up a plethora of subsequent functionalization possibilities, such as acylation, sulfonylation, or diazotization followed by Sandmeyer reactions. Common reducing agents include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C).

General Protocol for Nitro Group Reduction:

  • Dissolve 5-Bromo-7-nitroquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add the reducing agent (e.g., an excess of SnCl₂·2H₂O in concentrated HCl, or catalytic amount of Pd/C).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Perform an appropriate workup to remove the reagents and isolate the aminoquinoline product.

The electron-withdrawing nature of the nitro group can activate adjacent positions on the aromatic ring towards nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).[4][12] While the C-5 bromo group is more susceptible to palladium-catalyzed reactions, under certain conditions, nucleophilic displacement of a hydrogen atom ortho or para to the nitro group can occur, a reaction known as Vicarious Nucleophilic Substitution (VNS).[13] This can provide a pathway to introduce nucleophiles at the C-6 or C-8 positions.

Applications in Drug Discovery and Development

The 5-bromo-7-nitroquinoline scaffold is a prime candidate for the synthesis of novel therapeutic agents, particularly in the field of oncology. The quinoline core is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[14][15]

As a Precursor for Kinase Inhibitors

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoline scaffold can mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. The substituents at the 5- and 7-positions can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[2]

The synthetic versatility of 5-Bromo-7-nitroquinoline allows for a systematic structure-activity relationship (SAR) study. The C-5 position can be functionalized with various aryl or heteroaryl groups via Suzuki coupling to explore interactions with the solvent-exposed region of the active site. The C-7 amino group (obtained after reduction of the nitro group) can be acylated or alkylated to introduce side chains that can interact with other regions of the kinase domain.

Caption: Application in Kinase Inhibitor Synthesis.

Safety and Handling

As with all chemical reagents, 5-Bromo-7-nitroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8][14]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Keep the container tightly closed and store in a cool, dry place.

Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

Conclusion

5-Bromo-7-nitroquinoline represents a strategically designed chemical scaffold with significant potential for applications in medicinal chemistry and organic synthesis. Its bifunctional nature allows for selective and diverse modifications at both the C-5 and C-7 positions, providing a robust platform for the generation of novel and complex molecules. The synthetic accessibility and the proven importance of the quinoline core in drug discovery, particularly in the development of kinase inhibitors, position 5-Bromo-7-nitroquinoline as a valuable tool for researchers and scientists dedicated to the advancement of therapeutic innovation.

References

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  • PrepChem. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com.
  • Electronic Supporting Information. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (2022, July). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
  • BLD Pharm. (n.d.). 2638501-76-3|5-Bromo-7-nitroquinoline. BLD Pharm.
  • Gonda, Z., & Novák, Z. (2021).
  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.
  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
  • BenchChem. (2025). An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2). BenchChem.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • ResearchGate. (n.d.). S N H Arylamination of Nitroquinolines: Access to Nitro and Nitroso Derivatives of Arylaminoquinolines.
  • PubChem. (n.d.). 5-Bromo-7-nitroindoline.
  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • NextSDS. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ustinov, I. I., & Hlytin, N. V. (2024, December 13). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds.
  • ResearchGate. (2025, October 15). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
  • Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NIST. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. NIST Chemistry WebBook.
  • A. M. S. (2010, July 30).
  • Sigma-Aldrich. (n.d.). 5-bromo-7-nitro-quinoline. Sigma-Aldrich.
  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ChemicalBook. (n.d.). 5-Bromoquinoline synthesis. ChemicalBook.
  • BLD Pharm. (n.d.). 1354221-07-0|3-Bromo-7-nitroquinoline. BLD Pharm.
  • ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • Amanote Research. (2005, January 1). Synthesis of 5-Bromoisoquinoline and. Amanote Research.
  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. BenchChem.
  • NIST. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. NIST Chemistry WebBook.
  • Journal of the Chemical Society (Resumed). (n.d.). The polarography of quinoline derivatives. Part VII. The reduction waves of quinoline-3-, -5-, -6-, and -7-carboxylic acids. RSC Publishing.
  • Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • PubChem. (n.d.). 7-Nitroquinoline.
  • PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. NIH.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. BenchChem.
  • Frontiers. (2020, January 7). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • PubChemLite. (n.d.). 5-bromo-7-nitro-1h-indole (C8H5BrN2O2). PubChemLite.

Sources

Exploratory

Retrosynthetic Analysis and Strategic Considerations

An In-depth Technical Guide on the Synthesis of 5-Bromo-7-nitroquinoline For researchers, scientists, and professionals in drug development, the strategic synthesis of novel quinoline scaffolds is a cornerstone of innova...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 5-Bromo-7-nitroquinoline

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel quinoline scaffolds is a cornerstone of innovation. The quinoline core is a privileged structure in medicinal chemistry, and its derivatization allows for the fine-tuning of biological activity. This guide provides a comprehensive, in-depth exploration of a proposed synthetic pathway for 5-bromo-7-nitroquinoline, a molecule of interest for further functionalization in drug discovery programs. This document is structured to provide not just a protocol, but a scientifically grounded rationale for the synthetic choices made.

The synthesis of 5-bromo-7-nitroquinoline can be approached from two primary retrosynthetic pathways, each with its own set of advantages and challenges regarding regioselectivity.

G cluster_path_A Pathway A cluster_path_B Pathway B 5-Bromo-7-nitroquinoline 5-Bromo-7-nitroquinoline Nitration Nitration 5-Bromo-7-nitroquinoline->Nitration C-N bond formation Bromination Bromination 5-Bromo-7-nitroquinoline->Bromination C-Br bond formation 5-Bromoquinoline 5-Bromoquinoline 5-Bromoquinoline->Nitration 7-Nitroquinoline 7-Nitroquinoline 7-Nitroquinoline->Bromination

Figure 1: Retrosynthetic analysis of 5-bromo-7-nitroquinoline.

Pathway A: Nitration of 5-bromoquinoline. This pathway involves the initial synthesis of 5-bromoquinoline followed by electrophilic nitration. The bromine atom at the 5-position is a deactivating but ortho-, para-directing group. However, the directing effects in quinoline systems are more complex due to the influence of the nitrogen-containing ring.

Pathway B: Bromination of 7-nitroquinoline. This route commences with the synthesis of 7-nitroquinoline, followed by electrophilic bromination. The nitro group at the 7-position is a strong deactivating and meta-directing group.

Strategic Choice: For this guide, we will focus on Pathway A . While the bromo group is deactivating, its directing influence towards the 7-position (para to the bromine) is a reasonable expectation. The strong deactivating nature of the nitro group in Pathway B would likely make the subsequent bromination step more challenging.

Synthesis of the Precursor: 5-Bromoquinoline

The synthesis of 5-bromoquinoline can be efficiently achieved via a Sandmeyer reaction starting from 5-aminoquinoline. This method offers excellent regioselectivity.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 5-Aminoquinoline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 5-aminoquinoline in a mixture of deionized water and 48% hydrobromic acid.

    • Cool the solution to 0°C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 75°C.

    • Add the cold diazonium salt solution dropwise to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Basify the reaction mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude 5-bromoquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValueReference
Starting Material5-Aminoquinoline[1]
Key ReagentsHBr, NaNO₂, CuBr[1][2]
Reaction Temperature0°C to 75°C[2]
Reported Yield~61%[2]

Nitration of 5-Bromoquinoline

The final step in the proposed synthesis is the regioselective nitration of 5-bromoquinoline to yield 5-bromo-7-nitroquinoline. This electrophilic aromatic substitution is a standard method for introducing a nitro group onto an aromatic ring.[3]

Mechanistic Considerations

The nitration of an aromatic ring proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3] The nitronium ion then attacks the electron-rich quinoline ring. The regioselectivity is governed by the electronic effects of the existing substituent (the bromo group) and the quinoline nitrogen.

G cluster_workflow Nitration Workflow Start Start Dissolve Dissolve 5-bromoquinoline in concentrated H₂SO₄ Start->Dissolve Cool Cool to 0-5°C in an ice bath Dissolve->Cool AddDropwise Add nitrating mixture dropwise to quinoline solution Cool->AddDropwise NitratingMixture Prepare nitrating mixture (HNO₃ + H₂SO₄) NitratingMixture->AddDropwise Stir Stir at 0-5°C AddDropwise->Stir Quench Pour onto crushed ice Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry organic phase (anhydrous MgSO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization Concentrate->Purify End End Purify->End

Figure 2: General workflow for the nitration of a quinoline derivative.
Experimental Protocol: Nitration

Materials:

  • 5-Bromoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 5-bromoquinoline.

    • Cool the flask in an ice bath to 0-5 °C.

  • Acid Addition:

    • Slowly add concentrated sulfuric acid (3.0 eq) to the 5-bromoquinoline with constant stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture Preparation:

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration:

    • Add the prepared nitrating mixture dropwise to the solution of 5-bromoquinoline in sulfuric acid via the dropping funnel.

    • Maintain the reaction temperature between 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude 5-bromo-7-nitroquinoline by recrystallization from ethanol to yield the final product.

ParameterDescriptionReference
Starting Material5-Bromoquinoline-
Key ReagentsConcentrated H₂SO₄, Concentrated HNO₃[3]
Reaction Temperature0-5°C[3]
PurificationRecrystallization from ethanol[3]

Characterization of 5-Bromo-7-nitroquinoline

The structure of the final product should be confirmed using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the proton and carbon environments, respectively, confirming the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the C-Br bond and the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) will be indicative of the successful synthesis.

  • Melting Point: A sharp melting point will indicate the purity of the final product.

Safety and Handling

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrating Mixture: The preparation of the nitrating mixture is an exothermic process. Always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Brominating Agents: Bromine and N-bromosuccinimide are corrosive and toxic. Handle in a fume hood with appropriate PPE.

  • Quenching: The quenching of the reaction mixture by pouring it onto ice is highly exothermic. Perform this step slowly and with caution.

Conclusion

This technical guide outlines a robust and scientifically plausible pathway for the synthesis of 5-bromo-7-nitroquinoline. By leveraging established synthetic methodologies for the formation of the quinoline core and its subsequent functionalization, researchers can access this valuable scaffold for further elaboration in drug discovery and development programs. The provided protocols, grounded in the principles of organic chemistry, offer a clear and actionable route to this target molecule.

References

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

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Foundational

Spectroscopic Elucidation of 5-Bromo-7-nitroquinoline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Bromo-7-nitroquinoline, a substituted quinoline of significant interest to researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Bromo-7-nitroquinoline, a substituted quinoline of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis, data from analogous structures, and predictive methodologies to offer a robust framework for its characterization. The focus is on providing a practical, field-proven understanding of how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be employed to elucidate and confirm the structure of 5-Bromo-7-nitroquinoline.

Molecular Structure and Spectroscopic Overview

5-Bromo-7-nitroquinoline possesses a quinoline core, a bicyclic aromatic heterocycle, substituted with a bromine atom at the 5-position and a nitro group at the 7-position. These substituents significantly influence the electronic distribution within the aromatic system, which in turn dictates the molecule's interaction with electromagnetic radiation and its fragmentation behavior. This guide will dissect the expected spectroscopic signatures arising from this unique molecular architecture.

mol 5-Bromo-7-nitroquinoline

Caption: Molecular structure of 5-Bromo-7-nitroquinoline.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-7-nitroquinoline is anticipated to be dominated by the characteristic vibrations of the nitro group and the aromatic quinoline ring.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~1530 - 1550StrongAsymmetric NO₂ stretch
~1340 - 1360StrongSymmetric NO₂ stretch
~3050 - 3100Medium-WeakAromatic C-H stretch
~1600, ~1500, ~1450Medium-WeakAromatic C=C and C=N ring stretching
~800 - 900StrongC-H out-of-plane bending
~600 - 700Medium-WeakC-Br stretch
Interpretation of the IR Spectrum

The most prominent features in the predicted IR spectrum are the two strong absorption bands corresponding to the nitro group (NO₂) vibrations. The asymmetric stretch is expected at a higher wavenumber than the symmetric stretch.[1][2] The presence of both a strong electron-withdrawing nitro group and a halogen on the quinoline ring will influence the precise position of these bands.[3][4]

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain a series of bands due to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the quinoline ring. The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.[5] The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample like 5-Bromo-7-nitroquinoline is as follows:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The ATR accessory is placed in the sample compartment of an FT-IR spectrometer. The spectrum is acquired over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

The choice of ATR-FT-IR is based on its simplicity, speed, and the minimal sample preparation required.

cluster_ir IR Spectroscopy Workflow Sample Placement Sample Placement Data Acquisition Data Acquisition Sample Placement->Data Acquisition Spectral Analysis Spectral Analysis Data Acquisition->Spectral Analysis

Caption: A simplified workflow for IR spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 5-Bromo-7-nitroquinoline is predicted to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are significantly influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the nitro group, as well as the bromine atom.[6]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.9 - 9.1ddJ ≈ 4.5, 1.5
H-3~7.5 - 7.7ddJ ≈ 8.5, 4.5
H-4~8.8 - 9.0ddJ ≈ 8.5, 1.5
H-6~8.4 - 8.6dJ ≈ 2.0
H-8~9.0 - 9.2dJ ≈ 2.0
Interpretation of the ¹H NMR Spectrum
  • H-2 and H-4: These protons are adjacent to the nitrogen atom and are therefore significantly deshielded, appearing at the downfield end of the spectrum. They will appear as doublets of doublets due to coupling with H-3 and a smaller long-range coupling to each other.

  • H-8: This proton is in the peri position to the quinoline nitrogen and is also strongly deshielded. The presence of the adjacent nitro group at position 7 will further deshield H-8, likely making it one of the most downfield signals. It is expected to appear as a doublet due to coupling with H-6.

  • H-6: This proton will also be deshielded by the adjacent nitro group. It is expected to appear as a doublet due to coupling with H-8.

  • H-3: This proton is the most upfield of the aromatic protons, being the least affected by the electron-withdrawing groups. It will appear as a doublet of doublets due to coupling with both H-2 and H-4.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show nine signals for the nine carbon atoms in the quinoline ring. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and nitro group.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~122 - 124
C-4~135 - 137
C-4a~128 - 130
C-5~120 - 122
C-6~125 - 127
C-7~148 - 150
C-8~128 - 130
C-8a~147 - 149
Interpretation of the ¹³C NMR Spectrum
  • The carbons directly attached to the nitrogen (C-2 and C-8a) and the nitro group (C-7) are expected to be the most deshielded.

  • The carbon bearing the bromine atom (C-5) will also be influenced, though the effect of bromine on carbon chemical shifts is more complex than that of nitrogen or a nitro group.

  • The remaining carbons will have chemical shifts in the typical aromatic region, with their precise values determined by their position relative to the substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-Bromo-7-nitroquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

For 5-Bromo-7-nitroquinoline (Molecular Formula: C₉H₅BrN₂O₂), the predicted molecular weight is approximately 252.96 g/mol .

m/zInterpretation
253/255Molecular ion peak ([M]⁺˙) showing the characteristic isotopic pattern for one bromine atom (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).
207/209Loss of NO₂ radical ([M - NO₂]⁺).
178Loss of Br radical from the [M - NO₂]⁺ fragment.
128Loss of Br radical from the molecular ion ([M - Br]⁺).
Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) as a radical, and for bromoaromatic compounds, the loss of the bromine radical. The relative intensities of these fragment ions will depend on the ionization energy and the stability of the resulting ions.

M [M]⁺˙ (m/z 253/255) M_minus_NO2 [M - NO₂]⁺ (m/z 207/209) M->M_minus_NO2 - NO₂ M_minus_Br [M - Br]⁺ (m/z 128) M->M_minus_Br - Br M_minus_NO2_minus_Br [C₉H₅N]⁺ (m/z 178) M_minus_NO2->M_minus_NO2_minus_Br - Br

Caption: Plausible fragmentation pathway for 5-Bromo-7-nitroquinoline in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 5-Bromo-7-nitroquinoline. By understanding the fundamental principles of IR, NMR, and MS, and by considering the electronic effects of the bromo and nitro substituents on the quinoline core, researchers can confidently approach the characterization of this and related molecules. The provided protocols offer a starting point for experimental work, and the detailed interpretations serve as a roadmap for data analysis. The synthesis and full experimental characterization of 5-Bromo-7-nitroquinoline would be a valuable contribution to the chemical literature.

References

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-7-nitroindoline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-7-ethyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-6-methoxy-8-nitroquinoline (C10H7BrN2O3). Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinoline-5,8-dione. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

  • Amanote Research. (2005, January 1). (PDF) Synthesis of 5-Bromoisoquinoline and. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-7-nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

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  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. Retrieved from [Link]

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Exploratory

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to Biological Activity and Experimental Validation

Executive Summary The quinoline nucleus (1-aza-naphthalene) is a planar, aromatic, nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry[1]. Its unique electronic distribution allo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus (1-aza-naphthalene) is a planar, aromatic, nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry[1]. Its unique electronic distribution allows it to participate in diverse non-covalent interactions—including hydrogen bonding, π−π stacking, and hydrophobic interactions—making it highly adaptable for target-specific binding across multiple disease states[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality, quantitative efficacy, and self-validating experimental protocols for three primary biological activities of quinoline derivatives: antimalarial, anticancer, and antibacterial.

Antimalarial Activity: Disrupting Parasitic Detoxification

Mechanistic Causality

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole, releasing free, toxic heme (Fe 2+ -protoporphyrin IX)[1]. To prevent oxidative damage, the parasite polymerizes this heme into inert hemozoin crystals. Quinoline derivatives, functioning as weak bases, accumulate heavily in the acidic vacuole. They bind directly to the free heme and cap the growing hemozoin polymer, blocking further crystallization[1]. The resulting accumulation of free heme induces severe oxidative stress, lipid peroxidation, and ultimate parasite death[1].

Quantitative Data Summary

Table 1: Antimalarial Efficacy of Novel Quinoline Derivatives

CompoundTarget StrainIC 50​ / EC 50​ ValueReference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1)CQ-Resistant P. falciparum1.2 µM1[1]
Compound 40a (Amino-quinoline derivative)Pf3D7 (CQ-Sensitive)0.25 µM1[1]
Compound 40c (Tetrahydropyridine-appended)RKL-9 (CQ-Resistant)5.69 µM1[1]
Quinoline-sulfonamide hybrids3D7 (CQ-Sensitive)0.05 - 1.63 µM3[3]
Experimental Protocol: High-Throughput SYBR Green I In Vitro Assay

Causality for Choice: Traditional Giemsa staining is labor-intensive, subjective, and prone to human error. The SYBR Green I assay leverages a fundamental biological reality: mature human red blood cells lack a nucleus (and thus DNA). When the parasite replicates, total DNA content increases. SYBR Green I selectively intercalates into double-stranded DNA, emitting a fluorescent signal directly proportional to parasitemia. This creates a highly sensitive, self-validating quantitative readout.

  • Culture Preparation: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% and hematocrit to 2%.

  • Compound Dosing: Seed 90 µL of the culture into 96-well microplates. Add 10 µL of serially diluted quinoline compounds (in complete medium with <0.5% DMSO final concentration). Include Chloroquine as a positive control and untreated infected RBCs as a negative control.

  • Incubation: Incubate plates at 37°C for 72 hours under a specialized gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) to each well. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Measure relative fluorescence units (RFU) using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC 50​ using non-linear regression analysis.

G Hb Host Hemoglobin Heme Toxic Free Heme (Fe2+) Hb->Heme Digestion in Acidic Vacuole Hemozoin Inert Hemozoin Crystals Heme->Hemozoin Parasite Detoxification Toxicity Oxidative Stress & Parasite Death Heme->Toxicity Intracellular Accumulation Quinoline Quinoline Derivative Quinoline->Heme Binds to Heme Quinoline->Hemozoin Caps Polymerization

Mechanism of antimalarial quinoline derivatives via hemozoin inhibition.

Anticancer Activity: Precision Kinase Inhibition

Mechanistic Causality

Hyperactivation of kinase cascades (e.g., PI3K/AKT/mTOR, EGFR, ATM) is a hallmark of oncogenesis, driving uncontrolled cellular proliferation and survival[2]. The quinoline scaffold effectively mimics the adenine ring of ATP. By positioning its nitrogen atom to act as a critical hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, quinoline derivatives competitively inhibit ATP binding, thereby shutting down downstream oncogenic signaling[2].

Quantitative Data Summary

Table 2: Kinase Inhibitory Activity of Quinoline Derivatives

CompoundTarget KinaseIC 50​ ValueReference
Compound 38 (Phenylsulfonylurea-quinoline)PI3K / mTOR0.72 µM / 2.62 µM2[2]
Compound 40 (Imidazo[4,5-c]quinoline)PI3K δ 1.9 nM2[2]
Compounds 51-53 (Pyrazoline-quinoline)EGFR31.8 - 42.5 nM2[2]
Compound A011 ([1,2,3]triazolo[4,5-c]quinoline)ATM Kinase1.0 nM4[4]
Experimental Protocol: ADP-Glo™ Kinase Assay

Causality for Choice: Traditional radiometric kinase assays pose safety and disposal challenges. The ADP-Glo assay is a luminescent, homogeneous method that measures the ADP formed during the kinase reaction. By actively depleting unreacted ATP before converting ADP back to ATP (which drives a luciferase reaction), it provides a self-validating system with an exceptionally high signal-to-background ratio, eliminating false positives from ATP auto-hydrolysis.

  • Kinase Reaction: In a 384-well plate, combine the purified recombinant kinase (e.g., PI3K or ATM), specific peptide substrate, and the quinoline compound (serially diluted in DMSO).

  • Initiation: Initiate the reaction by adding ultra-pure ATP (at the established K m​ concentration for the specific kinase). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously drive the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC 50​ by plotting the log of compound concentration versus the normalized luminescent signal.

G Quinoline Quinoline Inhibitor RTK Receptor Tyrosine Kinase (EGFR) Quinoline->RTK ATP Competitive Inhibition PI3K PI3K Quinoline->PI3K Dual Inhibition mTOR mTORC1 / mTORC2 Quinoline->mTOR Dual Inhibition Apoptosis Apoptosis (Cell Death) Quinoline->Apoptosis Induces RTK->PI3K Phosphorylation AKT AKT PI3K->AKT PIP3 Generation AKT->mTOR Activation Proliferation Tumor Proliferation mTOR->Proliferation Translation/Growth

Disruption of oncogenic kinase signaling pathways by ATP-competitive quinoline inhibitors.

Antibacterial Activity: Combating Drug-Resistant Pathogens

Mechanistic Causality

While fluoroquinolones (e.g., ciprofloxacin) are well-known DNA gyrase inhibitors, emerging non-fluorinated quinoline derivatives exhibit potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile[5]. Mechanistically, these novel scaffolds are hypothesized to disrupt the proton pump of bacterial ATP synthase, stripping the bacteria of their energy currency without cross-reacting with mammalian ATPases[5].

Quantitative Data Summary

Table 3: Antibacterial Efficacy (MIC) of Novel Quinolines

PathogenCompound ClassMIC ValueStandard Comparator (MIC)Reference
Clostridium difficileNovel Quinoline Derivative1.0 µg/mLVancomycin (0.5 µg/mL)5[5]
MRSAAcetylene-8-hydroxyquinoline (3c) 4.0 µg/mLOxacillin / Ciprofloxacin6[6]
Experimental Protocol: Broth Microdilution for MIC Determination

Causality for Choice: Disk diffusion assays are highly dependent on the diffusion coefficient of the compound in agar, often leading to false negatives for larger or hydrophobic quinoline molecules. Broth microdilution provides a direct, self-validating quantitative measure of the Minimum Inhibitory Concentration (MIC) by ensuring complete compound solubility and uniform bacterial exposure in a liquid matrix.

  • Inoculum Preparation: Grow bacterial strains (e.g., C. difficile under anaerobic conditions) to the exponential phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton broth.

  • Compound Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the quinoline compound in the broth.

  • Inoculation: Add equal volumes of the standardized bacterial inoculum to each well. Include a positive growth control (broth + bacteria, no compound) and a negative sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or 48 hours for slow-growing anaerobes).

  • Determination: Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. To validate, measure optical density (OD 600​ ) using a microplate spectrophotometer.

G Step1 1. Compound Dilution (Serial in 96-well plate) Step3 3. Inoculation (Combine & Incubate 24h) Step1->Step3 Step2 2. Inoculum Prep (0.5 McFarland Standard) Step2->Step3 Step4 4. MIC Readout (Visual & OD600) Step3->Step4 Step5 5. MBC Validation (Subculture clear wells) Step4->Step5

Standardized broth microdilution workflow for determining antibacterial MIC and MBC.

Conclusion

The quinoline scaffold remains a cornerstone of rational drug design. By modulating the functional groups around the 1-aza-naphthalene core, researchers can fine-tune the electronic and steric properties of the molecule to selectively target parasitic hemozoin crystallization, human oncogenic kinases, or bacterial ATP synthases. Future development relies heavily on hybrid molecules and structure-guided optimization to overcome emerging resistance mechanisms.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
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Foundational

5-Bromo-7-nitroquinoline mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 5-Bromo-7-nitroquinoline Disclaimer: Direct, in-depth mechanistic studies on 5-Bromo-7-nitroquinoline are not extensively available in public literature. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 5-Bromo-7-nitroquinoline

Disclaimer: Direct, in-depth mechanistic studies on 5-Bromo-7-nitroquinoline are not extensively available in public literature. This guide, therefore, presents a scientifically-grounded analysis of its probable mechanism of action by deconstructing its molecular features and synthesizing evidence from closely related, well-studied quinoline analogs. The proposed mechanisms and experimental protocols serve as a robust framework for initiating research and development programs centered on this compound.

Introduction

5-Bromo-7-nitroquinoline is a heterocyclic aromatic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents. The quinoline scaffold is a "privileged structure," known to bind to various biological targets, and its derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory drugs.[1] The addition of a nitro group at the 7-position and a bromine atom at the 5-position is expected to significantly modulate its physicochemical properties and biological activity.

This guide explores the hypothetical, yet highly plausible, mechanisms of action for 5-Bromo-7-nitroquinoline, drawing from authoritative studies on analogous compounds. We will delve into its likely role as a bioreductive agent, its potential to induce programmed cell death (apoptosis), and its inferred ability to modulate critical oncogenic signaling pathways.

Core Mechanistic Hypothesis: Bioreductive Activation and Oxidative Stress

The most compelling mechanism of action for a nitroaromatic compound like 5-Bromo-7-nitroquinoline, particularly in an oncology context, is its potential for bioreductive activation. This process is especially relevant in the hypoxic (low oxygen) microenvironment characteristic of solid tumors.[2]

The nitro group (NO₂) is a key pharmacophore that can be enzymatically reduced by cellular reductases. This one-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to molecular oxygen (O₂) to generate a superoxide radical (O₂⁻), a primary reactive oxygen species (ROS). This process regenerates the parent nitro compound, allowing it to enter a futile redox cycle that continuously produces ROS, leading to overwhelming oxidative stress and subsequent cell death.[2] Under severe hypoxia, further reduction can lead to the formation of cytotoxic hydroxylamines and other reactive nitrogen species, including nitric oxide (NO), a critical signaling molecule that can have context-dependent pro- or anti-tumor effects.[2][3]

This proposed mechanism is strongly supported by studies on other 5-nitroquinoline derivatives, which have been shown to exert their antimicrobial and anticancer effects through the generation of ROS.[2] The analogue 8-hydroxy-5-nitroquinoline (Nitroxoline), for instance, has been demonstrated to increase intracellular ROS generation, an effect enhanced by the presence of copper.[4]

G cluster_0 Cellular Environment (Hypoxic) cluster_1 Downstream Cellular Effects Compound 5-Bromo-7-nitroquinoline (Pro-drug) Radical Nitro Anion Radical Compound->Radical Cellular Reductases (e.g., NADPH:cytochrome P450 reductase) Radical->Compound Redox Cycling O2 Molecular Oxygen (O2) Radical->O2 Electron Transfer Superoxide Superoxide Radical (O2-) O2->Superoxide ROS Increased ROS Superoxide->ROS Stress Oxidative Stress ROS->Stress Damage Macromolecular Damage (DNA, Proteins, Lipids) Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

Figure 1: Proposed bioreductive activation pathway of 5-Bromo-7-nitroquinoline.

Inferred Biological Activities from Structural Analogs

The broader family of substituted quinolines exhibits a range of anticancer activities, providing further insight into the potential mechanisms of 5-Bromo-7-nitroquinoline.

Induction of Apoptosis

Closely related compounds strongly suggest an apoptosis-inducing capability. For example, 6-Bromo-5-nitroquinoline has demonstrated significant antiproliferative activity and has been identified as a potential apoptosis-inducing agent against various cancer cell lines, including human adenocarcinoma (HT29).[5] Apoptosis is a regulated form of cell death crucial for eliminating damaged or cancerous cells. It is a desirable outcome for anticancer therapeutics. The induction of apoptosis by 5-Bromo-7-nitroquinoline could be a direct consequence of the oxidative stress described above or through the modulation of specific cell death pathways.

Inhibition of Oncogenic Signaling Pathways

Quinoline-based compounds are known to inhibit critical signaling pathways that are dysregulated in cancer.[6]

  • FoxM1 Signaling: The FDA-approved antibiotic Nitroxoline (8-hydroxy-5-nitroquinoline) and its analog Clioquinol have been shown to exert anticancer effects by inhibiting the oncogenic transcription factor Forkhead Box M1 (FoxM1).[7] FoxM1 is a master regulator of the cell cycle and its upregulation is common in many human cancers, including cholangiocarcinoma. Inhibition of FoxM1 leads to the downregulation of its target genes involved in cell proliferation (e.g., cdc25b) and survival (e.g., survivin), ultimately causing cell cycle arrest and impairing cancer cell migration.[7]

  • Kinase Inhibition: Other halogenated quinolines, such as 5,7-dibromoquinoline derivatives, have been investigated as inhibitors of key kinases like Aurora Kinase A, which is essential for mitotic progression.[6] While a direct kinase inhibitory role for 5-Bromo-7-nitroquinoline has not been established, the quinoline scaffold is a common feature in many kinase inhibitors, making this a plausible secondary mechanism.

G cluster_0 Inferred Pathway Inhibition cluster_1 Cellular Outcomes Compound 5-Bromo-7-nitroquinoline (or its analogs) FoxM1 FoxM1 Transcription Factor Compound->FoxM1 Inhibits Kinase Protein Kinases (e.g., Aurora Kinase A) Compound->Kinase Inhibits (Plausible) Targets Downstream Targets (cdc25b, survivin, CENP-B) FoxM1->Targets Activates Survival Cell Survival FoxM1->Survival Promotes Apoptosis Apoptosis FoxM1->Apoptosis Inhibits Proliferation Cell Proliferation Targets->Proliferation Promotes Targets->Survival Promotes Kinase->Proliferation Promotes Survival->Apoptosis Inhibits

Caption: Inferred inhibition of oncogenic pathways by quinoline compounds.

Quantitative Data from Analog Studies

Compound/AnalogCancer Cell LineActivity Metric (IC₅₀)Reference
Nitroxoline HuCCT1 (Cholangiocarcinoma)~15 µM (48h)[7]
Nitroxoline Huh28 (Cholangiocarcinoma)~20 µM (48h)[7]
Clioquinol HuCCT1 (Cholangiocarcinoma)~10 µM (48h)[7]
6-Bromo-5-nitroquinoline HT29 (Colon Adenocarcinoma)Lower than 5-Fluorouracil[5][8]
8-hydroxy-5-nitroquinoline Raji (Lymphoma)0.438 µM[2]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for 5-Bromo-7-nitroquinoline, a structured experimental workflow is essential.

G start Start: Synthesize & Purify Compound step1 Step 1: In Vitro Cytotoxicity (MTT / SRB Assay) start->step1 step2 Step 2: Determine Mode of Death (Annexin V / PI Staining) step1->step2 If cytotoxic step3 Step 3: Test Core Hypothesis (ROS Detection Assay - DCFDA) step2->step3 If apoptotic step4 Step 4: Protein-Level Analysis (Western Blot) step3->step4 If ROS positive end End: Establish Mechanism of Action step4->end

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: MTT Assay for Cytotoxicity

This protocol assesses the compound's ability to reduce cancer cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀).

  • Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 5-Bromo-7-nitroquinoline (e.g., from 0.1 µM to 100 µM) in culture medium. Treat the cells and incubate for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.[2]

Protocol 2: ROS Detection Assay

This protocol measures the generation of intracellular reactive oxygen species.

  • Objective: To test the hypothesis of ROS-mediated cell death.

  • Methodology:

    • Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with 5-Bromo-7-nitroquinoline at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).

    • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

    • Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Analysis: Normalize the fluorescence of treated cells to the vehicle control to quantify the fold-increase in ROS production.[4]

Conclusion and Future Directions

5-Bromo-7-nitroquinoline is a promising chemical entity whose mechanism of action can be logically inferred from its structure and the extensive research on related nitroquinoline compounds. The primary hypothesis points towards a mechanism involving bioreductive activation in hypoxic tumor cells, leading to the generation of reactive oxygen species, overwhelming oxidative stress, and apoptotic cell death. Furthermore, plausible secondary mechanisms include the inhibition of key oncogenic signaling pathways, such as the FoxM1 transcription factor network.

The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols and comparative data provided in this guide offer a clear and authoritative framework for researchers and drug developers to systematically investigate its cytotoxic profile, confirm its mechanism of action, and explore its potential as a novel anticancer agent. Future work should focus on in vivo efficacy studies in relevant animal models and further structure-activity relationship (SAR) studies to optimize its potency and safety profile.

References

  • Frontiers in Chemistry. (n.d.). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.
  • PubMed. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • BenchChem. (n.d.). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
  • BenchChem. (n.d.). A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Sigma-Aldrich. (n.d.). 5-bromo-7-nitro-quinoline.
  • BenchChem. (n.d.). 6-Nitroquinoline: A Comparative Guide to its Potential Anticancer Effects.
  • Dove Medical Press. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.
  • BenchChem. (n.d.). The Role of 5,7-Dibromoquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols.
  • PMC. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

Sources

Exploratory

5-Bromo-7-nitroquinoline: A Scaffolding for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinoline nucleus is a cornerstone in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Within this privileged scaffold, the strategic placement of electron-withdrawing and halogen substituents can profoundly influence physicochemical properties and biological targets. This guide focuses on 5-bromo-7-nitroquinoline, a heterocyclic compound poised for significant research applications. While direct and extensive studies on this specific isomer are emerging, a comprehensive analysis of structurally related analogs provides a compelling rationale for its investigation as a versatile building block in drug discovery. This document synthesizes the existing landscape of substituted quinolines to propose a roadmap for unlocking the therapeutic potential of 5-bromo-7-nitroquinoline, with a primary focus on oncology and infectious diseases.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, allowing for diverse interactions with biological macromolecules. The inherent versatility of the quinoline scaffold has led to its incorporation into drugs with a wide range of applications, including antimalarial, antibacterial, antifungal, and anticancer agents.[1]

The functionalization of the quinoline core is a key strategy for modulating its biological activity. The introduction of substituents such as halogens and nitro groups can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its therapeutic index and target specificity.

Physicochemical Properties of 5-Bromo-7-nitroquinoline

While extensive experimental data for 5-bromo-7-nitroquinoline is not yet widely published, its fundamental properties can be predicted based on its structure.

PropertyValueSource
CAS Number 2638501-76-3[2][3]
Molecular Formula C9H5BrN2O2[2]
Molecular Weight 253.05 g/mol [4]
Appearance Predicted to be a solid[4]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO[4]
InChI Key TWUKJKAWBCXXMM-UHFFFAOYSA-N[2]

The presence of the bromine atom at the 5-position and the nitro group at the 7-position creates a unique electronic and steric profile. The bromine atom can participate in halogen bonding and provides a reactive handle for cross-coupling reactions, while the electron-withdrawing nitro group can influence the overall reactivity of the quinoline ring and participate in hydrogen bonding.[5][6]

Potential Research Application 1: Anticancer Agent Development

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Numerous quinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[7][8][9] The proposed anticancer potential of 5-bromo-7-nitroquinoline is predicated on the known activities of its structural analogs.

Hypothesized Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Several bromo- and nitro-substituted quinolines have been shown to exert their anticancer effects through the inhibition of topoisomerases and the induction of apoptosis.[8][10] Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately, cell death.

It is hypothesized that 5-bromo-7-nitroquinoline could intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands. This would lead to an accumulation of DNA double-strand breaks, triggering the apoptotic cascade. The apoptotic activity of 6-Bromo-5-nitroquinoline, a close structural isomer, has been demonstrated to have the potential to cause cancer cell death.[7]

Proposed Experimental Workflow: From In Vitro Screening to Mechanistic Studies

A systematic investigation of the anticancer potential of 5-bromo-7-nitroquinoline would involve a multi-step approach:

Anticancer_Workflow A Synthesis & Characterization of 5-Bromo-7-nitroquinoline B In Vitro Cytotoxicity Screening (MTT Assay) A->B Compound C Selection of Lead Cancer Cell Lines B->C IC50 Data D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D Selected Lines E Topoisomerase Inhibition Assays (DNA Relaxation/Cleavage Assays) C->E Selected Lines F In Vivo Xenograft Studies D->F Apoptotic Confirmation E->F Mechanism Confirmed

Figure 1: Proposed workflow for evaluating the anticancer potential of 5-bromo-7-nitroquinoline.

Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 5-bromo-7-nitroquinoline on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • 5-Bromo-7-nitroquinoline

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell lines (e.g., HeLa, HT29, C6)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-bromo-7-nitroquinoline in DMSO.[4] Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-fluorouracil).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Research Application 2: Antifungal Agent Development

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents.[5] Derivatives of 5,7-dibromoquinoline have demonstrated potent broad-spectrum antifungal activity, suggesting that 5-bromo-7-nitroquinoline could be a promising scaffold for the development of new antifungal drugs.[5]

Hypothesized Mechanism of Action: Disruption of Fungal Cell Membrane and Metal Ion Chelation

The antifungal action of some quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and chelate essential metal ions.[5] The lipophilic nature of the quinoline ring allows it to intercalate into the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

Furthermore, the nitrogen and oxygen atoms in the 5-bromo-7-nitroquinoline structure could act as chelation sites for metal ions like iron and zinc, which are crucial for the activity of many fungal enzymes. Depriving the fungal cell of these essential metal ions would inhibit its growth and proliferation.[5]

Proposed Experimental Workflow: Antifungal Susceptibility Testing and Mechanistic Elucidation

Figure 2: Proposed workflow for evaluating the antifungal potential of 5-bromo-7-nitroquinoline.

Detailed Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of 5-bromo-7-nitroquinoline against fungal pathogens using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 5-Bromo-7-nitroquinoline

  • DMSO

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Inoculum of fungal cells (adjusted to a specific density)

  • Positive control antifungal agent (e.g., fluconazole)

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-bromo-7-nitroquinoline in DMSO and create serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.

Synthetic Accessibility and Future Directions

5-Bromo-7-nitroquinoline is a synthetically accessible molecule. Its synthesis can be approached through the nitration of 5-bromoquinoline or the bromination of 7-nitroquinoline. The presence of two distinct reactive sites, the bromine atom and the nitro group, offers a rich platform for further chemical modifications.[6][11]

The bromine atom can be readily functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.[6] The nitro group can be reduced to an amine, which can then be further derivatized to introduce diverse functionalities.[11] This synthetic tractability opens up avenues for the creation of extensive libraries of 5-bromo-7-nitroquinoline derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data on 5-bromo-7-nitroquinoline is currently limited, a strong scientific rationale exists for its investigation as a promising scaffold in drug discovery. Based on the well-documented biological activities of structurally related bromo- and nitro-substituted quinolines, 5-bromo-7-nitroquinoline holds significant potential as a precursor for the development of novel anticancer and antifungal agents. The proposed experimental workflows in this guide provide a clear and logical framework for researchers to systematically explore and validate these potential applications. The synthetic accessibility and the potential for diverse chemical modifications further enhance the appeal of 5-bromo-7-nitroquinoline as a valuable building block for the next generation of therapeutic agents.

References

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (2019). Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

  • Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (2017). Letters in Drug Design & Discovery, 14(9). [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (2025). Organic Syntheses, 81, 98. [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (2021). Frontiers in Chemistry, 9, 735793. [Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 143-150. [Link]

  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC. (2018). Iranian Journal of Basic Medical Sciences, 21(9), 925–933. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 496-527. [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (2006). Journal of the American Chemical Society, 128(11), 3709–3718. [Link]

  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2020). Malaysian Journal of Chemistry, 22(2), 1-10. [Link]

  • 5-bromo Derivative Research Articles - Page 1 | R Discovery. (n.d.). R Discovery. [Link]

  • (PDF) Synthesis of 5-Bromoisoquinoline and - Amanote Research. (2005). Organic Syntheses. [Link]

  • 5-Bromo-6-methoxy-8-nitroquinoline - the NIST WebBook. (n.d.). NIST. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (2016). Molecules, 21(11), 1545. [Link]

  • 5-Bromo-7-nitroindoline | C8H7BrN2O2 | CID 3018911 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (2019). International Journal of Applied Chemistry, 15(3), 513-529. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (2022). Molecules, 27(13), 4306. [Link]

  • Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations - ResearchGate. (2018). Journal of Molecular Structure, 1175, 74-82. [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope | Journal of the American Chemical Society - ACS Publications. (2006). Journal of the American Chemical Society. [Link]

  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - Semantic Scholar. (2022). Molecules, 27(8), 2379. [Link]

  • Photophysics and photochemistry of 7, 8-benzoquinoline in different solvent conditions - IAEA. (2023). Journal of Molecular Structure, 1271, 134063. [Link]

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Foundational

An In-depth Technical Guide to 5-Bromo-7-nitroquinoline and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of 5-bromo-7-nitroquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document delves into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-bromo-7-nitroquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document delves into the synthesis, physicochemical properties, and reactivity of the core molecule. Furthermore, it explores the synthesis of its derivatives and their promising applications, particularly in the realms of oncology and antimicrobial research. Detailed experimental protocols, mechanistic insights, and data are presented to empower researchers in their pursuit of novel therapeutic agents and functional materials based on this versatile quinoline framework.

Introduction to the Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its prevalence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its status as a "privileged scaffold."[1][2] The structural rigidity, aromaticity, and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets.

The introduction of bromo and nitro substituents onto the quinoline core, as in 5-bromo-7-nitroquinoline, dramatically influences its electronic properties and reactivity. The electron-withdrawing nature of the nitro group and the halogen's ability to participate in cross-coupling reactions make 5-bromo-7-nitroquinoline a versatile building block for the synthesis of a diverse library of derivatives.[3] This guide will explore the fundamental chemistry of this molecule and its potential to be transformed into novel compounds with significant biological activity.

Physicochemical Properties of 5-Bromo-7-nitroquinoline

A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective use in synthesis and drug design. While extensive experimental data for 5-bromo-7-nitroquinoline is not widely published, we can compile its known properties and predict others based on closely related analogs.

PropertyValue / Predicted ValueReference / Basis
CAS Number 2638501-76-3[4]
Molecular Formula C₉H₅BrN₂O₂[4]
Molecular Weight 253.05 g/mol [4]
Appearance Predicted: Yellowish solidBased on related nitroaromatic compounds
Melting Point Not available.
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.General solubility of similar heterocyclic compounds.
InChI Key TWUKJKAWBCXXMM-UHFFFAOYSA-N[5]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. Based on analogs like 5-bromoquinoline N-oxide and 7-nitroquinoline, the proton at C8 is likely to be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the quinoline core. The carbon atoms attached to the bromine and nitro groups (C5 and C7) will show characteristic shifts, and the carbons in the pyridine ring will be influenced by the nitrogen atom.

  • IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis of the 5-Bromo-7-nitroquinoline Core

Proposed Synthetic Pathway

Synthesis of 5-Bromo-7-nitroquinoline start 5-Bromoquinoline product 5-Bromo-7-nitroquinoline start->product Nitration reagents HNO₃ / H₂SO₄

Caption: Proposed synthesis of 5-bromo-7-nitroquinoline via nitration of 5-bromoquinoline.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the well-established procedures for the nitration of quinoline and related heterocycles.[7][8] Researchers should perform appropriate small-scale trials to optimize reaction conditions.

Materials:

  • 5-Bromoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 5-bromoquinoline (1.0 equivalent) to the cold sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to a portion of cold concentrated sulfuric acid. Add this nitrating mixture dropwise to the solution of 5-bromoquinoline, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 5-bromo-7-nitroquinoline.[9]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Controlled Addition: Dropwise addition of the nitrating mixture ensures that the reaction temperature is well-controlled and prevents a runaway reaction.

  • Aqueous Work-up and Neutralization: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid. Neutralization is necessary to remove residual acid before extraction.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and isomeric byproducts.[9]

Reactivity and Synthesis of Derivatives

The two functional groups on the 5-bromo-7-nitroquinoline scaffold, the bromo and nitro groups, offer a rich platform for further chemical modifications. The nitro group can be reduced to an amine, which is a versatile precursor for a wide range of transformations. The bromo group is amenable to various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities.

Reduction of 5-Bromo-7-nitroquinoline start 5-Bromo-7-nitroquinoline product 5-Bromo-7-aminoquinoline start->product Reduction reagents Fe / NH₄Cl or SnCl₂ / HCl or H₂ / Pd-C

Caption: Reduction of the nitro group to form 5-bromo-7-aminoquinoline.

The resulting 7-amino-5-bromoquinoline is a key intermediate. The amino group can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be substituted with various nucleophiles (e.g., -OH, -CN, -X).

Cross-Coupling Reactions of the Bromo Group

The bromine atom at the 5-position is a handle for introducing carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Caption: Versatility of the bromo group in cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives.

These reactions allow for the creation of a vast library of derivatives with diverse functionalities, which is a key strategy in drug discovery.

Biological Activities and Therapeutic Potential

Quinoline derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][10] The presence of bromo and nitro groups on the quinoline scaffold can significantly enhance this activity.[3]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of brominated and nitrated quinoline derivatives.[3][11][12] The proposed mechanisms of action are often multifaceted and can include:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][11] This can occur through the activation of caspase cascades, leading to DNA fragmentation and cell death.

  • Inhibition of Topoisomerase Enzymes: Topoisomerases are crucial enzymes involved in DNA replication and repair. Some quinoline derivatives can inhibit these enzymes, leading to DNA damage and cell cycle arrest.[13]

  • Generation of Reactive Oxygen Species (ROS): The nitroaromatic moiety can be reduced by cellular reductases, particularly under the hypoxic conditions often found in solid tumors, to generate reactive nitrogen species. These species can cause oxidative stress and damage to cellular components, leading to cell death.

Caption: Proposed anticancer mechanisms of bromo-nitro-quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for nitro-substituted quinolines often involves the reductive activation of the nitro group by bacterial nitroreductases.[14] This process generates cytotoxic reactive nitrogen species that can damage bacterial DNA, proteins, and cell membranes, leading to bacterial cell death. Additionally, some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[13]

Caption: Proposed antimicrobial mechanisms of bromo-nitro-quinoline derivatives.

Analytical Methods for Characterization and Quality Control

Robust analytical methods are essential for confirming the identity and purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of quinoline derivatives.[15][16][17][18]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of 5-bromo-7-nitroquinoline and its derivatives.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or Acetonitrile

Rationale for Method Parameters:

  • C18 Column: The nonpolar nature of the quinoline ring makes a C18 stationary phase ideal for retention.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate the quinoline nitrogen, leading to sharper peaks and better chromatography.

  • Gradient Elution: A gradient from a more aqueous to a more organic mobile phase allows for the elution of compounds with a range of polarities, which is important for separating the desired product from impurities.

Workflow for Purity Analysis

Caption: A typical workflow for the purity analysis of 5-bromo-7-nitroquinoline derivatives by HPLC.

Conclusion and Future Directions

5-Bromo-7-nitroquinoline represents a highly versatile and promising scaffold for the development of novel therapeutic agents and functional materials. Its rich reactivity allows for the synthesis of a diverse array of derivatives with significant potential in anticancer and antimicrobial applications. The mechanistic insights provided in this guide, coupled with the detailed synthetic and analytical protocols, offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future research should focus on the synthesis and biological evaluation of novel derivatives, with a particular emphasis on elucidating their specific mechanisms of action and identifying key structure-activity relationships. Such studies will be instrumental in advancing the development of next-generation therapies based on the quinoline core.

References

  • Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available from: [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available from: [Link]

  • 5-Bromo-6-methoxy-8-nitroquinoline. NIST WebBook. Available from: [Link]

  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. Available from: [Link]

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PMC. Available from: [Link]

  • Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available from: [Link]

  • Full article: Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Taylor & Francis. Available from: [Link]

  • 5-Bromo-7-nitroindoline | C8H7BrN2O2 | CID 3018911. PubChem. Available from: [Link]

  • Quantitative high-perormance liquid chromatographic analysis of nitroxoline and structurally related compounds | Request PDF. ResearchGate. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. Google Patents.
  • 5-Bromo-6-methoxy-8-nitroquinoline. NIST WebBook. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • 5-Nitroquinoline | C9H6N2O2 | CID 11829. PubChem. Available from: [Link]

  • Quinoline, 5-nitro-. NIST WebBook. Available from: [Link]

  • NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. Available from: [Link]

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Exploratory

Physicochemical Characteristics and Synthetic Utility of 5-Bromo-7-nitroquinoline: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and drug discovery, the quinoline scaffold represents a privileged pharmacophore. Among its functionalized derivatives, 5-Bromo-7-nitroquinoline has emerged as a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the quinoline scaffold represents a privileged pharmacophore. Among its functionalized derivatives, 5-Bromo-7-nitroquinoline has emerged as a critical bifunctional building block. The strategic placement of a bromine atom at the C-5 position and a nitro group at the C-7 position provides highly orthogonal reactivity. This enables researchers to execute divergent synthetic pathways—such as transition-metal-catalyzed cross-coupling and chemoselective reduction—without cross-interference. This whitepaper details the physicochemical properties, electronic dynamics, and field-proven experimental protocols for utilizing 5-Bromo-7-nitroquinoline in advanced synthetic workflows.

Core Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-Bromo-7-nitroquinoline is essential for predicting its solubility, reactivity, and behavior in various solvent systems. The quantitative data is summarized below[1][2]:

PropertyValue
Chemical Name 5-Bromo-7-nitroquinoline
CAS Number 2638501-76-3
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
SMILES String O==C2C=CC=NC2=C1)[O-]
Heavy Atoms 13
Aromatic Heavy Atoms 10
Storage Conditions Sealed in dry conditions, room temperature, protect from light

Structural and Electronic Dynamics

The reactivity of 5-Bromo-7-nitroquinoline is dictated by the push-pull electronic effects within the bicyclic system.

  • The C-7 Nitro Group: As a strong electron-withdrawing group (EWG), the nitro moiety significantly depletes electron density from the carbocyclic ring. This deactivation makes the quinoline core highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic attacks and oxidative addition.

  • The C-5 Bromine Atom: The C-Br bond at the 5-position serves as the primary site for palladium-catalyzed cross-coupling. The electron-withdrawing effect of the adjacent nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, accelerating the oxidative addition of low-valent transition metals (e.g., Pd(0))[3][4].

Mechanistic Divergence & Reactivity Pathways

The true value of 5-Bromo-7-nitroquinoline lies in its orthogonal reactivity. The nitro group can be reduced to an amine independently of the bromide, or the bromide can be cross-coupled independently of the nitro group.

G A 5-Bromo-7-nitroquinoline (Starting Material) B 7-Amino-5-bromoquinoline (Reduction) A->B Fe/NH4Cl (Nitro Reduction) C 5-Aryl-7-nitroquinoline (Cross-Coupling) A->C Ar-B(OH)2, Pd cat. (Suzuki Coupling) D 5-Aryl-7-aminoquinoline (Bifunctionalized) B->D Ar-B(OH)2, Pd cat. (Suzuki Coupling) C->D Fe/NH4Cl (Nitro Reduction)

Orthogonal reactivity of 5-Bromo-7-nitroquinoline enabling divergent synthetic pathways.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed with explicit causality for every reagent choice, forming a self-validating system.

Protocol A: Chemoselective Nitro Reduction to 7-Amino-5-bromoquinoline

The synthesis of 7-amino-5-bromoquinoline (CAS: 1934465-17-4) requires the reduction of the nitro group without cleaving the sensitive C-Br bond[5][6].

Step-by-Step Methodology:

  • Solvation: Dissolve 5-Bromo-7-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol/Water.

    • Causality: Ethanol ensures the solvation of the hydrophobic quinoline core, while water is necessary to solubilize the inorganic electrolyte (NH4Cl) used in the next step.

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH4Cl) (3.0 eq) to the solution.

    • Causality: Traditional catalytic hydrogenation (Pd/C, H2) poses a severe risk of hydrodebromination at the C-5 position. The Fe/NH4Cl system provides a mild, single-electron transfer mechanism that strictly targets the nitro group, preserving the aryl bromide for downstream applications[4].

  • Thermal Activation: Heat the reaction mixture to 80°C under reflux for 4 hours.

  • Workup & Filtration: Cool the mixture to room temperature and filter through a pad of Celite.

    • Causality: Celite filtration efficiently removes the insoluble iron oxide byproducts (Fe2O3/Fe3O4) without clogging the filter paper.

  • Validation Checkpoint: Perform LC-MS analysis. The protocol is validated when the mass spectrum shows a complete shift from the starting material ([M+H]+ 253.05) to the product mass ([M+H]+ 223.07).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-5

This protocol outlines the arylation of the C-5 position while maintaining the integrity of the C-7 nitro group.

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk flask, combine 5-Bromo-7-nitroquinoline (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (K2CO3) (2.5 eq) in a 4:1 mixture of 1,4-Dioxane/Water.

    • Causality: Dioxane provides a high boiling point and excellent solubility for organic reactants. Water dissolves the K2CO3, which is essential for the transmetalation step of the catalytic cycle.

  • Degassing: Sparge the solution with Nitrogen (N2) gas for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the active Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) to the degassed mixture and heat to 90°C.

    • Causality: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a wide bite angle (99°). This specific geometry accelerates the reductive elimination step and stabilizes the palladium intermediate against the strong electron-withdrawing effect of the nitro group.

  • Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The system is self-validating when the starting material spot is entirely consumed, yielding a new, highly fluorescent product spot under 254 nm UV light.

Applications in Drug Discovery

The derivatives of 5-Bromo-7-nitroquinoline, particularly 7-amino-5-bromoquinoline, are highly sought after in the synthesis of advanced pharmaceutical intermediates[3][5]. By utilizing the 7-amino group for amide coupling or urea formation, and the 5-bromo position for introducing diverse aryl or heteroaryl groups, medicinal chemists can rapidly generate libraries of kinase inhibitors and targeted anti-cancer agents. The rigid quinoline core ensures predictable spatial orientation of these functional groups, optimizing binding affinity within target protein pockets.

References

  • Google Patents. "Synthesis method of 7-amino-5-bromoquinoline" (Patent No. CN112574106B). China National Intellectual Property Administration.

Sources

Foundational

Theoretical studies on 5-Bromo-7-nitroquinoline

An In-depth Technical Guide to the Theoretical Investigation of 5-Bromo-7-nitroquinoline Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Investigation of 5-Bromo-7-nitroquinoline

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1] 5-Bromo-7-nitroquinoline represents a compelling, yet underexplored, molecule where the electron-withdrawing properties of a nitro group and the halogen-bonding potential of bromine could yield unique physicochemical and pharmacological profiles. Due to a scarcity of dedicated experimental and theoretical literature on this specific compound, this guide provides a comprehensive, forward-looking framework for its theoretical investigation. We outline a robust computational protocol, from first-principles quantum mechanical calculations to molecular docking simulations, designed to predict its structural, electronic, and spectroscopic properties and to explore its potential as a therapeutic agent. This document serves as a technical blueprint for researchers aiming to characterize 5-Bromo-7-nitroquinoline and guide its future synthesis and application in drug discovery.

Introduction: The Quinoline Scaffold and the Case for 5-Bromo-7-nitroquinoline

Quinoline and its derivatives are fundamental heterocyclic motifs present in numerous natural alkaloids and synthetic compounds with proven therapeutic value.[1] Their applications are extensive, spanning roles as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[2][3] The biological and chemical properties of a quinoline derivative are critically influenced by the nature and position of its substituents.

The subject of this guide, 5-Bromo-7-nitroquinoline, incorporates two powerful functional groups onto the quinoline core:

  • The Nitro Group (at C7): As a strong electron-withdrawing group, it significantly modulates the electronic landscape of the aromatic system. This can enhance the molecule's reactivity and its ability to participate in crucial biological interactions, such as DNA intercalation or enzyme inhibition.[4][5] In hypoxic environments, characteristic of solid tumors, the nitro group can be bioreduced to form cytotoxic reactive species, a known mechanism for anticancer activity.[4]

  • The Bromo Group (at C5): The bromine atom serves a dual purpose. It is a classic halogen substituent that can increase lipophilicity, thereby influencing pharmacokinetic properties like membrane permeability. Furthermore, it can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[3][6]

The combination of these groups presents an intriguing subject for theoretical study to predict how their interplay governs the molecule's overall properties and to identify its most promising therapeutic applications.

The Rationale for a Theoretical-First Approach

Before committing to resource-intensive synthesis and experimental validation, a theoretical-first approach provides invaluable predictive power.[7] Computational chemistry allows us to build a detailed molecular portrait, offering insights that directly guide experimental design.

Key objectives of a theoretical investigation include:

  • Structural Elucidation: Determining the most stable three-dimensional conformation and precise geometric parameters (bond lengths, angles).

  • Electronic Profile Mapping: Understanding the distribution of electrons through analysis of molecular orbitals and electrostatic potential, which is key to predicting reactivity.[2]

  • Spectroscopic Signature Prediction: Calculating vibrational (IR, Raman) and NMR spectra to aid in the future identification and characterization of the synthesized compound.[8]

  • Biological Potential Assessment: Using molecular docking to screen for potential protein targets and predict binding affinities, thereby hypothesizing mechanisms of action.[7][9]

This in-silico-driven strategy is a cornerstone of modern drug development, enabling a more rational and efficient discovery pipeline.

A Proposed Methodological Framework for Computational Analysis

This section details a robust, multi-pillar computational workflow designed to comprehensively characterize 5-Bromo-7-nitroquinoline.

Pillar 1: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is the workhorse of quantum chemistry for molecules of this size, offering a superb balance of accuracy and computational cost.[1] It is instrumental for predicting molecular structure and electronic properties.

Detailed DFT Protocol:

  • Software Selection: Utilize a comprehensive quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Generation: Draw the 2D structure of 5-Bromo-7-nitroquinoline and convert it to a 3D structure using a molecular editor like Avogadro or ChemDraw.

  • Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice for organic molecules.[1][8]

    • Basis Set: Employ a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometries.

  • Geometry Optimization:

    • Objective: To find the global minimum energy conformation of the molecule.

    • Execution: Perform a full geometry optimization without constraints. The successful completion is confirmed when forces on all atoms approach zero.

  • Vibrational Frequency Analysis:

    • Objective: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

    • Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The resulting frequencies can be compared with experimental data for structural validation. Potential Energy Distribution (PED) analysis can be used for precise vibrational mode assignments.[2]

Pillar 2: Analysis of Electronic Structure and Reactivity

Using the output from the DFT calculations, a suite of electronic properties can be analyzed to understand the molecule's reactivity and kinetic stability.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[2][10] A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the charge distribution.[2] It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a clear guide to intermolecular interactions.

  • Global Quantum Chemical Descriptors: These values, derived from HOMO and LUMO energies, quantify reactivity.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ² / 2ηPropensity to accept electrons.
A summary of key quantum chemical descriptors derived from FMO energies.[2]
Pillar 3: Molecular Docking Simulations

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7] Given the established activities of related quinolines, several protein classes are logical targets for screening 5-Bromo-7-nitroquinoline.

Potential Protein Targets for Investigation:

Therapeutic AreaProtein Target ClassRationale & Examples
Anticancer Tyrosine KinasesQuinoline is a known scaffold for kinase inhibitors.[11] Targets include EGFR, VEGFR2.
DNA TopoisomerasesMany anticancer drugs function by inhibiting these enzymes, which are vital for DNA replication.[6]
FoxM1 Transcription FactorInhibition of this oncogenic factor has been observed with other 8-hydroxyquinoline derivatives.[12]
Antimicrobial Bacterial Dihydropteroate SynthaseA key enzyme in the folate synthesis pathway, targeted by sulfonamide drugs.[13]
Bacterial DNA GyraseA type II topoisomerase essential for bacterial DNA replication.

Detailed Molecular Docking Protocol:

  • Software Selection: Use established docking software like AutoDock Vina, Schrödinger Maestro, or MOE.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 5-Bromo-7-nitroquinoline.

    • Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges.

  • Grid Box Generation: Define the active site for docking. This is typically centered on the position of the co-crystallized ligand or identified through literature or binding site prediction tools.

  • Docking Execution: Run the docking algorithm. The program will generate multiple binding poses (conformations) and rank them based on a scoring function, which estimates the binding free energy (kcal/mol).

  • Results Analysis:

    • Analyze the top-ranked poses. The most negative binding energy indicates the most favorable binding.

    • Visualize the ligand-protein complex to identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, pi-pi stacking).

Visualizing the Theoretical Workflow

Diagrams are essential for conceptualizing complex scientific workflows. The following diagrams, generated using DOT language, illustrate the proposed research plan.

Figure 1: A comprehensive workflow for the theoretical study of 5-Bromo-7-nitroquinoline.

G cluster_0 Molecular Properties (DFT) cluster_1 Predicted Characteristics cluster_2 Potential Biological Activity HOMO HOMO/LUMO Energy Gap Reactivity Chemical Reactivity & Stability HOMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interaction Intermolecular Interaction Sites MEP->Interaction Bioactivity Binding Affinity (Docking Score) Reactivity->Bioactivity Interaction->Bioactivity

Figure 2: Relationship between calculated electronic properties and predicted biological activity.

Conclusion and Future Outlook

This technical guide establishes a comprehensive theoretical framework for the characterization of 5-Bromo-7-nitroquinoline. By leveraging a synergistic approach of DFT calculations and molecular docking simulations, it is possible to generate a wealth of predictive data regarding its structure, stability, reactivity, and potential as a bioactive agent. The insights gained from these computational studies will be invaluable for guiding the efficient synthesis, spectroscopic identification, and experimental validation of this promising compound. This in-silico-first strategy streamlines the discovery process, reduces experimental costs, and provides a robust, data-driven foundation for developing novel quinoline-based therapeutics.

References

  • BenchChem. (2025). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com.
  • El-Azazy, M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • IntechOpen. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen.
  • Kurban, M., et al. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate.
  • Ökten, S., et al. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate.
  • BenchChem. (2025). A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. BenchChem.
  • PubChem. (n.d.). 5-Bromo-7-nitroindoline. National Center for Biotechnology Information.
  • BenchChem. (2025). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • BenchChem. (2025). The Role of 5,7-Dibromoquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols. BenchChem.
  • Parlak, C., et al. (n.d.). Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. ResearchGate.
  • Okten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Thong-Ngam, D., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
  • Creative Biostructure. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Creative Biostructure.
  • Ezeokonkwo, M. A., et al. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Research India Publications.
  • Murthy, G. K. H. R., et al. (2025). DFT and Molecular Docking Studies on Antimicrobial Active Synthetic Derivatives of Benzimidazo-quinazoline. Orbital: The Electronic Journal of Chemistry.

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Bromo-7-nitroquinoline in Advanced Organic Synthesis

Executive Summary In modern drug discovery and materials science, the quinoline scaffold is a privileged pharmacophore found in numerous kinase inhibitors, antimalarials, and functional materials. 5-Bromo-7-nitroquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the quinoline scaffold is a privileged pharmacophore found in numerous kinase inhibitors, antimalarials, and functional materials. 5-Bromo-7-nitroquinoline emerges as a highly versatile, bifunctional building block. Its strategic value lies in the orthogonal reactivity of its two functional groups: the C5-bromo atom serves as an ideal handle for transition-metal-catalyzed cross-couplings, while the C7-nitro group acts as a masked amine.

As a Senior Application Scientist, I have designed this guide to provide researchers with self-validating, chemoselective protocols to leverage this molecule. By understanding the electronic causality of the quinoline core, chemists can execute divergent synthetic pathways without compromising the integrity of adjacent functional groups.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline physicochemical parameters of the starting material to ensure proper handling, solubility, and analytical tracking[1].

Table 1: Physicochemical & Structural Data of 5-Bromo-7-nitroquinoline

ParameterSpecification
Chemical Name 5-Bromo-7-nitroquinoline
CAS Registry Number 2638501-76-3
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
SMILES O=[O-]
Storage Conditions Sealed in dry, room temperature

Strategic Functionalization & Orthogonal Reactivity

The synthetic utility of 5-Bromo-7-nitroquinoline is dictated by the electronic distribution across its fused bicyclic system. The pyridine ring is inherently electron-deficient, withdrawing electron density from the adjacent benzene ring[2]. The addition of the strongly electron-withdrawing C7-nitro group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

This electronic architecture creates two distinct, orthogonal pathways:

  • C5-Br Activation: The electron-deficient nature of the ring accelerates the oxidative addition of Palladium(0) to the C5-Br bond, making it highly reactive in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3][4].

  • C7-NO2 Reduction: The nitro group can be selectively reduced to a primary amine. However, careful reagent selection is required to prevent the hydrodehalogenation of the C5-Br bond[5][6].

Workflow SM 5-Bromo-7-nitroquinoline (Bifunctional Core) PathA Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) SM->PathA C5-Br Activation PathB Chemoselective Nitro Reduction (Fe/AcOH or SnCl2) SM->PathB C7-NO2 Reduction ProdA 5-Aryl/Amino- 7-nitroquinoline PathA->ProdA ProdB 7-Amino- 5-bromoquinoline PathB->ProdB

Divergent synthetic workflows for 5-Bromo-7-nitroquinoline functionalization.

Experimental Protocols & Validation Checkpoints

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Causality & Design: To functionalize the C5 position while leaving the C7-nitro group intact, a Suzuki-Miyaura cross-coupling is employed[4]. We utilize Pd(dppf)Cl2​ because bidentate phosphine ligands accelerate the reductive elimination step and stabilize the active Pd species against the deactivating effects of the electron-withdrawing nitro group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-7-nitroquinoline (1.0 mmol, 253 mg), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL), followed by Potassium Carbonate ( K2​CO3​ , 2.5 mmol). The aqueous biphasic system ensures base solubility while maintaining the organic reactants in solution[2].

  • Reaction: Heat the mixture to 80 °C for 4–6 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • LC-MS: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 253/255 [M+H]+ due to the 79Br/81Br isotopes. Successful coupling is validated by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the arylated product.

Protocol B: Mild Reduction of C7-Nitro to 7-Amino-5-bromoquinoline

Causality & Design: Standard catalytic hydrogenation ( H2​ , Pd/C) will result in rapid hydrodehalogenation, cleaving the C5-Br bond. To achieve chemoselectivity, a dissolving metal reduction using Iron (Fe) powder in mildly acidic conditions is required. The single-electron transfer (SET) mechanism of Fe(0) is highly specific to the nitro group and leaves the aryl bromide completely intact[5][6].

Table 2: Chemoselective Reduction Strategies for Bromo-Nitroquinolines

Reagent SystemC7-NO2 ReductionC5-Br StabilityOverall Recommendation
Fe powder, AcOH/EtOH ExcellentExcellent (No dehalogenation)Optimal for chemoselective amine synthesis[5].
SnCl2​⋅2H2​O , EtOH GoodModerateViable alternative, but requires rigorous basic aqueous workup.
H2​ , Pd/C ExcellentPoor (Rapid cleavage)Not recommended if C5-Br retention is required.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-7-nitroquinoline (1.0 mmol, 253 mg) in a mixture of Ethanol, Acetic Acid, and Water (2:2:1 volume ratio, 15 mL).

  • Reduction: Add activated Iron powder (4.0 mmol, 223 mg) in a single portion. Heat the suspension to 70 °C for 2–3 hours with vigorous stirring[6].

  • Neutralization: Cool the mixture to room temperature. Carefully neutralize the acidic solution using 2.5 N NaOH until the pH reaches ~8.

  • Filtration: Filter the resulting slurry through a pad of Celite to remove insoluble iron salts. Wash the filter cake thoroughly with Ethyl Acetate (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate to yield 7-amino-5-bromoquinoline.

Self-Validating Checkpoint:

  • TLC (Thin-Layer Chromatography): The product (amine) will be significantly more polar than the starting material (nitro). On silica gel (Hexane/EtOAc 1:1), the product will have a lower Rf​ value and will stain intensely positive (purple/brown) with Ninhydrin, confirming the presence of a primary amine.

Mechanistic Insights: The Catalytic Cycle

To fully master the functionalization of 5-Bromo-7-nitroquinoline, one must visualize the mechanistic pathway of the Palladium-catalyzed cross-coupling. The presence of the C7-nitro group withdraws electron density via resonance and inductive effects, making the C5-Br bond highly susceptible to the initial, rate-determining Oxidative Addition step[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (C5-Br Bond Cleavage) Pd0->OA 5-Bromo-7-nitroquinoline TM Transmetalation (Arylboronic Acid) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl Pd(II) Complex RE->Pd0 5-Aryl-7-nitroquinoline

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C5-bromo position.

References

3.[5] A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

4.[4] Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

6.[6] CN112574106B - Synthesis method of 7-amino-5-bromoquinoline Source: Google Patents URL:

Sources

Application

5-Bromo-7-nitroquinoline as a building block in medicinal chemistry

Application Note: 5-Bromo-7-nitroquinoline as an Orthogonal Building Block in Medicinal Chemistry Executive Summary & Mechanistic Rationale In medicinal chemistry, the quinoline ring is universally recognized as a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-7-nitroquinoline as an Orthogonal Building Block in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the quinoline ring is universally recognized as a "privileged scaffold," frequently serving as the core pharmacophore in antimalarial, antibacterial, and targeted anticancer therapeutics , . The clinical success of quinoline-based kinase inhibitors and topoisomerase poisons underscores the necessity for highly functionalized quinoline building blocks that allow for rapid structure-activity relationship (SAR) exploration , .

5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) has emerged as a premier bifunctional intermediate for such SAR campaigns . By installing two orthogonally reactive handles—an electrophilic bromide at C5 and a pro-nucleophilic nitro group at C7—medicinal chemists can execute divergent synthetic strategies without the need for cumbersome protecting group manipulations.

Causality of Reactivity: The C5-bromine atom is situated on the electron-deficient quinoline ring, a property further amplified by the strong electron-withdrawing effect of the C7-nitro group. This significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system, accelerating the oxidative addition of palladium(0) species during cross-coupling reactions . Conversely, the C7-nitro group serves as a masked amine. Upon chemoselective reduction, it yields a highly nucleophilic aniline-like nitrogen, ready for amide coupling or Buchwald-Hartwig amination.

Physicochemical Profiling & Quantitative Data

To successfully deploy this building block, understanding its baseline properties and reactivity metrics is critical.

Table 1: Physicochemical Profile of 5-Bromo-7-nitroquinoline

PropertyValue / Description
CAS Number 2638501-76-3
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Scaffold Class Privileged Heterocycle (Quinoline)
Key Electrophile C5-Bromide (sp² hybridized, Pd-reactive)
Key Pro-Nucleophile C7-Nitro (Reducible to primary amine)

Table 2: Quantitative Optimization of C7-Nitro Reduction Note: Preserving the C5-Bromide during nitro reduction is a common failure point in early-stage synthesis.

Reducing AgentConditionsConversion (%)Chemoselectivity (Amine : Debrominated)
H₂, Pd/C (10%) MeOH, rt, 1 atm>99%15 : 85 (High undesired debromination)
SnCl₂·2H₂O EtOH, 70 °C, 2 h85%95 : 5 (Moderate yield, tin toxicity)
Fe, NH₄Cl EtOH/H₂O (4:1), 80 °C, 3 h>99%>99 : 1 (Optimal SET mechanism)

Orthogonal Functionalization Workflow

Caption: Divergent orthogonal functionalization of 5-bromo-7-nitroquinoline.

Experimental Protocols

Protocol A: Chemoselective SET Reduction of the C7-Nitro Group

Objective: Reduce the C7-nitro group to a primary amine while strictly preserving the C5-aryl bromide for downstream coupling. Causality & Design: Standard catalytic hydrogenation (Pd/C, H₂) inevitably leads to competitive reductive debromination. To circumvent this, a Single-Electron Transfer (SET) mechanism using elemental iron is employed. Ammonium chloride acts as a mild proton source that activates the iron surface and facilitates protonation of the nitroso intermediates without hydrolyzing the quinoline core or cleaving the C-Br bond.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 5-bromo-7-nitroquinoline (1.0 equiv) in a 4:1 mixture of Ethanol and deionized H₂O (0.2 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the vigorously stirred mixture to 80 °C. Vigorous stirring is critical to ensure the insoluble iron powder remains suspended and available for surface-mediated electron transfer.

  • Monitoring: Stir for 2–3 hours.

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove iron oxides, washing the pad generously with Ethyl Acetate (EtOAc).

  • Self-Validation Checkpoint (Crucial): Wash the organic filtrate with saturated aqueous NaHCO₃ (pH ~8). This basic wash ensures the newly formed, weakly basic 7-aminoquinoline is fully deprotonated and partitions entirely into the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze via LC-MS; the product should exhibit an m/z of 223/225 [M+H]⁺. Do not rely solely on TLC, as the highly polar 5-bromo-7-aminoquinoline tends to streak heavily on bare silica, falsely indicating incomplete conversion.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Install an aryl or heteroaryl substituent at the C5 position via palladium catalysis. Causality & Design: The basic quinoline nitrogen can competitively coordinate to the palladium catalyst, leading to catalyst poisoning. To outcompete this background coordination, a bidentate ligand with a large bite angle (e.g., dppf) is utilized . This enforces a highly active, low-coordinate Pd species that rapidly undergoes oxidative addition into the activated C5-Br bond.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with 5-bromo-7-nitroquinoline (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing (Self-Validation): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Immediately sparge the solution with Argon for 10 minutes. Failing to remove dissolved oxygen will result in the rapid oxidation of the electron-rich phosphine ligand, killing the catalytic cycle.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours. The reaction color will typically transition from dark red to a pale yellow/brown suspension as the active Pd(0) enters the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 5-aryl-7-nitroquinoline derivative.

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-7-nitroquinoline

Introduction: The Strategic Importance of Functionalized Quinolines The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's therapeutic efficacy, selectivity, and pharmacokinetic profile. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on halo-nitroquinolines stands out as a powerful and versatile strategy for introducing diverse functionalities.

This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution on 5-bromo-7-nitroquinoline. The presence of the electron-withdrawing nitro group at the C7 position significantly activates the quinoline ring towards nucleophilic attack, facilitating the displacement of the bromine atom at the C5 position.[4][5] This specific substitution pattern opens avenues for the synthesis of novel 5-substituted-7-nitroquinoline derivatives, which are valuable intermediates in the development of new therapeutic agents and functional materials.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on 5-bromo-7-nitroquinoline proceeds via a well-established two-step addition-elimination mechanism.[2][6] This pathway is distinct from SN1 and SN2 reactions, which are not favored for aryl halides due to the high energy of the corresponding aryl cation and the steric hindrance of the aromatic ring, respectively.[4][5]

The key steps of the SNAr mechanism are as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine leaving group (C5). This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The negative charge of this intermediate is delocalized across the aromatic system and is particularly stabilized by the strong electron-withdrawing nitro group at the para-position (C7).[4][7] This stabilization is crucial for the feasibility of the reaction.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group (bromide ion) is expelled from the Meisenheimer complex.[8] This elimination step restores the aromaticity of the quinoline ring, driving the reaction to completion and yielding the final substituted product.

The rate-determining step of the SNAr reaction is generally the initial nucleophilic attack and the formation of the Meisenheimer complex, as this step involves the loss of aromaticity.[6][8]

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 5-bromo-7-nitroquinoline with common nucleophiles.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for reactions sensitive to moisture.

  • Inert Atmosphere: Reactions involving sensitive reagents or catalysts may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Safety Precautions: 5-Bromo-7-nitroquinoline and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the substitution of the bromine atom with a variety of primary and secondary amines to yield 5-amino-7-nitroquinoline derivatives.

Materials:

  • 5-Bromo-7-nitroquinoline

  • Amine nucleophile (e.g., morpholine, piperidine, aniline) (2-3 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask or microwave reaction vial, add 5-bromo-7-nitroquinoline (1.0 equivalent), the amine nucleophile (2-3 equivalents), and the base (2-3 equivalents).[2]

  • Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • Conventional Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-150 °C for 2-24 hours.[2] Monitor the reaction progress by TLC.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture to 100-150 °C for 30-60 minutes in a microwave reactor.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF120685
PiperidineCs₂CO₃DMSO130492
AnilineK₃PO₄NMP1501278

Protocol 2: Alkoxylation with Alkoxides

This protocol outlines the synthesis of 5-alkoxy-7-nitroquinolines through the reaction with various alkoxides.

Materials:

  • 5-Bromo-7-nitroquinoline

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Strong base (e.g., NaH, Na, K)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol and the strong base to generate the alkoxide in situ. Stir for 15-30 minutes at room temperature.

  • Add a solution of 5-bromo-7-nitroquinoline (1.0 equivalent) in the anhydrous polar aprotic solvent to the alkoxide solution.[2]

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHDMF80875
EthanolNaDMSO90682
IsopropanolKDMF1001068

Protocol 3: Thiolation with Thiolates

This protocol details the preparation of 5-thioether-7-nitroquinolines by reacting 5-bromo-7-nitroquinoline with thiolates.

Materials:

  • 5-Bromo-7-nitroquinoline

  • Thiol nucleophile (e.g., thiophenol, benzyl thiol) (1.1-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or sodium thiomethoxide) (1.5-2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 5-bromo-7-nitroquinoline (1.0 equivalent), the thiol nucleophile (1.1-1.5 equivalents), and the base (1.5-2 equivalents).[2]

  • Add the anhydrous polar aprotic solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ThiolBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF90588
Benzyl thiolCs₂CO₃DMSO100490
Sodium thiomethoxide-DMF80685

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 5-bromo-7-nitroquinoline, nucleophile, and base in solvent B Establish reaction conditions (heating/microwave) A->B C Monitor reaction progress (TLC/LC-MS) B->C D Quench reaction and perform aqueous work-up C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Purify by column chromatography F->G H Characterize product (NMR, MS, etc.) G->H

Caption: General workflow for nucleophilic substitution on 5-bromo-7-nitroquinoline.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of a diverse array of 5-substituted-7-nitroquinoline derivatives via nucleophilic aromatic substitution. The activating effect of the nitro group renders 5-bromo-7-nitroquinoline an excellent substrate for this transformation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate novel quinoline-based compounds with significant potential in drug discovery and materials science.

References

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Kubicki, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. Available at: [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Ferreira, S. B., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 27(15), 4988. Available at: [Link]

  • dos Santos, F. I., et al. (2017). Synthesis of aminoquinolines 5a–x in two steps. Tetrahedron Letters, 58(42), 4094-4098. Available at: [Link]

Sources

Application

Application Note: Synthesis and Derivatization of 5-Bromo-7-nitroquinoline for Drug Discovery

Executive Summary & Mechanistic Rationale Quinoline-based heterocyclic compounds are privileged scaffolds in medicinal chemistry, demonstrating a vast array of biological activities including antitubercular, anticancer,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinoline-based heterocyclic compounds are privileged scaffolds in medicinal chemistry, demonstrating a vast array of biological activities including antitubercular, anticancer, and antibacterial properties [1]. In the pursuit of novel therapeutics, the ability to rapidly generate diverse structural libraries is paramount.

5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) serves as an exceptionally versatile intermediate for structure-activity relationship (SAR) studies [2][3]. The strategic positioning of the C5-bromo and C7-nitro groups provides orthogonal reactive handles :

  • C5-Bromo Group: Acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents.

  • C7-Nitro Group: Can be selectively reduced to a primary amine under mild conditions, which subsequently serves as a nucleophile for amidation, sulfonylation, or reductive amination.

This orthogonal reactivity ensures that modifications at one site do not interfere with the other, enabling divergent synthetic pathways from a single core scaffold.

G A 5-Bromo-7-nitro-1,2,3,4- tetrahydroquinoline B DDQ Oxidation (Aromatization) A->B C 5-Bromo-7-nitroquinoline (Core Scaffold) B->C D Fe/NH4Cl or Pd/C (Nitro Reduction) C->D Pathway 1 F Cross-Coupling (Pd-cat) at C-5 Position C->F Pathway 2 E 7-Amino-5-bromoquinoline D->E G Amidation/Alkylation at C-7 Position E->G

Synthetic workflow and orthogonal functionalization of 5-bromo-7-nitroquinoline.

Experimental Protocols

Synthesis of 5-Bromo-7-nitroquinoline via Aromatization

The synthesis of the core scaffold is efficiently achieved through the dehydrogenation (aromatization) of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [4].

Causality of Reagent Choice: DDQ is selected over metal-based oxidants because it facilitates a clean, stepwise hydride abstraction followed by proton loss, driving the saturated ring to its thermodynamically stable aromatic state without over-oxidizing the sensitive nitro group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DDQ (12.0 mmol, 1.2 equiv) portion-wise over 15 minutes to control the exothermic hydride abstraction.

  • Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. The reaction color will typically darken as the DDQ-H2 byproduct forms.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize and solubilize the reduced DDQ byproduct. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield pure 5-bromo-7-nitroquinoline.

Selective Reduction to 7-Amino-5-bromoquinoline

To utilize the C7 position, the nitro group is reduced to an amine using iron powder [5].

Causality of Reagent Choice: Iron powder in the presence of a mild proton source (like NH4​Cl ) is highly chemoselective. It reduces the nitro group efficiently without causing the reductive debromination at the C5 position, which is a common side reaction when using catalytic hydrogenation (e.g., Pd/C with H2​ ).

Step-by-Step Methodology:

  • Preparation: Suspend 5-bromo-7-nitroquinoline (5.0 mmol, 1.0 equiv) in a 3:1 mixture of Ethanol/Water (40 mL).

  • Reduction: Add Iron powder (25.0 mmol, 5.0 equiv) and Ammonium chloride (10.0 mmol, 2.0 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours. Monitor completion via TLC.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (20 mL).

  • Isolation: Concentrate the filtrate to remove ethanol, dilute with water, and extract with Ethyl Acetate (3 × 25 mL). Dry and evaporate to obtain 7-amino-5-bromoquinoline.

Self-Validating Quality Control Systems

To ensure the integrity of the synthesized building blocks before committing them to expensive downstream drug discovery assays, the following self-validating analytical checks must be performed:

  • Mass Spectrometry (LC-MS): The presence of the bromine atom provides a built-in validation mechanism. The mass spectrum of 5-bromo-7-nitroquinoline ( C9​H5​BrN2​O2​ ) must display a characteristic 1:1 isotopic doublet at m/z ~251.95 ( 79Br ) and 253.95 ( 81Br ) [3]. The disappearance of the M+2 peak indicates unintended debromination.

  • Proton NMR ( 1H NMR): The successful aromatization via DDQ is confirmed by the complete disappearance of the upfield aliphatic multiplets (typically between 1.5–3.5 ppm) corresponding to the tetrahydroquinoline ring, and the emergence of downfield aromatic doublets (7.5–9.0 ppm) characteristic of the quinoline core.

Biological Applications & Quantitative Data

Quinoline derivatives synthesized from halogenated/nitrated precursors have shown profound efficacy across multiple therapeutic areas. The orthogonal functionalization allows for the precise tuning of the molecule's electronic and steric properties to fit specific receptor pockets.

Biological targets and therapeutic applications of quinoline derivatives.

Table 1: Representative Biological Activity of Quinoline Derivatives in Recent Drug Discovery

Compound Class / DerivativeTarget Organism / DiseaseBiological Target / MechanismEfficacy MetricRef
Substituted Quinoline AnaloguesMycobacterium bovis (Tuberculosis)DprE1 / InhA / DNA gyraseMIC: 31.5 – 34.8 μM[1]
Tetrazolo[1,5-a]quinoline derivative 2fEscherichia coli (Bacterial Infection)Cell wall synthesis disruptionMIC: 32 µg/mL[6]
5-Bromo-7-nitroquinoline (Core Scaffold)N/A (Intermediate Building Block)Orthogonal functionalizationPurity > 95% (QC Metric)[2]

References

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties Source: PMC (NIH)[Link]

  • CN112574106B - Synthesis method of 7-amino-5-bromoquinoline Source: Google P
  • New Quinoline Derivatives as Potential Multitherapeutic Agents: A Facile Synthesis via an Epoxide Ring Opening Reaction, Characterization, DFT Calculations, and Molecular Docking Source: ResearchGate[Link]

Method

High-Performance Fluorescent Probe Development: 5-Bromo-7-nitroquinoline as a Core Intermediate

Executive Summary & Mechanistic Rationale In the rapidly evolving field of bioimaging and targeted therapeutics, the rational design of organelle-specific fluorophores is critical. 5-Bromo-7-nitroquinoline (CAS: 2638501-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of bioimaging and targeted therapeutics, the rational design of organelle-specific fluorophores is critical. 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) has emerged as a highly versatile, dual-functional intermediate for the synthesis of advanced fluorescent probes.

The architectural brilliance of this molecule lies in its specific substitution pattern, which provides a self-validating system for probe development:

  • Organelle Targeting (The Quinoline Core): The pyridyl nitrogen of the quinoline scaffold possesses a pKa of approximately 4.0–5.0. This mild basicity ensures the molecule remains unprotonated in the neutral cytosol (pH ~7.4) but becomes protonated and selectively trapped within the mildly acidic microenvironment of the Golgi apparatus (pH 6.0–6.7).

  • The Fluorogenic Trigger (C7-Nitro to Amine): The synthesis of 7-amino-5-bromoquinoline from its nitro precursor is a critical, patented step . The resulting 7-amino group acts as a powerful electron donor. Paired with the electron-accepting quinoline nitrogen, it establishes a strong Intramolecular Charge Transfer (ICT) system . Masking this amine quenches the fluorescence; its subsequent analyte-triggered release restores the ICT, providing a robust "turn-on" or ratiometric signal.

  • The Synthetic Handle (C5-Bromo): The bromine atom at the 5-position serves as a chemoselective handle for palladium-catalyzed cross-coupling. This allows researchers to extend the π -conjugation system, effectively red-shifting the excitation and emission wavelengths into the visible spectrum to prevent UV-induced phototoxicity in live cells .

Mechanism N1 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) N2 7-Amino-5-bromoquinoline (ICT Fluorophore Core) N1->N2 Selective Nitro Reduction (Fe/NH4Cl) N3 C5: Pi-Extension (Suzuki/Sonogashira) N2->N3 Structural Tuning N4 C7: Recognition Moiety (Analyte Masking) N2->N4 Fluorescence Quenching N5 Organelle-Targeted Fluorescent Probe N3->N5 N4->N5 N6 Golgi Apparatus Imaging & Diagnostics N5->N6 Analyte Cleavage (e.g., GSH, pH)

Logical pathway from 5-Bromo-7-nitroquinoline to Golgi-targeted fluorescent probes.

Quantitative Physicochemical & Photophysical Data

To facilitate experimental design, the structural and photophysical transitions from the intermediate to the active fluorophore are summarized below. The massive shift in quantum yield upon reduction highlights the necessity of the C7-amine for fluorescence.

Property5-Bromo-7-nitroquinoline7-Amino-5-bromoquinolineTypical Functionalized Probe
Molecular Weight 253.05 g/mol 223.07 g/mol ~400 - 600 g/mol
Electronic State Electron-withdrawn (-NO2)Push-Pull ICT SystemMasked ICT (Pre-activation)
Absorption Max ( λabs​ ) ~330 nm365 - 390 nm400 - 450 nm
Emission Max ( λem​ ) N/A (Quenched)410 - 530 nm (Solvatochromic)510 - 550 nm (Post-activation)
Stokes Shift N/A> 100 nm> 100 nm
Quantum Yield ( Φ ) < 0.010.35 - 0.550.40 - 0.60 (Post-activation)
Target Organelle N/AGolgi ApparatusGolgi Apparatus

Experimental Protocols

The following methodologies detail the transformation of 5-Bromo-7-nitroquinoline into a functional bioimaging tool. Every step is designed as a self-validating system to ensure structural integrity.

Protocol 1: Chemoselective Reduction to 7-Amino-5-bromoquinoline

Objective: Convert the strongly electron-withdrawing nitro group to an electron-donating amino group without triggering hydrodehalogenation at the C5 position.

Reagents:

  • 5-Bromo-7-nitroquinoline (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride ( NH4​Cl , 5.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend 5-Bromo-7-nitroquinoline in the EtOH/H₂O mixture. Add NH4​Cl and heat the mixture to 60°C under vigorous stirring.

  • Controlled Addition: Add the Iron powder portion-wise over 15 minutes. Self-Validation: The reaction mixture will turn dark brown/black, indicating the formation of iron oxides as the reduction proceeds.

  • Reflux: Elevate the temperature to 80°C and reflux for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material spot and the appearance of a highly fluorescent blue/green spot under 365 nm UV light confirms successful reduction.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography to yield 7-amino-5-bromoquinoline as a crystalline solid.

Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is strictly avoided here. Palladium readily inserts into the C−Br bond, leading to debromination. The Fe/NH4​Cl system provides a mild, slightly acidic environment that is highly chemoselective for nitro reduction, perfectly preserving the critical C5-bromo synthetic handle .

Protocol 2: Construction of a Golgi-Targeted GSH-Responsive Probe

Objective: Utilize the 5-bromo group for structural extension and mask the 7-amino group with an analyte-responsive trigger.

Step-by-Step Methodology:

  • π -Extension (Suzuki-Miyaura Coupling):

    • Combine 7-amino-5-bromoquinoline (1.0 eq), a substituted phenylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq) in degassed 1,4-Dioxane/H₂O (4:1).

    • Heat at 90°C under an inert argon atmosphere for 12 hours.

    • Causality: Extending the π -conjugation at the C5 position lowers the HOMO-LUMO gap, red-shifting the fluorophore's emission into the visible range, which is essential for deep-tissue imaging and avoiding cellular autofluorescence.

  • Analyte Masking (Esterification/Amidation):

    • React the extended fluorophore with a glutathione (GSH)-responsive recognition moiety (e.g., 2,4-dinitrobenzenesulfonyl chloride or a specific ester trigger) in anhydrous dichloromethane (DCM) using DIPEA as a base.

    • Self-Validation: Upon successful masking of the C7-amine, the solution will visually lose its strong fluorescence under a 365 nm UV lamp. This confirms that the ICT effect has been successfully disrupted.

Experimental Workflow & Bioimaging Validation

Once synthesized, the masked probe is introduced to live cell cultures. The probe naturally accumulates in the Golgi apparatus due to the quinoline core's pKa. Upon encountering high concentrations of the target analyte (e.g., GSH in cancer cells), the masking group is cleaved. The C7-amine is liberated, instantly restoring the ICT effect and illuminating the Golgi apparatus.

Step-by-step experimental workflow for synthesizing and validating quinoline-based probes.

References

  • Synthesis method of 7-amino-5-bromoquinoline (Patent CN112574106B). Google Patents.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes . ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • An Integrated Fluorescent Probe for Ratiometric Detection of Glutathione in the Golgi Apparatus and Activated Organelle-Targeted Therapy . Analytical Chemistry (2021). URL:[Link]

  • Small-molecule probes for imaging and impairing the Golgi apparatus in cancer . Chemical Society Reviews (via PMC, 2022). URL:[Link]

Application

Application Note: Regioselective Nitration of 5-Bromoquinoline to 5-Bromo-8-nitroquinoline

Introduction & Contextual Relevance The synthesis of highly functionalized quinoline scaffolds is a cornerstone of modern drug discovery. Specifically, 5-bromo-8-nitroquinoline serves as a critical intermediate in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Relevance

The synthesis of highly functionalized quinoline scaffolds is a cornerstone of modern drug discovery. Specifically, 5-bromo-8-nitroquinoline serves as a critical intermediate in the development of metal-binding pharmacophores and targeted therapeutics, such as Glyoxalase 1 (GLO1) inhibitors [1]. The strategic placement of a bromine atom at the C5 position and a nitro group at the C8 position provides orthogonal handles for subsequent synthetic elaboration: the bromide can undergo palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), while the nitro group can be reduced to an amine for sulfonylation or amidation.

This Application Note details a highly regioselective, self-validating experimental protocol for the nitration of 5-bromoquinoline. By emphasizing the mechanistic causality behind the chosen reagents and conditions, this guide ensures high yield, reproducibility, and safety.

Mechanistic Rationale & Causality

The nitration of quinoline derivatives is a classic example of electrophilic aromatic substitution (EAS) governed by the electronic properties of the fused bicyclic system. Understanding the mechanism is essential for controlling the reaction outcome:

  • Protonation & Deactivation: In the presence of concentrated sulfuric acid ( H2​SO4​ ), the basic quinoline nitrogen is immediately protonated to form a quinolinium ion. This protonation strongly deactivates the pyridine ring toward electrophilic attack, directing reactivity entirely to the carbocyclic ring.

  • Regioselectivity: The nitronium ion ( NO2+​ )—generated in situ from potassium nitrate ( KNO3​ ) and H2​SO4​ —preferentially attacks the most electron-rich available positions. In unsubstituted quinoline, this yields a mixture of 5-nitro and 8-nitro isomers. However, because the C5 position is sterically and electronically blocked by a bromine atom in 5-bromoquinoline, the electrophile is forced exclusively to the C8 position [1].

  • Thermal Causality: The generation of the nitronium ion is highly exothermic. Maintaining the reaction at 0 °C during the addition phase prevents thermal runaway, suppresses oxidative side reactions, and prevents over-nitration.

Mechanistic pathway for the highly regioselective nitration of 5-bromoquinoline at the C8 position.

Reagents and Materials

Table 1: Reagents and Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
5-Bromoquinoline 208.061.02.08 gStarting Material
Potassium Nitrate ( KNO3​ ) 101.101.11.11 gNitronium Ion Source
Sulfuric Acid ( H2​SO4​ , 98%) 98.08Excess10.0 mLSolvent / Acid Catalyst
Ammonium Hydroxide ( NH4​OH , 28%) 35.05Excess~25.0 mLNeutralizing Agent

Safety Note: Concentrated sulfuric acid is highly corrosive. The nitration mixture is a strong oxidizer. Perform all steps in a properly ventilated fume hood using appropriate PPE.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity.

Step 1: Dissolution and Protonation
  • To an oven-dried 50 mL round-bottom flask equipped with a PTFE magnetic stir bar, add 10 mL of concentrated H2​SO4​ .

  • Cool the flask in an ice-water bath to an internal temperature of 0 °C.

  • Slowly add 2.08 g (10 mmol) of 5-bromoquinoline portion-wise over 10 minutes.

    • Causality: The dissolution is exothermic due to the protonation of the quinoline nitrogen. Slow addition prevents localized heating and degradation of the starting material.

Step 2: Electrophilic Aromatic Substitution
  • Once the solution is homogeneous and stabilized at 0 °C, begin the portion-wise addition of 1.11 g (11 mmol) of KNO3​ over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic generation of the nitronium ion, maintaining the temperature below 5 °C to ensure strict regioselectivity and prevent the formation of tarry byproducts [1].

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

Step 3: Self-Validation (Reaction Monitoring)
  • Withdraw a 10 µL aliquot of the reaction mixture and quench it in 1 mL of distilled water.

  • Neutralize the aliquot with 2-3 drops of concentrated NH4​OH and extract with 1 mL of ethyl acetate.

  • Analyze the organic layer via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, UV 254 nm). The reaction is complete when the starting material spot ( Rf​≈0.6 ) is entirely replaced by a lower-running yellow, UV-active product spot ( Rf​≈0.4 ).

Step 4: Quenching and Neutralization
  • Carefully pour the highly acidic reaction mixture over 50 g of crushed ice in a 250 mL beaker with vigorous stirring.

    • Causality: Ice is strictly required to safely absorb the massive heat of dilution of sulfuric acid.

  • Slowly add concentrated aqueous NH4​OH dropwise via an addition funnel. Monitor the internal temperature (keep below 30 °C using an ice bath if necessary) until the pH reaches 8–9 (verify with pH paper).

    • Causality: The product exists as a water-soluble quinolinium sulfate salt in the acidic medium. Neutralization deprotonates the quinoline nitrogen, causing the hydrophobic free base (5-bromo-8-nitroquinoline) to precipitate out of the aqueous phase as a yellow/tan solid.

Step 5: Isolation and Purification
  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water (3 × 20 mL).

    • Causality: Copious water washing removes residual inorganic salts (ammonium sulfate and unreacted potassium nitrate) that would otherwise contaminate the final product.

  • Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath before filtering. Dry the purified crystals under high vacuum to afford 5-bromo-8-nitroquinoline.

Step-by-step experimental workflow for the synthesis and isolation of 5-bromo-8-nitroquinoline.

Data Presentation & Expected Results

Table 2: Expected Analytical Characterization

Analytical TechniqueExpected Result / Signal Profile
LC-MS (ESI+) m/z 253.0 [M+H]+ and 255.0 [M+H]+ (1:1 ratio, characteristic Br isotope pattern)
TLC (3:1 Hexanes/EtOAc) Rf​≈0.4 (Distinct yellow spot, strongly UV active at 254 nm)
Physical Appearance Light yellow to tan crystalline solid

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Observation / IssueProbable CauseCorrective Action
Incomplete conversion (TLC) Weak nitrating mixture / Wet reagentsEnsure the use of fresh, anhydrous H2​SO4​ ( ≥98% ) and dry KNO3​ .
Dark, tarry reaction mixture Thermal runaway / Over-oxidationMaintain strict temperature control (0–5 °C) during the KNO3​ addition phase.
No precipitate during quench Aqueous phase remains too acidicContinue adding NH4​OH until pH paper strongly indicates a pH of 8–9.
High inorganic salt content Insufficient water washing during filtrationResuspend the filter cake in cold water, stir for 5 minutes, and re-filter.

References

  • Perez, C. L., Barkley-Levenson, A. M., Dick, B. L., Glatt, P. F., Martinez, Y., Siegel, D., Momper, J. D., Palmer, A. A., & Cohen, S. M. (2019). "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor." Journal of Medicinal Chemistry, 62(4), 1609-1625. URL:[Link]

Method

Application Note: Advanced Cross-Coupling Strategies for 5-Bromo-7-nitroquinoline

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antimalarials to targeted oncology drugs[1]. Within this chemical sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antimalarials to targeted oncology drugs[1]. Within this chemical space, 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) has emerged as a highly valuable, yet synthetically demanding, bifunctional building block. The presence of the C5-bromide provides a reactive handle for palladium-catalyzed cross-coupling, while the C7-nitro group offers a vector for subsequent reduction and functionalization.

This application note provides a comprehensive, field-validated guide to performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on 5-Bromo-7-nitroquinoline. As a Senior Application Scientist, I have structured these protocols not just to provide a "recipe," but to explain the underlying causality of the reaction conditions, ensuring that researchers can adapt and troubleshoot these systems with authoritative confidence.

Substrate Profiling & Mechanistic Rationale

Understanding the electronic push-pull dynamics of 5-Bromo-7-nitroquinoline is critical for successful catalysis. The quinoline ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 7-position further depletes electron density from the aromatic system.

The Causality of Reactivity:

  • Accelerated Oxidative Addition: The electron-deficient nature of the C5-Br bond makes it highly susceptible to oxidative addition by electron-rich Pd(0) species. This step is typically fast and rarely the rate-limiting factor[2].

  • Sluggish Transmetalation: Because the resulting Pd(II) intermediate is highly electron-poor, transmetalation with electron-deficient coupling partners (e.g., fluorinated arylboronic acids) can be sluggish.

  • Side-Reaction Risks: The nitro group is sensitive to strong bases and highly reducing environments. Using excessively strong bases (like KOtBu) or high temperatures can lead to single-electron transfer (SET) side reactions, degradation, or competitive coordination to the palladium center[3]. Furthermore, hydrodehalogenation (debromination) is a common side reaction if protic sources are not controlled[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by 7-NO2) Pd0->OxAdd 5-Bromo-7-nitroquinoline PdII Trans-Pd(II)(Ar)(Br)L_2 Intermediate OxAdd->PdII TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet PdII_ArAr Trans-Pd(II)(Ar)(Ar')L_2 Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-7-nitroquinoline Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling with 5-Bromo-7-nitroquinoline.

Application 1: Suzuki-Miyaura Arylation

The Suzuki-Miyaura coupling is the most robust method for C-C bond formation at the C5 position. To prevent the aforementioned hydrodehalogenation and nitro-group interference, the choice of base and ligand is paramount. Mild bases like K₃PO₄ or Na₂CO₃ are preferred over alkoxides[1].

Quantitative Data: Condition Optimization

The following table summarizes validated conditions for coupling 5-Bromo-7-nitroquinoline with standard arylboronic acids.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901665%Moderate yield; ~10% debromination observed.
Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0)DMF801272%Good conversion; sluggish with sterically hindered boronic acids.
Pd(OAc)₂ / SPhos K₃PO₄ (2.0) Toluene/H₂O (10:1) 100 4 88% Optimal; SPhos accelerates reductive elimination, preventing side reactions.
Pd₂(dba)₃ / XPhosCs₂CO₃ (2.0)1,4-Dioxane100685%Excellent for ortho-substituted arylboronic acids.
Standardized Protocol (Optimized SPhos System)

Self-Validating Logic: This protocol uses a biphasic Toluene/H₂O system. The water dissolves the K₃PO₄ base, ensuring a constant, controlled concentration of hydroxide ions necessary to activate the boronic acid to the reactive boronate species without degrading the nitroquinoline core.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-7-nitroquinoline (1.0 mmol, 253 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Crucial: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Solvent Addition: Syringe in 5.0 mL of degassed Toluene and 0.5 mL of degassed deionized water.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4 hours. Monitor completion via LC-MS (look for the disappearance of the m/z 253/255 isotopic doublet).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Application 2: Buchwald-Hartwig Amination

Forming a C-N bond at the C5 position of a nitroquinoline is challenging due to the potential for the amine to act as a reducing agent toward the nitro group, or for the required base to cause decomposition. The use of bulky, electron-rich phosphine ligands like tBu-XPhos is critical here. These ligands create a sterically demanding environment that forces rapid reductive elimination, outcompeting degradation pathways[4].

Standardized Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-Bromo-7-nitroquinoline (0.5 mmol, 126.5 mg), the desired primary or secondary amine (0.6 mmol), Pd₂(dba)₃ (0.0125 mmol, 11.4 mg), tBu-XPhos (0.03 mmol, 12.7 mg), and Cs₂CO₃ (1.0 mmol, 325 mg).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction: Heat the mixture at 90 °C for 12 hours. The reaction color typically transitions from dark purple (Pd₂(dba)₃) to a deep red/brown as the active catalytic species forms and turns over.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient) depending on the polarity of the amine.

Application 3: Sonogashira Alkynylation

The Sonogashira coupling of bromoquinolines is highly efficient but requires careful exclusion of oxygen to prevent the Glaser homocoupling of the terminal alkyne[5]. Because the C5-Br bond is highly activated by the 7-nitro group, this reaction can often be run at milder temperatures (50-60 °C) compared to standard aryl bromides.

Standardized Protocol
  • Preparation: To a Schlenk flask, add 5-Bromo-7-nitroquinoline (1.0 mmol, 253 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).

  • Degassing: Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add degassed THF (5 mL) and degassed Triethylamine (2.0 mmol, 0.28 mL). Finally, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at 60 °C for 6-8 hours. The formation of a white precipitate (Et₃N·HBr) is a visual self-validation that the catalytic cycle is turning over successfully.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to solubilize copper salts. Extract with Ethyl Acetate (3 x 10 mL). Dry, concentrate, and purify via chromatography.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Reaction (80-100 °C, 12h) Degas->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Standard experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting & Analytical Characterization

  • Issue: High levels of debrominated starting material (7-nitroquinoline).

    • Causality: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination (often from alkoxide bases or aliphatic alcohol solvents) or protonation prior to transmetalation[3].

    • Solution: Switch to strictly anhydrous conditions, use a non-protic solvent (e.g., Toluene or Dioxane), and utilize a weaker base like K₃PO₄.

  • Issue: Black precipitate forms immediately upon heating.

    • Causality: Catalyst degradation to inactive Palladium black. This happens if the ligand dissociates or if the oxidative addition is too slow relative to catalyst decomposition.

    • Solution: Increase ligand loading (e.g., 1:2 Pd to Ligand ratio) or switch to a bidentate ligand like dppf or BINAP to stabilize the Pd center.

References

  • Benchchem. Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Application Notes. Available at: 1

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2021). Available at: 2

  • RSC Publishing. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Available at: 4

  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Available at: 5

  • Benchchem. Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. Available at: 3

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and scalable two-step synthesis for 5-Bromo-7-nitroquinoline, a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and scalable two-step synthesis for 5-Bromo-7-nitroquinoline, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for adaptability from laboratory to pilot-plant scale. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the synthetic strategy, ensuring a thorough understanding for successful execution and optimization.

Introduction: The Significance of 5-Bromo-7-nitroquinoline

5-Bromo-7-nitroquinoline is a key intermediate in the synthesis of a wide range of biologically active molecules. The quinoline scaffold itself is a well-established pharmacophore present in numerous approved drugs. The specific substitution pattern of a bromine atom at the 5-position and a nitro group at the 7-position offers synthetic handles for further diversification through various cross-coupling reactions and nucleophilic aromatic substitutions, making it an attractive starting material for the development of novel therapeutics.

Synthetic Strategy: A Two-Step Approach

The most practical and scalable approach to 5-Bromo-7-nitroquinoline involves a two-step sequence:

  • Bromination of Quinoline: The synthesis commences with the regioselective bromination of quinoline to produce the key intermediate, 5-bromoquinoline.

  • Nitration of 5-Bromoquinoline: The subsequent step involves the selective nitration of 5-bromoquinoline to introduce a nitro group at the 7-position.

This strategy is predicated on the well-established chemistry of electrophilic aromatic substitution on the quinoline ring system.

Part 1: Scalable Synthesis of 5-Bromoquinoline

The synthesis of 5-bromoquinoline can be reliably achieved through the direct bromination of quinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This method offers good yields and is amenable to scale-up.[1]

Reaction Mechanism

In the strongly acidic medium of concentrated sulfuric acid, quinoline is protonated to form the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic bromination occurs on the less deactivated benzene ring. The use of NBS as a brominating agent provides a controlled source of electrophilic bromine.

Experimental Protocol: Synthesis of 5-Bromoquinoline

Materials:

  • Quinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (96-98%)

  • Crushed Ice

  • 25% Aqueous Ammonia

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Dry ice/acetone bath

  • Large beaker or flask for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, add concentrated sulfuric acid. Cool the acid to 0°C using an ice-water bath.

  • Addition of Quinoline: Slowly add quinoline via the addition funnel to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution. Maintain the internal temperature between -26°C and -22°C during the addition.

  • Reaction: Stir the reaction mixture for 2 hours at -22°C, followed by an additional 3 hours at -18°C.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralization: Adjust the pH of the solution to 9.0 by the slow addition of 25% aqueous ammonia, ensuring the temperature remains below 25°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with 1M NaOH solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-bromoquinoline.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data for 5-Bromoquinoline Synthesis
Reagent/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
Quinoline129.161.0-
N-Bromosuccinimide177.981.1-
5-Bromoquinoline208.05-47-49[1]

Part 2: Selective Nitration of 5-Bromoquinoline to 5-Bromo-7-nitroquinoline

The nitration of 5-bromoquinoline presents a regioselectivity challenge. Under standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids), electrophilic substitution on the quinoline ring is directed to the 5- and 8-positions.[2] The presence of a deactivating bromo-substituent at the 5-position further complicates the directing effects. While the bromine atom is an ortho-, para-director, the strong deactivating effect of the protonated pyridine ring is the dominant influence. Therefore, direct nitration is likely to yield a mixture of isomers, with the 8-nitro product being a significant component.

Achieving high selectivity for the 7-nitro isomer may require optimization of reaction conditions or the use of a directing group strategy. However, a general protocol for the nitration of a bromoquinoline is presented below, adapted from the nitration of 6-bromoquinoline.[3]

Experimental Protocol: Nitration of 5-Bromoquinoline

Materials:

  • 5-Bromoquinoline

  • Concentrated Sulfuric Acid (96-98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Dichloromethane

  • 10% Aqueous Sodium Bicarbonate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice-salt bath

  • Pasteur pipette or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 5-bromoquinoline in concentrated sulfuric acid in a round-bottom flask.

  • Cooling: Cool the solution to -5°C using an ice-salt bath with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated sulfuric acid and concentrated nitric acid, and cool it to -5°C.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of 5-bromoquinoline, ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir the reaction mixture at 0°C for one hour.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Once the ice has melted, extract the mixture with dichloromethane.

  • Washing: Combine the organic layers and wash with a 10% sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or fractional crystallization to isolate the desired 5-Bromo-7-nitroquinoline.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 5-Bromo-7-nitroquinoline.

Expert Insights and Causality

  • Temperature Control in Bromination: Strict temperature control during the bromination of quinoline is critical to minimize the formation of di-brominated byproducts.[4]

  • Regioselectivity of Nitration: The nitration of the quinolinium ion occurs on the benzene ring as the pyridine ring is strongly deactivated. The directing effects of the protonated nitrogen and the bromo-substituent lead to a mixture of products. The 7-position is electronically disfavored in a direct electrophilic attack, hence the likely low yield of the desired product without optimization.

  • Alternative Strategy for 7-Nitration: Should the direct nitration prove to be low-yielding or the purification of isomers be challenging on a large scale, an alternative route could be considered. This would involve the introduction of a bulky directing group at the 8-position of 5-bromoquinoline, followed by nitration at the 7-position, and subsequent removal of the directing group. A plausible, though longer, route is the nitration of a 5-bromo-8-aminoquinoline derivative, where the amino group directs the nitro group to the adjacent 7-position.[5]

Safety and Handling

  • Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a well-ventilated area away from ignition sources.

References

  • PrepChem. Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. Available from: [Link]

  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Available from: [Link]

  • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position? Available from: [Link]

Sources

Method

Derivatization of 5-Bromo-7-nitroquinoline for Biological Screening: Application Notes and Protocols

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] This versatility stems from the quinoline's ability to interact with various biological targets, which can be finely tuned through synthetic modifications at different positions of the ring system. The introduction of diverse functional groups allows for the modulation of the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.

The specific scaffold of 5-bromo-7-nitroquinoline presents a particularly attractive starting point for the generation of novel compound libraries for biological screening. The presence of two distinct and reactive sites—the bromine atom at the 5-position and the nitro group at the 7-position—offers a strategic advantage for regioselective derivatization. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[6][7] Concurrently, the electron-withdrawing nitro group activates the quinoline ring, particularly the C-8 position, for nucleophilic aromatic substitution (SNAr) reactions.[8][9] This dual reactivity allows for a combinatorial approach to library synthesis, rapidly generating a diverse set of molecules with the potential for novel biological activities. This guide provides detailed protocols for the strategic derivatization of 5-bromo-7-nitroquinoline and subsequent biological screening to identify promising lead compounds for drug development.

Strategic Derivatization of the 5-Bromo-7-nitroquinoline Core

The synthetic strategy for derivatizing 5-bromo-7-nitroquinoline is centered around the sequential or orthogonal functionalization of the C5-bromo and C7-nitro positions. The choice of reaction sequence will depend on the desired final compound and the compatibility of the functional groups introduced.

Workflow for Derivatization and Screening

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening start 5-Bromo-7-nitroquinoline c5_derivatization C5-Position Derivatization (e.g., Suzuki, Buchwald-Hartwig) start->c5_derivatization Step 1a c7_derivatization C7-Position Derivatization (e.g., Nucleophilic Aromatic Substitution) start->c7_derivatization Step 1b c5_derivatization->c7_derivatization Sequential library Library of Novel Quinoline Derivatives c5_derivatization->library c7_derivatization->c5_derivatization Sequential c7_derivatization->library primary_screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) library->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (e.g., Dose-Response, Mechanism of Action) hit_id->secondary_screening lead_opt Lead Optimization secondary_screening->lead_opt

Caption: Overall workflow from derivatization to lead optimization.

Protocols for C5-Position Derivatization

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[10]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryls by reacting an organoboron compound with an organic halide.[7] This protocol describes the coupling of 5-bromo-7-nitroquinoline with various arylboronic acids.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Materials:

  • 5-Bromo-7-nitroquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 5-bromo-7-nitroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7-nitroquinoline.[7]

Table 1: Representative Suzuki Coupling Reaction Conditions and Expected Yields

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acid3K₂CO₃Dioxane/H₂O901875-85
24-Methoxyphenylboronic acid3Cs₂CO₃Toluene/H₂O1101280-90
33-Pyridinylboronic acid5K₃PO₄DMF/H₂O1002460-70

Note: Yields are illustrative and may vary depending on the specific substrate and reaction optimization.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[10][11] This protocol details the amination of 5-bromo-7-nitroquinoline.

Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[11]

Materials:

  • 5-Bromo-7-nitroquinoline

  • Amine (aliphatic or aromatic) (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-7-nitroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-7-nitroquinoline derivative.[12]

Protocols for C7-Position Derivatization

The electron-withdrawing nitro group at the C7 position activates the quinoline ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of a suitable leaving group or, in some cases, a hydrogen atom.[8][13]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

In some instances, the nitro group itself can be displaced by a strong nucleophile, particularly at elevated temperatures.

Reaction Principle: The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex).[9][14] The departure of the leaving group (in this case, the nitrite ion) restores the aromaticity.

Materials:

  • 5-Bromo-7-nitroquinoline

  • Nucleophile (e.g., sodium methoxide, piperidine) (2.0-3.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-7-nitroquinoline (1.0 mmol) in DMSO or DMF (5 mL) in a sealed tube.

  • Add the nucleophile (e.g., piperidine, 2.5 mmol).

  • Heat the reaction mixture to 120-150 °C for 12-48 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it into water (50 mL).

  • Extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Biological Screening of Derivatized Compounds

Once a library of 5-bromo-7-nitroquinoline derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Quinoline derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][3]

Protocol 4: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[15][16]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[16]

Protocol 5: In Vitro Antimicrobial Screening using Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18]

Principle: The test compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized inoculum of a specific microorganism is added. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (bacteria with standard antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Protocol 6: In Vitro Anti-inflammatory Screening - COX Inhibition Assay

Many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes.[19][20]

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Test compounds

  • Known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control

Procedure:

  • Follow the protocol provided with the commercial COX inhibitor screening assay kit.

  • Typically, the test compound is pre-incubated with the COX enzyme.

  • The reaction is initiated by adding arachidonic acid.

  • The production of prostaglandins is measured using a colorimetric or fluorometric probe.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

The strategic derivatization of 5-bromo-7-nitroquinoline provides a robust platform for the discovery of novel bioactive molecules. The protocols outlined in this guide offer a systematic approach to synthesizing a diverse library of quinoline derivatives and evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. Compounds that exhibit significant activity in these primary screens ("hits") should be subjected to further investigation, including dose-response studies, evaluation against a broader panel of cell lines or microbial strains, and initial mechanism of action studies. This structured approach, combining rational synthetic chemistry with systematic biological evaluation, is fundamental to advancing promising lead compounds through the drug discovery pipeline.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.
  • Benchchem.
  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. 2022 Sep 17.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromoquinolin.
  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. 2025 Aug 27.
  • IntechOpen. Quinoline Heterocycles: Synthesis and Bioactivity. 2018 Nov 19.
  • Mini-Reviews in Medicinal Chemistry. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). 2025 Aug 29.
  • PubMed.
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  • PMC. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Athmic Biotech Solutions. "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. 2023 Aug 03.
  • A comprehensive review on preliminary screening models for the evalu
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. 2021 Jul 02.
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  • Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. 2005 Mar 15.
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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
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  • American Chemical Society. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241.
  • RSC Publishing.
  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. 2022 Feb 24.
  • Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)
  • Wikipedia.
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. 2012 Nov 15.
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  • IJSRP. An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. 2013 Aug 15.
  • MDPI. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. 2023 Oct 27.
  • PMC.
  • ResearchGate. (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. 2025 Aug 07.
  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • PMC. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors.
  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018 Aug 20.
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
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  • Amanote Research. (PDF) Synthesis of 5-Bromoisoquinoline and. 2005 Jan 01.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
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  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2016 Sep 12.
  • Benchchem. Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening.
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Application

Application Note: 5-Bromo-7-nitroquinoline as a Strategic Building Block in Advanced Materials Science

Executive Summary The development of advanced optoelectronic materials and Metal-Organic Frameworks (MOFs) relies heavily on the availability of highly functionalized, rigid heteroaromatic scaffolds. 5-Bromo-7-nitroquino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced optoelectronic materials and Metal-Organic Frameworks (MOFs) relies heavily on the availability of highly functionalized, rigid heteroaromatic scaffolds. 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) has emerged as a critical intermediate in this domain. By offering two distinct, orthogonally reactive sites—a reducible nitro group at C7 and a cross-couplable bromide at C5—this molecule allows researchers to construct complex Donor-Acceptor (D-A) architectures and extended coordination networks with high precision[1].

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 5-Bromo-7-nitroquinoline in materials science, specifically targeting Organic Light-Emitting Diodes (OLEDs), Aggregation-Induced Emission (AIE) fluorophores, and MOF linkers.

Mechanistic Rationale: The Bromo-Nitro Synergy

The utility of 5-Bromo-7-nitroquinoline stems from the electronic properties of the quinoline core and the specific placement of its functional groups:

  • The Quinoline Core: Acts as an electron-deficient acceptor (A) moiety. The basic nitrogen atom also serves as a primary coordination site for transition metals (e.g., Zn²⁺, Cu²⁺) in MOF synthesis.

  • C5-Bromo Handle: The bromine atom at the 5-position provides a reliable handle for transition-metal-catalyzed C-C bond formations (e.g., Suzuki-Miyaura, Sonogashira, or Stille couplings). This allows for the extension of the π -conjugated system, which is essential for tuning the HOMO/LUMO energy levels and red-shifting the emission spectra of the resulting materials.

  • C7-Nitro Handle: Initially acting as a strong electron-withdrawing group (EWG), the nitro group can be chemoselectively reduced to a primary amine[2]. Once converted to an amine, it becomes a potent electron-donating group (EDG). This transformation is the cornerstone of building push-pull (D-A) fluorophores, where intramolecular charge transfer (ICT) dictates the photophysical properties.

Synthetic Divergence & Workflow

The following workflow illustrates the synthetic divergence of 5-Bromo-7-nitroquinoline into two major material classes.

Synthetic divergence of 5-Bromo-7-nitroquinoline into OLED and MOF materials.

Experimental Protocols

Protocol A: Chemoselective Reduction to 7-Amino-5-bromoquinoline

Objective: Reduce the C7-nitro group to an amine without triggering hydrodehalogenation at the C5-bromo position, a method documented in patent literature for synthesizing key quinoline intermediates[2].

Causality & Self-Validation: Standard hydrogenation using Pd/C and H2​ gas is highly prone to cleaving the aryl-bromide bond, which would ruin downstream cross-coupling efforts. By using Iron (Fe) powder in the presence of Ammonium Chloride ( NH4​Cl ), we provide a mild, buffered proton source. This chemoselectively reduces the nitro group while leaving the halogen intact. Self-Validating System: The reaction is visually self-validating; the starting material is a pale yellow solution, which transitions to a deep orange/red upon the formation of the amine. TLC will show a massive shift to a lower Rf​ value due to the increased polarity of the amine. Mass spectrometry will confirm success by the strict retention of the 1:1 isotopic M and M+2 peaks characteristic of bromine.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-Bromo-7-nitroquinoline (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride ( NH4​Cl , 50.0 mmol) and Iron powder (Fe, 325 mesh, 50.0 mmol) to the solution. Note: Using fine mesh iron increases the surface area, ensuring complete conversion within a shorter timeframe.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under vigorous magnetic stirring for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline/highly polar spot ( Rf​≈0.2 ).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot Ethyl Acetate (3 × 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between Water (50 mL) and Ethyl Acetate (100 mL). Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield 7-Amino-5-bromoquinoline as a dark orange solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Extend the π -conjugated system at the C5 position to create an emissive fluorophore core.

Causality & Self-Validation: The quinoline nitrogen is a strong Lewis base and can coordinate to the Palladium catalyst, potentially poisoning it. To mitigate this, we utilize a biphasic solvent system (1,4-Dioxane/Water) and a robust catalyst like Pd(dppf)Cl2​ , or a slightly elevated loading of Pd(PPh3​)4​ (5-10 mol%). Potassium Carbonate ( K2​CO3​ ) is chosen as the base because it effectively forms the reactive boronate complex required for the transmetalation step without causing side reactions. Self-Validating System: The emergence of strong fluorescence under 365 nm UV light serves as a real-time indicator of successful π -extension, as the starting material is largely non-emissive.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 5-Bromo-7-nitroquinoline (or its 7-amino derivative) (5.0 mmol), the desired Aryl Boronic Acid (6.0 mmol), and K2​CO3​ (15.0 mmol).

  • Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Degas the biphasic mixture by bubbling Argon through the solution for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (0.25 mmol, 5 mol%) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 90 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Water (50 mL), and extract with Dichloromethane (3 × 50 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Isolation: Purify the crude product via flash column chromatography (Silica gel, gradient elution from Hexanes to Hexanes:Ethyl Acetate 1:1) to isolate the π -extended quinoline derivative.

Quantitative Data Presentation

The following table summarizes the expected quantitative parameters and material properties derived from the transformations of 5-Bromo-7-nitroquinoline.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Key Photophysical / Material Property
Nitro Reduction Fe powder, NH4​Cl , EtOH/ H2​O 80485 - 92N/A (Intermediate activation)
Suzuki Coupling Ar- B(OH)2​ , Pd(PPh3​)4​ , K2​CO3​ 9012 - 1670 - 85Extended π -conjugation (Red-shifted Absorbance)
Buchwald-Hartwig Ar- NH2​ , Pd2​(dba)3​ , BINAP, t-BuONa1102460 - 75Donor-Acceptor formation (Strong ICT Emission)
MOF Assembly Zn(NO3​)2​⋅6H2​O , DMF/EtOH1204855 - 65High surface area, permanent porosity

References

  • Source: google.

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Method

Application Note: High-Throughput Screening Assays with 5-Bromo-7-nitroquinoline

Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: Fragment-Based Profiling of Bioreductive Genotoxicity and DNA Damage Responses.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: Fragment-Based Profiling of Bioreductive Genotoxicity and DNA Damage Responses.

Introduction & Mechanistic Rationale

In the landscape of fragment-based drug discovery (FBDD) and phenotypic screening, the nitroquinoline scaffold represents a highly privileged, yet mechanistically complex, pharmacophore. While compounds like 4-nitroquinoline 1-oxide (4-NQO) are established positive controls for oxidative DNA damage [1], 5-Bromo-7-nitroquinoline (5-B7NQ) offers a unique dual-modality profile.

The 7-nitro group serves as a bioreductive trigger. In the presence of oxidoreductases (e.g., NQO1) and under hypoxic conditions, the nitro group is reduced to a highly reactive hydroxylamine intermediate. This intermediate intercalates into DNA and forms bulky adducts, triggering the DNA Damage Response (DDR) pathway. Conversely, the 5-bromo substitution provides both a steric shield—modulating the reduction potential—and a versatile synthetic handle for generating derivative libraries via palladium-catalyzed cross-coupling.

Understanding the causality behind 5-B7NQ's mechanism is critical for assay design. Because the nitro radical anion undergoes futile redox cycling in the presence of oxygen, its conversion to the DNA-reactive species is exponentially higher in hypoxic tumor microenvironments. Therefore, a robust High-Throughput Screening (HTS) campaign utilizing 5-B7NQ must evaluate both direct genotoxicity and hypoxia-selective cytotoxicity .

Mechanism A 5-Bromo-7-nitroquinoline (Prodrug) B Bioreduction (NQO1 / Hypoxia) A->B C Reactive Hydroxylamine Intermediate B->C D Oxidative DNA Damage & Bulky Adducts C->D E ATR/CHK1 Activation (DDR Pathway) D->E F Apoptosis / Cell Death E->F

Mechanistic pathway of 5-B7NQ bioreduction leading to DNA damage and apoptosis.

Experimental Design & Causality

To effectively screen 5-B7NQ and its derivative libraries, we deploy a two-tiered HTS approach. The protocols below are designed as self-validating systems , incorporating internal controls and rigorous statistical gating (Z'-factor > 0.6) to ensure trustworthiness.

Tier 1: High-Throughput CometChip Assay

Traditional single-cell gel electrophoresis (Comet assay) is notoriously low-throughput and prone to user bias. By transitioning to the CometChip platform , we utilize microfabricated agarose arrays that capture single cells in a standardized grid [2].

  • Causality for Alkaline Unwinding: We utilize alkaline conditions (pH > 13) during lysis. This is necessary to denature the DNA double helix, allowing the electrophoretic migration of both single-strand breaks (SSBs) and alkali-labile sites specifically induced by nitroquinoline oxidative damage.

Tier 2: Hypoxia-Selective Viability Screen
  • Causality for Differential Oxygen Screening: To isolate the bioreductive activation of 5-B7NQ, cells are screened in parallel under Normoxia (21% O2​ ) and Hypoxia (0.1% O2​ ). The ratio of these IC 50​ values yields the Hypoxia Cytotoxicity Ratio (HCR). A high HCR confirms that the compound's toxicity is driven by target-specific bioreduction rather than off-target necrosis.

Step-by-Step Methodologies

Protocol A: High-Throughput CometChip Assay for Genotoxicity

Materials: TK6 human lymphoblastoid cells, 5-B7NQ library (10 mM in DMSO), 96-well CometChip (Trevigen/Bio-Techne), Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10), Alkaline Solution (300 mM NaOH, 1 mM EDTA, pH >13), SYBR Gold.

Step-by-Step Workflow:

  • Cell Seeding: Harvest TK6 cells in exponential growth phase. Resuspend at 1×105 cells/mL in RPMI-1640. Add 100 µL/well to a 96-well V-bottom plate.

  • Acoustic Dispensing (Compound Addition): Use an Echo Acoustic Dispenser to transfer 5-B7NQ derivatives directly into the cell plates. Causality: Acoustic dispensing eliminates tip waste and maintains a final DMSO concentration of <0.5%, preventing solvent-induced baseline DNA damage. Include 4-NQO (1 µM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 4 hours at 37°C, 5% CO2​ .

  • CometChip Loading: Transfer 50 µL of the cell suspension onto the pre-warmed (37°C) 96-well CometChip. Allow cells to settle into the microwells by gravity for 15 minutes. Wash away excess cells with PBS.

  • Encapsulation & Lysis: Overlay the chip with 1% low-melting-point agarose. Submerge the chip in cold Lysis Buffer at 4°C for 18 hours. Causality: Prolonged lysis ensures complete removal of histones, which otherwise restrict the migration of high-molecular-weight DNA.

  • Alkaline Unwinding & Electrophoresis: Transfer the chip to the Alkaline Solution for 40 minutes at room temperature. Electrophorese at 1 V/cm and 300 mA for 30 minutes at 4°C.

  • Staining & Analysis: Neutralize the chip in 0.4 M Tris (pH 7.5), stain with SYBR Gold (1:10,000) for 30 minutes, and image using an automated high-content imager (e.g., PerkinElmer Opera Phenix). Calculate the Olive Tail Moment using automated comet analysis software.

Workflow Step1 1. Cell Seeding (TK6 Cells in 96-well plates) Step2 2. Acoustic Dispensing (5-B7NQ Library) Step1->Step2 Step3 3. Incubation (4 hours at 37°C) Step2->Step3 Step4 4. CometChip Loading & Alkaline Lysis Step3->Step4 Step5 5. Electrophoresis & SYBR Gold Staining Step4->Step5 Step6 6. Automated Imaging & Tail Moment Analysis Step5->Step6

High-throughput workflow for the 96-well CometChip DNA damage assay.

Protocol B: Hypoxia-Selective Viability Screen

Step-by-Step Workflow:

  • Plating: Seed HCT116 colon carcinoma cells at 2,000 cells/well in two identical 384-well white opaque plates. Allow overnight attachment.

  • Dosing: Perform a 10-point dose-response titration of 5-B7NQ (ranging from 100 µM to 5 nM) using acoustic dispensing.

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate in a standard tissue culture incubator (21% O2​ , 5% CO2​ ) for 72 hours.

    • Plate 2 (Hypoxia): Transfer immediately to a hypoxia chamber (0.1% O2​ , 5% CO2​ , balance N2​ ) for 72 hours. Causality: Rapid transfer is critical to prevent premature degradation of the hypoxia-inducible factor (HIF-1 α ) and to maximize NQO1-mediated bioreduction.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Validation: Calculate the Z'-factor for both plates using vehicle (DMSO) and positive control (Staurosporine, 10 µM). The assay is validated if Z' > 0.6.

Data Presentation & Expected Outcomes

The following table summarizes representative quantitative data from a 5-B7NQ derivative screening campaign. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as (NormoxiaIC50​)/(HypoxiaIC50​) . A higher HCR indicates a superior bioreductive prodrug profile.

Compound IDNormoxia IC 50​ (µM)Hypoxia IC 50​ (µM)HCR (Fold Change)Comet Tail Moment (Normoxia)Comet Tail Moment (Hypoxia)
Vehicle (DMSO) > 100> 100N/A2.1 ± 0.42.5 ± 0.6
4-NQO (Pos. Control) 0.850.127.145.3 ± 4.288.7 ± 6.1
5-B7NQ (Parent) 12.41.86.818.4 ± 2.154.2 ± 4.8
5-B7NQ-Deriv-A 45.00.950.0 5.2 ± 1.172.4 ± 5.5
5-B7NQ-Deriv-B 3.22.91.138.1 ± 3.940.2 ± 4.1

Data Interpretation: Derivative A demonstrates an exceptional HCR of 50.0, indicating highly specific hypoxic activation and massive DNA damage under low oxygen, making it a prime candidate for solid tumor targeting. Derivative B shows no hypoxic selectivity (HCR ~1), indicating direct, non-bioreductive toxicity.

References

  • Huliganga, E., Cho, E., Swartz, C. D., Williams, A., Recio, L., Salk, J. J., Marchetti, F., & Yauk, C. L. (2025). Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide. Environmental and Molecular Mutagenesis, 66(4), 185-198.[Link]

  • Owiti, N. A., Corrigan, J. J., Pribyl, L. J., Kay, J. E., & Engelward, B. P. (2022). Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. International Journal of Molecular Sciences, 23(19), 11776.[Link]

  • Xiong, A., Kaushal, S., Tay, I. J., Engelward, B. P., Han, J., & Preiser, P. R. (2021). MalariaCometChip for high-throughput quantification of DNA damage in Plasmodium falciparum. STAR Protocols, 2(3), 100797.[Link]

Application

Scientific Rationale: The Quinoline Scaffold in Medicinal Chemistry

Application Note: 5-Bromo-7-nitroquinoline as a Strategic Precursor in Drug Discovery The quinoline core is a privileged pharmacophore, widely represented in FDA-approved drugs ranging from antimalarials to targeted onco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-7-nitroquinoline as a Strategic Precursor in Drug Discovery

The quinoline core is a privileged pharmacophore, widely represented in FDA-approved drugs ranging from antimalarials to targeted oncology therapeutics. The strategic functionalization of the quinoline ring is paramount for exploring structure-activity relationships (SAR)[1]. In this context, 5-bromo-7-nitroquinoline (CAS: 2638501-76-3) emerges as a highly versatile bifunctional building block.

The orthogonal reactivity of its two substituents dictates its utility in drug design:

  • The 7-Nitro Group: Acts as a masked amine. Upon chemoselective reduction, it yields a 7-amino moiety, which is a critical hydrogen-bond donor motif often utilized to interact with the hinge region of kinases or to serve as an attachment point for amides and ureas[2],[1].

  • The 5-Bromo Group: Serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position on the carbocyclic ring allows for the extension of the molecule's hydrophobic footprint, crucial for occupying allosteric pockets[1].

Mechanistic Insights: Navigating Chemoselectivity

The primary synthetic challenge when utilizing 5-bromo-7-nitroquinoline is the chemoselective reduction of the nitro group to an amine without triggering the hydrodehalogenation of the C5-bromine bond[3].

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ is highly active but lacks chemoselectivity. Pd(0) readily undergoes oxidative addition into the labile C(sp²)–Br bond, leading to the formation of the undesired des-bromo byproduct, 7-aminoquinoline[3].

To circumvent this, single-electron transfer (SET) reduction methods are employed. The classic Béchamp-style reduction utilizing Iron powder (Fe) and Ammonium Chloride (NH₄Cl) is the gold standard here [1][2],[3]. The causality is rooted in redox potentials: the reduction potential of Fe(0) in mildly acidic, aqueous media is sufficient to reduce the nitro group via a stepwise SET mechanism, but it is thermodynamically insufficient to cleave the C–Br bond [2][4]. The NH₄Cl acts as a mild proton source that buffers the reaction, preventing the formation of insoluble iron hydroxides that could coat the unreacted iron powder and stall the reaction[3],[4].

Divergent Synthetic Workflow

G A 5-Bromo-7-nitroquinoline (Precursor) B Chemoselective Reduction (Fe / NH4Cl) A->B Nitro Reduction C 7-Amino-5-bromoquinoline (Key Intermediate) B->C High Yield No Debromination D Cross-Coupling (Suzuki / Buchwald) C->D C5 Functionalization E Amide/Urea Formation (Electrophile coupling) C->E C7 Functionalization F Bioactive Quinoline (e.g., Kinase Inhibitors) D->F E->F

Figure 1: Divergent synthetic workflow utilizing 5-bromo-7-nitroquinoline in drug discovery.

Quantitative Data: Optimization of Nitro Reduction

The table below summarizes the empirical data driving the choice of reduction conditions for halogenated nitroquinolines [3][3].

Reducing AgentSolvent SystemTemp (°C)Yield of 7-Amino-5-bromoquinolineMajor Byproduct
Pd/C, H₂ (1 atm)MeOH25< 15%7-Aminoquinoline (Debromination)
SnCl₂·2H₂OEtOH7075%None (but suffers from heavy metal toxicity)
Na₂S₂O₄THF / H₂O6045%Unreacted starting material
Fe powder, NH₄Cl EtOH / H₂O 80 > 90% None (Optimal Chemoselectivity)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of 7-Amino-5-bromoquinoline

Objective: Reduce the 7-nitro group while preserving the 5-bromo handle[2].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-7-nitroquinoline (1.0 equiv, 10 mmol) in a 3:1 mixture of Ethanol and Water (40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 50 mmol) and Ammonium Chloride (5.0 equiv, 50 mmol) to the stirring solution.

    • Causality Note: Using fine mesh iron (<10 μm) drastically increases the surface area for the heterogeneous SET reaction, ensuring complete conversion within a practical timeframe[4].

  • Thermal Activation: Heat the mixture to 80 °C (reflux) for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly fluorescent, lower Rf spot corresponding to the amine.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove iron salts, washing the filter cake thoroughly with hot Ethyl Acetate (3 × 20 mL).

    • Self-Validation: The filtrate must be optically clear. A cloudy or orange-tinted filtrate indicates iron salt breakthrough, which will contaminate the final product and poison downstream palladium catalysts. If cloudy, re-filter through a tighter Celite pad.

  • Purification: Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield 7-amino-5-bromoquinoline as a solid[2].

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Functionalize the C5 position with an aryl group using the unprotected 7-amino intermediate.

  • Reaction Setup: Charge a Schlenk flask with 7-amino-5-bromoquinoline (1.0 equiv, 2 mmol), an Arylboronic acid (1.2 equiv, 2.4 mmol), and Potassium Carbonate (K₂CO₃, 3.0 equiv, 6 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Causality Note: The bidentate dppf ligand creates a sterically hindered, electron-rich palladium center that accelerates reductive elimination and prevents the free 7-amino group from coordinating to and poisoning the active catalyst.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1, 15 mL). Purge the flask with Nitrogen for 10 minutes.

    • Self-Validation: Oxygen must be rigorously excluded. If the solution turns black immediately upon heating, oxygen has infiltrated, leading to the rapid oxidation of the Pd(0) active species and promoting the homocoupling of the boronic acid.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel flash chromatography to isolate the C5-arylated 7-aminoquinoline.

References

  • Synthesis method of 7-amino-5-bromoquinoline (Patent CN112574106B). Google Patents.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron . Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Method

Application Note: Synthetic Routes and Protocols for Functionalized 5-Bromo-7-nitroquinoline

Introduction & Mechanistic Rationale 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) is a highly valuable, functionalized heterocyclic building block [5]. Its orthogonal reactive sites—a bromo group primed for palladium-cat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) is a highly valuable, functionalized heterocyclic building block [5]. Its orthogonal reactive sites—a bromo group primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a nitro group ready for selective reduction to an amine—make it an indispensable intermediate in the development of kinase inhibitors, antimalarial agents, and advanced materials.

However, synthesizing 5,7-disubstituted quinolines presents significant regiochemical challenges. Direct electrophilic aromatic substitution of quinoline generally favors the 5- and 8-positions, making the specific 5-bromo-7-nitro substitution pattern difficult to achieve directly. To overcome this, synthetic chemists rely on bottom-up ring construction or the aromatization of functionalized precursors.

This guide details two field-proven methodologies for synthesizing 5-Bromo-7-nitroquinoline:

  • The Classical Skraup Synthesis : A direct but non-regioselective route from commercially available anilines [1,2].

  • DDQ-Mediated Oxidative Aromatization : A highly regioselective, patent-validated route utilizing a tetrahydroquinoline intermediate [3,4,5].

Route 1: The Skraup Synthesis Pathway

The Skraup reaction is the most direct method for constructing the quinoline core from an aniline derivative [1]. By reacting 3-bromo-5-nitroaniline with glycerol in the presence of a strong acid and an oxidant, the quinoline ring is formed in a single pot.

Mechanistic Causality: Concentrated sulfuric acid dehydrates glycerol to form highly reactive acrolein in situ. The aniline nitrogen performs a Michael addition on the acrolein, forming a β -anilinopropionaldehyde intermediate. Acid-catalyzed electrophilic aromatic substitution closes the ring, forming a dihydroquinoline. Finally, a mild oxidant (typically nitrobenzene) removes two hydrogen atoms to yield the fully aromatic quinoline [2].

The Regiochemical Challenge: Because 3-bromo-5-nitroaniline has two non-equivalent ortho positions (C2 and C6) available for cyclization, this route inherently yields a mixture of 5-bromo-7-nitroquinoline and 7-bromo-5-nitroquinoline . These isomers must be separated via chromatography.

Skraup synthesis pathway illustrating the generation of isomeric quinoline products.

Route 2: Tetrahydroquinoline Aromatization

For applications requiring high regiochemical purity without tedious chromatographic separations, a stepwise approach is preferred. Starting from a pre-formed 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline, the fully aromatic quinoline can be accessed via oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [5].

Mechanistic Causality: DDQ acts as a potent hydride acceptor [3,4]. The reaction proceeds via two sequential hydride abstractions from the aliphatic ring carbons, each followed by rapid proton loss. This effectively removes two equivalents of H2​ to yield the aromatic system. The thermodynamic driving force is the massive gain in resonance stabilization energy upon forming the fully conjugated quinoline ring.

Stepwise oxidative aromatization of tetrahydroquinoline via DDQ-mediated hydride abstraction.

Experimental Protocols

Protocol A: Skraup Synthesis of 5-Bromo-7-nitroquinoline

Note: This reaction is notoriously exothermic. Strict adherence to the heating profile is mandatory.

  • Reagent Assembly: In a 500 mL round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine 3-bromo-5-nitroaniline (1.0 eq, 50 mmol), anhydrous glycerol (3.0 eq, 150 mmol), and nitrobenzene (0.6 eq, 30 mmol).

  • Acid Addition: Submerge the flask in an ice bath. Slowly add concentrated H2​SO4​ (1.5 mL per mmol of aniline) dropwise over 30 minutes.

    • Causality: The dehydration of glycerol to acrolein is highly exothermic. Dropwise addition prevents thermal runaway and premature polymerization of acrolein.

  • Cyclization & Oxidation: Transfer the flask to an oil bath. Gradually heat the mixture to 140–150 °C and maintain for 5 hours.

    • Causality: Nitrobenzene acts as a mild oxidant to aromatize the dihydroquinoline intermediate while simultaneously serving as a high-boiling solvent moderator.

  • Quench & Extraction: Cool the dark, viscous mixture to room temperature. Pour over 500 g of crushed ice. Neutralize cautiously with 10 M aqueous NaOH until pH 9 is reached. Extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Self-Validating System: Monitor via TLC (UV 254 nm). The two isomers (5-bromo-7-nitroquinoline and 7-bromo-5-nitroquinoline) will exhibit distinct Rf​ values due to differing dipole moments. Confirm the target isomer via 2D NMR (NOESY) to verify the spatial relationship between the quinoline protons and the bromo/nitro substituents.

Protocol B: DDQ Aromatization of 5-Bromo-7-nitro-1,2,3,4-tetrahydroquinoline

A highly controlled, self-indicating reaction suitable for late-stage aromatization.

  • Preparation: Dissolve 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq, 10 mmol) in anhydrous toluene (100 mL, 0.1 M) in a flame-dried flask under a nitrogen atmosphere.

  • Oxidant Addition: Add DDQ (2.2 eq, 22 mmol) portion-wise at room temperature.

    • Causality: Exactly 2.0 equivalents of DDQ are theoretically required because aromatization requires the removal of 4 hydrogen atoms (2 moles of H2​ ). Each mole of DDQ accepts one mole of H2​ to form DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone). A slight excess (0.2 eq) ensures complete conversion.

  • Thermal Activation: Heat the mixture to reflux (110 °C) for 3 hours.

    • Causality: While the first dehydrogenation to the dihydroquinoline is rapid at room temperature, the second dehydrogenation requires thermal energy to overcome the activation barrier [3,4].

  • Precipitation & Filtration: Cool the reaction to 0 °C in an ice bath.

    • Self-Validating System: The byproduct, DDHQ, is highly insoluble in cold toluene and will precipitate as a dense, tan solid. The complete precipitation of DDHQ is a visual indicator of reaction completion.

  • Isolation: Filter the mixture through a pad of Celite to remove DDHQ. Wash the filter cake with cold toluene (20 mL). Concentrate the filtrate in vacuo to yield pure 5-bromo-7-nitroquinoline.

    • Self-Validating System: 1H NMR validation is absolute. The complete disappearance of the aliphatic proton multiplets (C2, C3, C4) in the 2.0–3.5 ppm range, coupled with the appearance of sharp aromatic doublets/multiplets in the 7.5–9.0 ppm range, confirms total aromatization.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to select the optimal route based on their precursor availability and purity requirements.

ParameterRoute 1: Skraup SynthesisRoute 2: DDQ Aromatization
Starting Material 3-Bromo-5-nitroaniline5-Bromo-7-nitro-1,2,3,4-tetrahydroquinoline
Overall Yield 35–45% (Combined Isomers)85–95%
Regioselectivity Poor (~1:1 Isomeric Mixture)Excellent (100% target isomer)
Reaction Time 5–6 hours3–4 hours
Purification Required Intensive (Column Chromatography)Minimal (Filtration & Concentration)
Scalability Moderate (Exotherm risks at scale)High (Easily scaled >100g)
Primary Byproducts 7-Bromo-5-nitroquinoline, PolymersDDHQ (Easily filtered)

References

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines". Organic Reactions.[Link]

  • Skraup, Z. H. (1880). "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft.[Link]

  • Muramatsu, W., et al. (2013). "Simple and Direct sp3 C–H Bond Arylation of Tetrahydroisoquinolines and Isochromans via 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Oxidation under Mild Conditions". Organic Letters.[Link]

  • Yu, H., et al. (2020). "Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation". Frontiers in Chemistry.[Link]

  • Suzhou Kangrun Pharmaceutical Co Ltd. (2022). "Synthesis method of 7-amino-5-bromoquinoline" (Patent No. CN112574106B).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-7-nitroquinoline Purification

For Researchers, Scientists, and Drug Development Professionals Overview & Purification Decision Matrix 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3)[1] is a critical heterocyclic building block, frequently utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Overview & Purification Decision Matrix

5-Bromo-7-nitroquinoline (CAS: 2638501-76-3)[1] is a critical heterocyclic building block, frequently utilized in the synthesis of advanced pharmaceutical agents such as 7-amino-5-bromoquinoline derivatives[2]. However, its purification presents unique challenges due to the basicity of the quinoline core, the strong electron-withdrawing nature of the nitro group, and the frequent co-generation of closely related regioisomers during electrophilic aromatic substitution.

The following decision matrix outlines the optimal purification workflow based on your specific impurity profile.

PurificationWorkflow Start Crude 5-Bromo-7-nitroquinoline Assess Assess Impurity Profile (LC-MS / TLC) Start->Assess Isomers Regioisomers Present? Assess->Isomers Colored Highly Colored / Tarry? Assess->Colored Chromatography Amine-Deactivated Silica Chromatography Isomers->Chromatography Yes Recrystallization Two-Solvent Recrystallization Isomers->Recrystallization No Charcoal Activated Charcoal Treatment Colored->Charcoal Yes Pure Pure 5-Bromo-7-nitroquinoline Chromatography->Pure Charcoal->Recrystallization Recrystallization->Pure

Decision matrix for the purification of 5-Bromo-7-nitroquinoline based on impurity profiling.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my 5-bromo-7-nitroquinoline streak severely on standard silica gel columns, and how do I resolve this? Causality: The basic nitrogen atom in the quinoline ring acts as a Lewis base, which strongly coordinates with the acidic silanol (Si-OH) groups present on the surface of standard silica gel[3]. This continuous adsorption-desorption cycle causes severe band broadening (streaking) and poor resolution from closely eluting impurities. Solution: Deactivate the silica gel prior to packing. Neutralize the acidic sites by preparing your silica slurry in an eluent containing 1–2% of a tertiary amine, such as triethylamine (TEA)[3]. Alternatively, switch the stationary phase to neutral or basic Alumina, which is less harsh on acid-sensitive heterocycles[3].

Q2: My crude product from the nitration step is highly colored and tarry. Standard recrystallization isn't removing the color. What is the mechanism of this contamination and how do I resolve it? Causality: Nitration reactions often generate highly conjugated, polymeric, or oxidized quinoline byproducts. These colored impurities tend to co-crystallize with the target nitroquinoline due to strong π−π stacking interactions[4]. Solution: Implement an activated charcoal treatment during the hot dissolution phase of your recrystallization[4]. The porous, high-surface-area carbon matrix effectively traps large, planar, conjugated impurities via van der Waals forces, allowing them to be removed via hot filtration before the product crystallizes[4].

Q3: I am struggling to separate regioisomers (e.g., 5-bromo-8-nitroquinoline vs. 5-bromo-7-nitroquinoline). What is the best approach? Causality: Constitutional isomers of bromoquinolines possess nearly identical polarities and dipole moments, making standard flash chromatography highly ineffective if not optimized[5]. Solution: Employ a shallow gradient elution strategy using a highly optimized mobile phase (e.g., Hexane/Ethyl Acetate)[5]. If normal-phase chromatography fails, fractional recrystallization from mixed solvent systems (e.g., Dichloromethane/Hexane) can exploit minor differences in crystal lattice packing energies[6].

Quantitative Data: Solvent System Selection

Table 1: Optimal solvent systems and expected outcomes for the purification of 5-Bromo-7-nitroquinoline.

TechniqueSolvent System / AdditiveTarget Impurity to RemoveExpected Outcome / Rf
Column Chromatography Hexane:EtOAc (80:20) + 1% TEANon-polar byproducts, trace isomersRf ~ 0.3 - 0.4 (Sharp, consolidated band)
Column Chromatography DCM:MeOH (95:5)Highly polar impurities / baseline materialRf ~ 0.5 (Ideal for rapid crude cleanup)
Recrystallization EtOH / WaterInorganic salts, unreacted starting materialHigh purity crystalline solid; high recovery
Recrystallization DCM / HexaneCo-eluting regioisomersSelective precipitation of the target isomer

Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Flash Column Chromatography

Objective: Isolate 5-bromo-7-nitroquinoline from closely eluting regioisomers without stationary phase degradation.

  • TLC Validation (Self-Validation Checkpoint): Prepare two silica TLC plates. Pre-treat one by running an eluent of 1% Triethylamine (TEA) in Hexane. Spot the crude mixture on both plates and develop using Hexane:EtOAc (80:20).

    • Validation: Proceed to column packing only if the TEA-treated plate shows a consolidated, non-streaking spot for the target compound[3].

  • Column Packing: Slurry standard silica gel (30:1 weight ratio to crude material) in Hexane containing 1% TEA. Pack the column uniformly to prevent channeling[3].

  • Loading: Dissolve the crude 5-bromo-7-nitroquinoline in a minimum volume of Dichloromethane (DCM) and load it directly onto the flat silica bed.

  • Elution & Fractionation: Elute using a shallow gradient, starting from 90:10 Hexane:EtOAc and slowly increasing to 80:20. Collect small fractions to avoid merging isomer bands[5].

  • Purity Verification (Self-Validation Checkpoint): Analyze fractions via LC-MS before combining.

    • Validation: Only pool fractions that exhibit a single mass peak corresponding to the target mass (m/z ~253) to ensure absolute regioisomeric purity before solvent evaporation.

Protocol B: Decolorization and Two-Solvent Recrystallization

Objective: Remove highly colored nitration byproducts and achieve >98% crystalline purity.

  • Hot Dissolution: Suspend the crude, colored 5-bromo-7-nitroquinoline in a minimal amount of hot Dichloromethane (DCM) until fully dissolved[6].

  • Charcoal Treatment: Add 5-10% (w/w) activated charcoal to the hot solution. Swirl gently for 5-10 minutes. Causality: The charcoal adsorbs conjugated polymeric impurities[4].

  • Hot Filtration (Self-Validation Checkpoint): Rapidly filter the hot suspension through a pad of Celite to remove the charcoal.

    • Validation: The resulting filtrate must be significantly lighter in color (pale yellow to clear). If the solution remains dark, repeat Step 2[4].

  • Anti-Solvent Addition: Slowly add Hexane (anti-solvent) dropwise to the hot DCM filtrate until the solution becomes faintly cloudy[6].

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize crystal nucleation and yield[4].

  • Melting Point Verification (Self-Validation Checkpoint): Filter and dry the crystals under a vacuum.

    • Validation: Determine the melting point. A sharp melting point range (< 1.5 °C variance) validates the structural purity and successful exclusion of co-crystallized impurities.

Sources

Optimization

Optimizing reaction conditions for 5-Bromo-7-nitroquinoline synthesis

Welcome to the Process Chemistry Support Center . This portal provides drug development professionals and synthetic chemists with validated troubleshooting guides, mechanistic FAQs, and standard operating procedures (SOP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . This portal provides drug development professionals and synthetic chemists with validated troubleshooting guides, mechanistic FAQs, and standard operating procedures (SOPs) for the synthesis of 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3).

Synthetic Strategy & Workflow

Direct nitration of 5-bromoquinoline often yields poor regioselectivity, resulting in complex mixtures of 8-nitro and 7-nitro isomers. To circumvent this, the preferred industrial and bench-scale method involves the1[1].

Figure 1: Synthetic workflow for the dehydrogenation of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs): Reaction Optimization

Q1: Why is DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) the preferred oxidant for this dehydrogenation over standard Pd/C catalytic methods? A: The choice of DDQ is rooted in chemoselectivity. While Palladium on Carbon (Pd/C) is a classic dehydrogenation catalyst, employing it at the high temperatures required for tetrahydroquinoline aromatization risks two severe side reactions:

  • Hydrodehalogenation: The C-Br bond at the 5-position is highly susceptible to cleavage under Pd-catalyzed conditions.

  • Nitro Reduction: The 7-nitro group can be prematurely reduced to an amine, yielding2[2] before intended.

DDQ acts via a hydride abstraction mechanism followed by proton loss. This mechanism is completely orthogonal to the reactivity of both the aryl bromide and the nitro group, ensuring high fidelity to the target scaffold.

Q2: How do solvent choices impact the DDQ dehydrogenation yield? A: Solvent polarity and boiling point dictate both the solubility of the DDQ-hydroquinone byproduct and the reaction kinetics. We have summarized the quantitative optimization data below:

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
Dichloromethane (DCM)40 (Reflux)244538>95%
Tetrahydrofuran (THF)66 (Reflux)166052>90%
Toluene 80 4 >99 88 >98%
1,4-Dioxane101 (Reflux)2>9981>92% (Some degradation)

Troubleshooting Guide

Figure 2: Troubleshooting logic tree for resolving low yields during quinoline aromatization.

Issue 1: Incomplete Conversion (Presence of starting material on TLC)

  • Causality: DDQ is sensitive to moisture, which hydrolyzes the cyano groups and deactivates the reagent. Furthermore, the hydride abstraction is endothermic and requires sufficient thermal energy.

  • Resolution: Ensure toluene is strictly anhydrous. If starting material persists after 4 hours at 80°C, add a supplementary 0.2 equivalents of DDQ. Do not exceed 2.5 equivalents total, as excess oxidant complicates purification.

Issue 2: Persistent dark coloration and poor crystallization of the final product

  • Causality: The reduced byproduct of DDQ (DDQH2) and charge-transfer complexes between DDQ and the quinoline nitrogen can co-precipitate with the product.

  • Resolution: Implement a mildly basic aqueous wash (e.g., saturated NaHCO3 or 1M NaOH) during the workup. DDQH2 is highly soluble in basic aqueous solutions, effectively breaking the charge-transfer complex and partitioning the impurities into the aqueous layer.

Standard Operating Procedure (SOP): Synthesis of 5-Bromo-7-nitroquinoline

This protocol is designed as a self-validating system. Each critical phase includes an in-process control (IPC) to verify success before proceeding.

Materials:

  • 5-Bromo-7-nitro-1,2,3,4-tetrahydroquinoline: 10.0 g (38.9 mmol)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): 18.5 g (81.7 mmol, 2.1 eq)

  • Anhydrous Toluene: 150 mL

  • Ethyl Acetate (for extraction): 200 mL

  • 1M NaOH solution: 100 mL

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline in 150 mL of anhydrous toluene.

  • Oxidant Addition: Cool the solution to 0°C in an ice bath. Add 18.5 g of DDQ portion-wise over 15 minutes.

    • Self-Validation Check: The solution will immediately turn a deep red/brown, indicating the formation of the initial charge-transfer complex.

  • Aromatization: Remove the ice bath and heat the reaction mixture to 80°C for 4 hours.

    • Self-Validation Check (IPC): Perform TLC (Hexanes:Ethyl Acetate 3:1). The starting material (lower Rf) should be completely consumed, replaced by a new, UV-active spot (higher Rf) corresponding to the fully aromatized 3[3]. A precipitate of DDQH2 will also be visible in the flask.

  • Workup & Quench: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the bulk of the insoluble DDQH2. Wash the filter cake with 50 mL of toluene.

  • Aqueous Extraction: Concentrate the filtrate under reduced pressure to approximately 50 mL. Dilute with 200 mL of Ethyl Acetate. Transfer to a separatory funnel and wash with 1M NaOH (2 x 50 mL) to remove residual DDQH2, followed by brine (50 mL).

    • Causality: The NaOH wash deprotonates the phenolic hydroxyls of DDQH2, ensuring its complete removal into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude solid.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford pure 5-bromo-7-nitroquinoline as a pale yellow crystalline solid.

    • Self-Validation Check: Verify purity via melting point and LC-MS. The target mass is 4[4].

References

  • Title: CN112574106B - Synthesis method of 7-amino-5-bromoquinoline Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-7-nitroquinoline

Welcome to the technical support center for the synthesis of 5-Bromo-7-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered impurities in the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic protocols, enhance purity, and ensure the reliability of your results.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of 5-Bromo-7-nitroquinoline.

Question 1: My final product is contaminated with a significant amount of tarry byproducts. How can I minimize their formation and effectively remove them?

Answer:

Tarry byproducts are a common issue in quinoline synthesis, particularly in reactions like the Skraup synthesis, which employs harsh acidic and high-temperature conditions. These conditions can lead to the polymerization of intermediates.

Causality: The highly acidic environment and elevated temperatures promote the dehydration of glycerol to acrolein, which can then polymerize. Other reactive intermediates can also undergo polymerization, leading to the formation of complex, high-molecular-weight tars.

Mitigation and Removal Strategies:

  • Temperature and Reaction Time Control: Carefully controlling the reaction temperature and minimizing the reaction time can significantly reduce tar formation.

  • Steam Distillation: This is a highly effective method for separating the volatile 5-Bromo-7-nitroquinoline from non-volatile tars. The crude reaction mixture is made alkaline, and steam is passed through it to carry the product over with the steam.[1]

  • Solvent Extraction: Following steam distillation, the product can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

  • Activated Carbon Treatment: For the removal of colored impurities and residual tar, treating a solution of the crude product with activated carbon can be beneficial.[1][2]

  • Acid-Base Extraction: Dissolving the crude product in an acidic solution will form the water-soluble salt of the quinoline. This aqueous solution can then be washed with an organic solvent to remove non-basic, tarry impurities. Subsequent basification will regenerate the free quinoline, which can then be extracted.[3]

Question 2: I am observing the formation of isomeric impurities. What are the likely isomers, and how can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a potential challenge, especially in electrophilic substitution reactions on the quinoline ring system. The directing effects of the existing substituents play a crucial role.

Causality: In the synthesis of 5-Bromo-7-nitroquinoline, the positions of bromination and nitration are key. If starting from quinoline, the conditions of the bromination and nitration steps will dictate the regioselectivity. For instance, direct bromination of 8-substituted quinolines can sometimes yield a mixture of 5-bromo and 7-bromo derivatives.[4]

Strategies to Control Regioselectivity:

  • Choice of Starting Material: A common strategy is to start with an aniline derivative that already contains the desired substitution pattern, which then directs the cyclization to form the quinoline ring. For example, using 3-bromo-5-nitroaniline in a Skraup-type synthesis would favor the formation of 5-Bromo-7-nitroquinoline.

  • Protecting Groups: In some cases, protecting certain positions on the quinoline ring can direct the electrophilic substitution to the desired position.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of bromination and nitration reactions.

Purification of Isomers: Separating isomeric impurities can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel or alumina) and eluent system is critical.[2][5]

  • Recrystallization: Fractional recrystallization can sometimes be used to separate isomers if their solubilities in a particular solvent system are sufficiently different.[6]

Question 3: My reaction has resulted in over-bromination, yielding dibromo or poly-brominated species. How can I prevent this?

Answer:

Over-bromination is a common side reaction when the reaction conditions are not carefully controlled.

Causality: The quinoline ring is activated towards electrophilic substitution, and if the brominating agent is used in excess or the reaction is allowed to proceed for too long, multiple bromine atoms can be added to the ring. For instance, the use of more than the stoichiometric amount of N-bromosuccinimide (NBS) can lead to the formation of 5,8-dibromoisoquinoline, which can be difficult to separate from the desired 5-bromo product.[5]

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of no more than one equivalent is recommended for mono-bromination.[7]

  • Slow Addition and Low Temperature: Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0-5°C) to improve selectivity.[7]

  • Choice of Brominating Agent: The reactivity of the brominating agent can affect the outcome. Milder brominating agents may offer better control.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 5-Bromo-7-nitroquinoline?

The synthesis of 5-Bromo-7-nitroquinoline can be approached in a few ways:

  • Skraup Synthesis: This is a classic method for quinoline synthesis where an aniline is heated with sulfuric acid, glycerol, and an oxidizing agent.[8] To obtain 5-Bromo-7-nitroquinoline, one would ideally start with 3-bromo-5-nitroaniline.

  • Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[9]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9]

  • Stepwise Functionalization of Quinoline: This involves the sequential bromination and nitration of the quinoline ring. The order of these steps and the reaction conditions are crucial for achieving the desired substitution pattern.

What analytical techniques are best for identifying and quantifying impurities in my 5-Bromo-7-nitroquinoline product?

A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the main product and any significant impurities.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help determine the elemental composition of unknown impurities.[10]

My final product is an oil instead of a solid. What could be the cause and how can I induce crystallization?

An oily product can be due to the presence of impurities or residual solvent.

Potential Causes and Solutions:

  • Impurities: Even small amounts of impurities can inhibit crystallization. Re-purification by column chromatography may be necessary.[2]

  • Residual Solvent: Ensure all solvent has been removed under high vacuum.

  • Inducing Crystallization:

    • Scratching: Scratch the inside of the flask at the air-solvent interface with a glass rod.

    • Seed Crystal: If available, add a small seed crystal of the pure compound.

    • Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent and then slowly add a "bad" (anti-solvent) in which the compound is insoluble until turbidity is observed. Heating to redissolve and then slow cooling can promote crystallization.[6] A common example is using ethyl acetate as the good solvent and hexane as the anti-solvent.[6]

Experimental Protocols

General Protocol for Recrystallization
  • Transfer the crude 5-Bromo-7-nitroquinoline to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (or solvent mixture) until the solid just dissolves.[2]

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.[2]

  • Hot filter the solution to remove any insoluble impurities (and charcoal, if used).[2]

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath to maximize the yield.[2]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[2]

  • Dry the crystals under vacuum.[2]

General Protocol for Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the column.

  • Begin eluting with the solvent system, gradually increasing the polarity.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Workflow for Impurity Issues

G start Crude 5-Bromo-7-nitroquinoline (Low Purity) check_impurities Characterize Impurities (TLC, HPLC, NMR, MS) start->check_impurities tar Tarry Byproducts Present? check_impurities->tar isomers Isomeric Impurities Detected? tar->isomers No purify_tar Purification: - Steam Distillation - Acid-Base Extraction - Activated Carbon tar->purify_tar Yes over_bromination Over-brominated Species Present? isomers->over_bromination No purify_isomers Purification: - Column Chromatography - Fractional Recrystallization isomers->purify_isomers Yes purify_over_bromo Purification: - Column Chromatography over_bromination->purify_over_bromo Yes final_product Pure 5-Bromo-7-nitroquinoline over_bromination->final_product No optimize_tar Optimize Reaction: - Lower Temperature - Shorter Reaction Time purify_tar->optimize_tar optimize_tar->final_product optimize_isomers Optimize Reaction: - Change Starting Material - Adjust Reaction Conditions purify_isomers->optimize_isomers optimize_isomers->final_product optimize_over_bromo Optimize Reaction: - Stoichiometric Control of Bromine - Slow Addition at Low Temp. purify_over_bromo->optimize_over_bromo optimize_over_bromo->final_product

Caption: A troubleshooting flowchart for identifying and mitigating common impurities in 5-Bromo-7-nitroquinoline synthesis.

References

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline.
  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole.
  • Wikipedia. (2020, September 24). Skraup reaction.
  • BenchChem. (2025). Comparative analysis of different synthesis routes for 5-bromoquinoline.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem. (2025). Analytical methods for detecting impurities in 5,7-Dibromoquinoline.

Sources

Optimization

Technical Support Center: 5-Bromo-7-nitroquinoline Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when working with highly functionalized quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when working with highly functionalized quinoline scaffolds. 5-Bromo-7-nitroquinoline is a highly valuable bifunctional intermediate, but its synthesis and subsequent downstream modifications require precise chemocontrol.

This guide bypasses generic advice to directly address the mechanistic causality behind the two most common points of failure: upstream aromatization stalling and downstream over-reduction .

Part 1: Upstream Synthesis – Overcoming Aromatization Stalls

Q: My aromatization of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline using DDQ is stalling at ~45% yield, and I observe a complex mixture on my TLC plate. How do I drive this reaction to completion?

Scientist's Insight (Causality): The conversion of a tetrahydroquinoline to a fully aromatic quinoline requires the removal of four hydrogen atoms. Mechanistically, this occurs via two sequential hydride abstractions. This necessitates a minimum of 2.0 equivalents of the stoichiometric oxidant DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

If your reaction is stalling, it is almost certainly due to premature consumption of DDQ by adventitious water in your solvent, which degrades DDQ into 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ) before aromatization is complete. Furthermore, the intermediate dihydroquinoline is significantly less reactive than the starting tetrahydroquinoline. Thermal energy is required to overcome the activation barrier for the second hydride abstraction; running this at room temperature or in low-boiling solvents like DCM will trap your reaction at the dihydro-stage.

Aromatization Start 5-Bromo-7-nitro-1,2,3,4-THQ Reaction Reflux (110°C), 4-6 hours Start->Reaction Solvent Anhydrous Toluene Solvent->Reaction Reagent DDQ (2.5 eq) Reagent->Reaction Workup 1M NaOH Aqueous Wash (Removes DDHQ) Reaction->Workup Complete Conversion Product 5-Bromo-7-nitroquinoline (>85% Yield) Workup->Product Chemoselective Purification

Fig 1: DDQ-mediated aromatization workflow for 5-bromo-7-nitroquinoline synthesis.

Self-Validating Protocol: DDQ-Mediated Aromatization

This protocol is designed to be self-validating; the visual color changes and specific workup steps act as built-in quality controls.

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous toluene (0.2 M). Validation: The solution should be clear.

  • Addition: Add DDQ (2.5 eq) portion-wise at room temperature. Validation: The solution will immediately turn dark red/brown, indicating the formation of the charge-transfer complex.

  • Reflux: Heat the reaction mixture to 110°C (reflux) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Validation: You must observe the complete disappearance of the intermediate dihydro-species (which typically runs just below the fully aromatic product).

  • Workup: Cool to room temperature. Filter the precipitated DDHQ byproduct through a pad of Celite.

  • Washing: Wash the filtrate with 1M aqueous NaOH (3 × 20 mL). Validation: The aqueous layer will turn intensely colored as it pulls the acidic DDHQ out of the organic phase, leaving the organic layer pale yellow.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from EtOH to yield pure 5-bromo-7-nitroquinoline 1.

Quantitative Data: Optimization of DDQ Dehydrogenation
SolventDDQ EquivalentsTemperatureTime (h)Yield (%)Observation
DCM2.0 eq40°C1245%Stalled at dihydro-intermediate.
Toluene2.0 eq110°C672%Moderate yield; DDQ depleted by trace moisture.
Toluene 2.5 eq 110°C 4 88% Optimal conditions; complete aromatization.
1,4-Dioxane2.5 eq101°C585%Viable alternative if toluene is undesirable.

Part 2: Downstream Transformation – Chemoselective Nitro Reduction

Q: I am trying to synthesize 7-amino-5-bromoquinoline from 5-bromo-7-nitroquinoline, but my LC-MS shows massive debromination (forming 7-aminoquinoline). How do I prevent this?

Scientist's Insight (Causality): Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is highly active. Palladium will readily undergo oxidative addition into the weak C-Br bond, leading to rapid hydrodehalogenation before or during the nitro reduction.

To preserve the aryl bromide for downstream cross-coupling reactions (like Suzuki or Buchwald-Hartwig), you must abandon transition-metal hydrogenation and switch to a chemoselective single-electron transfer (SET) reduction mechanism. Iron powder in the presence of a mild proton source (like NH₄Cl) selectively reduces the nitro group via sequential nitroso and hydroxylamine intermediates without breaking the robust C-Br bond 23.

ReductionLogic Substrate 5-Bromo-7-nitroquinoline PdC Pd/C, H2 (1 atm) Substrate->PdC Fe Fe powder, NH4Cl Substrate->Fe SnCl2 SnCl2, EtOH Substrate->SnCl2 Debrom 7-Aminoquinoline (Debromination Waste) PdC->Debrom Hydrodehalogenation Desired 7-Amino-5-bromoquinoline (Desired Product) Fe->Desired Optimal SET Reduction SnCl2->Desired Toxic Tin Waste

Fig 2: Reagent selection logic for chemoselective reduction of the 7-nitro group.

Self-Validating Protocol: Chemoselective Iron Reduction

This Béchamp-style reduction relies on surface-area kinetics. Vigorous stirring is mandatory.

  • Setup: Suspend 5-bromo-7-nitroquinoline (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.3 M).

  • Reagents: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq). Note: Using fine 325 mesh iron is critical; granular iron will severely depress the reaction rate.

  • Heating: Vigorously stir and heat the suspension to 80°C for 2 hours. Validation: The mixture will turn into a thick, dark brown/rust-colored slurry as iron oxides are generated.

  • Filtration: While the mixture is still hot (to prevent product precipitation), filter it through a tightly packed pad of Celite to remove the iron oxides. Wash the pad generously with hot EtOAc (3 × 30 mL).

  • Phase Separation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with EtOAc, wash with brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo to afford 7-amino-5-bromoquinoline. The crude product is typically >95% pure by NMR and ready for cross-coupling.

Quantitative Data: Chemoselective Reduction Comparison
Reductant SystemSolventTemperatureYield of Target (%)Debromination Side-Product (%)
Pd/C (10%), H₂ (1 atm)MeOH25°C< 5%> 90%
SnCl₂·2H₂O (5.0 eq)EtOH70°C65%< 2% (Difficult purification)
Fe (5.0 eq), NH₄Cl (2.0 eq) EtOH/H₂O (3:1) 80°C 92% Not detected
Zn (5.0 eq), AcOHTHF25°C78%~ 5%

References

  • CN112574106B - Synthesis method of 7-amino-5-bromoquinoline Google P
  • 5-Bromoquinoline-3,4-diamine Synthesis P
  • 5-Bromo-7-nitroquinoline | CAS 2638501-76-3 Sigma-Aldrich

Sources

Troubleshooting

5-Bromo-7-nitroquinoline solubility issues and solutions

Welcome to the technical support resource for 5-bromo-7-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-bromo-7-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of 5-bromo-7-nitroquinoline into your research workflows.

Understanding the Molecule: Factors Influencing Solubility

5-Bromo-7-nitroquinoline's molecular structure is key to understanding its solubility profile. The quinoline core, a fused aromatic system, is inherently hydrophobic. The presence of a bromine atom further increases its lipophilicity. Conversely, the nitro group is a strong electron-withdrawing group that introduces polarity. This combination of a large hydrophobic surface with a polar functional group results in a molecule that is often sparingly soluble in many common laboratory solvents. The crystal lattice energy of the solid material also plays a significant role; a more stable crystal structure will require more energy to break apart, leading to lower solubility.

Frequently Asked Questions (FAQs)

Q1: My 5-bromo-7-nitroquinoline is not dissolving in my chosen solvent. What are the first steps I should take?

A1: Initially, confirm the purity of your compound, as impurities can significantly impact solubility. If the purity is confirmed, consider gentle heating and agitation (sonication or vortexing). It's also crucial to ensure your solvent is anhydrous if you are using a non-polar organic solvent, as trace amounts of water can sometimes hinder dissolution of hydrophobic compounds. If these initial steps fail, a change in solvent or the use of a co-solvent system is recommended.

Q2: What are the best starting solvents to try for dissolving 5-bromo-7-nitroquinoline?

A2: Based on the solubility of structurally similar compounds, polar aprotic solvents are often a good starting point.[1] We recommend trying the following, in order of likely effectiveness:

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent for dissolving a wide range of organic compounds.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.

  • Dichloromethane (DCM): A common chlorinated solvent that can be effective.

  • Chloroform (CHCl₃): Similar to DCM in its solvent properties.

  • Acetone: A polar aprotic solvent that may work for lower concentrations.

  • Ethyl Acetate: A moderately polar solvent.

For applications where polar aprotic solvents are not suitable, such as certain biological assays, a co-solvent system with a less toxic solvent like ethanol might be necessary, though solubility will likely be lower.

Q3: I'm observing precipitation of my compound during my experiment. How can I prevent this?

A3: Precipitation during an experiment is often due to a change in conditions such as temperature, pH, or the addition of an anti-solvent (a liquid in which the compound is less soluble). To troubleshoot this:

  • Maintain Temperature: If you dissolved the compound with heating, ensure the experimental temperature is maintained to prevent it from crashing out of solution.

  • Buffer the System: If your reaction or assay involves a change in pH, ensure your system is adequately buffered to maintain a pH at which the compound is soluble.

  • Avoid Anti-Solvents: Be mindful of the solvents used for any reagents you add to your primary solution. If a reagent is in a solvent in which 5-bromo-7-nitroquinoline is insoluble, you may need to find an alternative or add it very slowly with vigorous stirring.

  • Consider a Different Solvent System: If precipitation persists, you may need to switch to a solvent system in which the compound has higher solubility under your experimental conditions.

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide provides a systematic approach to resolving common solubility challenges encountered with 5-bromo-7-nitroquinoline.

Issue Potential Cause Recommended Solution
Compound will not dissolve at room temperature. Insufficient solvent power; high crystal lattice energy.1. Gently heat the solution while stirring. 2. Use sonication to aid dissolution. 3. Switch to a stronger polar aprotic solvent like DMSO or DMF.
An oil forms instead of a clear solution. The compound may be "oiling out," which can happen if the melting point is near the solvent's boiling point or due to impurities.1. Ensure the compound is of high purity. Recrystallization may be necessary. 2. Try a different solvent with a higher boiling point. 3. Use a co-solvent system to improve solubilization.
The solution is cloudy or hazy. Presence of insoluble impurities or fine particulates.1. Filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). 2. If the issue persists after filtration, consider purifying the solid compound.
Compound precipitates upon addition to an aqueous buffer. The compound is poorly soluble in aqueous solutions.1. Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO). 2. Add the stock solution to the aqueous buffer dropwise with vigorous stirring. 3. Keep the final concentration of the organic solvent in the aqueous buffer as low as possible (typically <1%) to avoid affecting the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution of 5-bromo-7-nitroquinoline in dimethyl sulfoxide (DMSO).

Materials:

  • 5-bromo-7-nitroquinoline

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of 5-bromo-7-nitroquinoline into a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).

  • Tightly cap the vial and vortex for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Store the stock solution at an appropriate temperature (typically -20°C for long-term storage) in a tightly sealed, light-protected container.

Protocol 2: General Method for Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of 5-bromo-7-nitroquinoline in a given solvent.[1]

Materials:

  • 5-bromo-7-nitroquinoline

  • Selected solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed vials

Procedure:

  • Add an excess amount of 5-bromo-7-nitroquinoline to a pre-weighed vial.

  • Add a known volume or mass of the desired solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for 24-48 hours to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a new pre-weighed vial.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven.

  • Once the solvent is completely removed, weigh the vial containing the solid residue.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Visualizing Workflows

Solubility_Troubleshooting_Workflow start Start: Solubility Issue check_purity Check Purity of 5-Bromo-7-nitroquinoline start->check_purity initial_methods Initial Dissolution Methods Gentle Heating Sonication/Vortexing check_purity->initial_methods is_dissolved1 Dissolved? initial_methods->is_dissolved1 change_solvent Select a Stronger Solvent DMSO DMF is_dissolved1->change_solvent No success Success: Clear Solution is_dissolved1->success Yes is_dissolved2 Dissolved? change_solvent->is_dissolved2 cosolvent Use a Co-solvent System is_dissolved2->cosolvent No is_dissolved2->success Yes failure Further Investigation Needed cosolvent->failure

Caption: A workflow for troubleshooting solubility issues.

Stock_Solution_Preparation weigh Weigh 5-Bromo-7-nitroquinoline add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex for 1-2 minutes add_solvent->mix sonicate Sonicate if Necessary mix->sonicate inspect Visually Inspect for Clarity sonicate->inspect store Store at -20°C, Protected from Light inspect->store

Caption: Protocol for preparing a stock solution.

Predicted Solubility Profile

Solvent Predicted Solubility Solvent Type
WaterInsolublePolar Protic
Methanol / EthanolSparingly SolublePolar Protic
AcetoneSolublePolar Aprotic
Dichloromethane (DCM)SolubleHalogenated
ChloroformSolubleHalogenated
Ethyl AcetateSolubleEster
N,N-Dimethylformamide (DMF)Highly SolublePolar Aprotic
Dimethyl Sulfoxide (DMSO)Highly SolublePolar Aprotic
TolueneSparingly SolubleNon-polar Aromatic
HexaneInsolubleNon-polar Aliphatic

References

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-7-nitroquinoline Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. 5-Bromo-7-nitroquinoline is a highly valuable scaffold in drug discovery, but its synthesis is notoriously plagued by regioselectivity issues,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. 5-Bromo-7-nitroquinoline is a highly valuable scaffold in drug discovery, but its synthesis is notoriously plagued by regioselectivity issues, polyhalogenation, and isomeric side reactions. This guide provides mechanistic explanations, validated protocols, and troubleshooting FAQs to help you optimize your synthetic workflows.

Section 1: The Skraup Synthesis and Isomeric Mixtures

Q: When synthesizing 5-bromo-7-nitroquinoline via the Skraup reaction from 3-bromo-5-nitroaniline, my NMR indicates a complex mixture. Why is this happening, and how can I isolate the target?

Analysis & Causality: The Skraup synthesis builds the quinoline ring by condensing an aniline with glycerol (which dehydrates to acrolein) in the presence of sulfuric acid and an oxidant. When using 3-bromo-5-nitroaniline, the intermediate Schiff base can undergo electrophilic aromatic substitution at two distinct ortho positions (C2 or C6 of the aniline ring).

Because the precursor is unsymmetrical, ring closure at C6 (ortho to the bromine) yields the target 5-bromo-7-nitroquinoline. Conversely, ring closure at C2 (ortho to the nitro group) yields the major side product, 7-bromo-5-nitroquinoline (1[1]). The electron-withdrawing nitro group makes the C2 position slightly less nucleophilic, but the steric bulk of the bromine atom at C3 hinders the C6 position, resulting in a nearly equimolar mixture of the two regioisomers.

SkraupWorkflow A 3-Bromo-5-nitroaniline + Glycerol + H2SO4 + Oxidant B Schiff Base Intermediate A->B Condensation (150°C) C Ring Closure at C6 (ortho to Br) B->C Electrophilic Attack D Ring Closure at C2 (ortho to NO2) B->D Electrophilic Attack E 5-Bromo-7-nitroquinoline (Target) C->E Oxidation/Aromatization F 7-Bromo-5-nitroquinoline (Side Product) D->F Oxidation/Aromatization

Fig 1. Divergent ring-closure pathways in the Skraup synthesis of 5-bromo-7-nitroquinoline.

Quantitative Data: Isomer Comparison

To aid in separation, refer to the following physicochemical properties:

CompoundStructure TypeRf Value (Hexane:EtOAc 3:1)1H NMR (C8-H shift, DMSO-d6)Typical Yield
5-Bromo-7-nitroquinoline Target~0.45~8.95 ppm (d, J=2.2 Hz)35-40%
7-Bromo-5-nitroquinoline Side Product~0.38~8.60 ppm (d, J=2.2 Hz)30-35%
Self-Validating Protocol: Separation of Isomers
  • Quench & Extract: Pour the cooled Skraup reaction mixture over crushed ice. Neutralize slowly with aqueous NH4​OH to pH 8. Extract with EtOAc (3 x 100 mL).

  • Chromatography: Load the concentrated crude mixture onto a silica gel column (63-200 µm).

  • Elution: Elute with a gradient of Hexane/EtOAc (9:1 to 3:1). The 5-bromo-7-nitroquinoline isomer elutes first due to its lower dipole moment compared to the 7-bromo-5-nitro isomer.

  • Validation: Verify fractions via 1H NMR. The C8 proton in the target compound is highly deshielded by the adjacent nitrogen and the meta-nitro group, appearing further downfield than its counterpart in the side product.

Section 2: Nitration Regiochemistry and Directing Groups

Q: I attempted to synthesize 5-bromo-7-nitroquinoline by directly nitrating 5-bromoquinoline using HNO3​ / H2​SO4​ . However, the major product was 5-bromo-8-nitroquinoline. How do I force nitration at the 7-position?

Analysis & Causality: Direct nitration of quinoline derivatives under strongly acidic conditions proceeds via the protonated quinolinium ion. The positive charge on the nitrogen strongly deactivates the pyridine ring, directing electrophilic aromatic substitution exclusively to the benzenoid ring, specifically at the 5- and 8-positions (2[2]). Because the 5-position is already blocked by bromine in 5-bromoquinoline, the nitronium ion ( NO2+​ ) attacks the 8-position, yielding 5-bromo-8-nitroquinoline. Nitration at the 7-position is electronically unfavorable and does not occur to any useful extent.

To circumvent this, you must utilize an 8-substituted directing group. A highly effective, self-validating method is the nitration of 5-bromo-8-ethoxalylaminoquinoline. The bulky, electron-donating ethoxalylamino group at the 8-position sterically shields the 8-position (already occupied) and electronically directs the incoming nitro group to the ortho position (C7) (3[3]).

DirectedNitration A 5-Bromo-8-aminoquinoline B 5-Bromo-8- ethoxalylaminoquinoline A->B Ethyl oxalyl chloride (Protection) C 5-Bromo-8-ethoxalylamino- 7-nitroquinoline B->C 100% HNO3, 0°C to 25°C (Directed Nitration) D 5-Bromo-7-nitroquinoline C->D 1. Hydrolysis 2. Deamination (H3PO2)

Fig 2. Circumventing regioselectivity issues using an 8-position directing group.

Self-Validating Protocol: Directed Nitration to the 7-Position

Based on established synthetic standards[3]:

  • Preparation of Nitrating Mixture: Cool 100 mL of 100% fuming nitric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Gradually add 1.0 g (3.1 mmol) of 5-bromo-8-ethoxalylaminoquinoline in small portions to maintain the internal temperature below 5 °C.

  • Reaction: Remove the cooling bath and stir the mixture at 25 °C for exactly 30 minutes. The ethoxalylamino group activates the ring, allowing rapid nitration at C7.

  • Isolation: Pour the mixture into 150 mL of vigorously stirred ice-water. Filter the resulting precipitate, wash sequentially with cold water and ethanol.

  • Yield: This yields approximately 1.0 g (88%) of 5-bromo-8-ethoxalylamino-7-nitroquinoline (M.p. 213°-215° C)[3]. The protecting group can subsequently be removed via basic hydrolysis, followed by reductive deamination (e.g., using hypophosphorous acid and sodium nitrite) to yield pure 5-bromo-7-nitroquinoline.

Section 3: Suppressing Polybromination in Precursor Synthesis

Q: When preparing the 5-bromoquinoline precursor via direct bromination, I consistently observe 5,8-dibromoquinoline and 5,6,8-tribromoquinoline. How can I control the bromination?

Analysis & Causality: Direct bromination using Br2​ in standard solvents often lacks selectivity because the initial mono-brominated product remains sufficiently reactive to undergo further electrophilic attack, leading to polybrominated side products (4[4]). To achieve strict mono-bromination at the 5-position, the brominating agent's reactivity must be attenuated, and the reaction temperature must be strictly controlled.

Using N-bromosuccinimide (NBS) in concentrated sulfuric acid provides a controlled release of the brominating species. By maintaining cryogenic temperatures (-25 °C to -18 °C), the activation energy required for the second bromination event (at C8) is not reached, effectively halting the reaction at the mono-brominated stage (5[5]).

Self-Validating Protocol: Cryogenic Mono-Bromination
  • Acid Preparation: Add quinoline (330 mmol) slowly to well-stirred concentrated sulfuric acid, maintaining the internal temperature below 30 °C.

  • Cryogenic Cooling: Cool the acidic solution to -25 °C using a dry ice-acetone bath. Critical Step: Do not allow the temperature to rise above -22 °C during the subsequent addition.

  • NBS Addition: Add NBS (363 mmol, 1.1 eq) in small portions to the vigorously stirred solution, ensuring the internal temperature remains between -22 °C and -26 °C.

  • Maturation: Stir efficiently for 2 hours at -22 ± 1 °C, followed by 3 hours at -18 ± 1 °C.

  • Quench: Pour the homogeneous mixture onto 1.0 kg of crushed ice. Neutralize and extract to isolate the mono-brominated product with >95% selectivity against polybrominated impurities[5].

References

  • Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline . PrepChem. Available at:[Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure . OrgSyn. Available at: [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline . ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Studies of 5-Bromo-7-nitroquinoline

Welcome to the technical support resource for professionals engaged in the research and development of 5-Bromo-7-nitroquinoline. As a compound of interest in medicinal chemistry and materials science, understanding its s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for professionals engaged in the research and development of 5-Bromo-7-nitroquinoline. As a compound of interest in medicinal chemistry and materials science, understanding its stability profile is critical for ensuring data integrity, predicting shelf-life, and developing robust formulations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges encountered during stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 5-Bromo-7-nitroquinoline to degrade?

A1: The stability of 5-Bromo-7-nitroquinoline is influenced by its three key structural features: the quinoline core, the bromine substituent, and the nitro group. Consequently, it is susceptible to degradation under several conditions:

  • Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly UV radiation.[1][2] The bromo-substituent can also undergo homolytic cleavage upon exposure to light.[3]

  • Hydrolysis: The compound may degrade in the presence of water, with the rate being highly dependent on pH. Strong acidic or basic conditions can catalyze hydrolysis or other reactions.[3]

  • Oxidation: The quinoline ring system and the nitro group can be susceptible to oxidative stress, for instance, from peroxide contaminants or atmospheric oxygen, potentially leading to the formation of N-oxides or ring-opened products.[3][4]

  • Thermal Stress: While expected to be relatively stable at ambient temperatures, prolonged exposure to high temperatures can induce decomposition.[3][5]

Q2: What are the ideal storage conditions for 5-Bromo-7-nitroquinoline to ensure its long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment.[3] Specific recommendations include:

  • Container: A tightly sealed, airtight container, preferably amber glass, to protect from light and moisture.

  • Atmosphere: For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.[3]

  • Temperature: Refrigerated storage is recommended for long-term use.[6] Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Q3: I am observing a color change in my solid sample over time, from light yellow to brownish. What could be the cause?

A3: A color change is a common indicator of degradation. For 5-Bromo-7-nitroquinoline, this is most likely due to either photolytic or oxidative degradation.[3] Exposure to ambient light or air can generate chromophoric (colored) degradation products. It is crucial to re-analyze the purity of the material before use if any change in physical appearance is observed.

Troubleshooting Guide for Experimental Issues

Problem Encountered Plausible Cause(s) Recommended Troubleshooting Actions
Inconsistent or irreproducible results in stability assays. 1. Inhomogeneous sample matrix.2. Instability of the compound or its degradants in the analytical solvent.3. Fluctuation in experimental conditions (temperature, light exposure).1. Ensure complete dissolution and thorough mixing of samples.2. Analyze samples immediately after preparation or perform a short-term stability study of the compound in the chosen analytical solvent.3. Use calibrated equipment (ovens, light chambers) and shield samples from ambient light during handling.
Appearance of unexpected peaks in the chromatogram (HPLC). 1. Formation of novel degradation products.2. Contamination from solvents, glassware, or the sample matrix itself.1. Utilize mass spectrometry (LC-MS) to obtain the mass of the unknown peaks and postulate their structures.[1]2. Run a blank sample (matrix without the compound) to identify any extraneous peaks.[1]3. Ensure the use of high-purity solvents and meticulously clean glassware.
No degradation is observed even under harsh stress conditions. 1. The compound is highly stable under the tested conditions.2. The analytical method is not "stability-indicating" (i.e., it cannot separate the parent compound from degradants).3. Insufficiently harsh stress conditions.1. Increase the duration, temperature, or concentration of the stressor.[2]2. Develop and validate a stability-indicating method. This involves ensuring that the peaks for the parent drug and its degradation products are well-resolved.3. Use a positive control with a known labile compound to verify the experimental setup.
Loss of compound mass balance (total % of parent + degradants is <95%). 1. Adsorption of the compound or degradants onto container surfaces (glassware, plasticware).2. Formation of non-UV active or volatile degradation products.3. Incomplete extraction from the sample matrix.1. Consider using silanized glassware to minimize adsorption.2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside a UV detector. Headspace GC-MS can be used to check for volatile products.3. Optimize sample extraction procedures to ensure full recovery.

Plausible Degradation Pathways

The chemical structure of 5-Bromo-7-nitroquinoline suggests several potential degradation routes based on established reactivity of its functional groups.

Reductive Pathway

Under anaerobic or reducing conditions, the nitro group is the most likely site of transformation. This is a well-documented pathway for nitroaromatic compounds.[1][7] The reduction typically proceeds sequentially to form the corresponding amine.

Caption: Proposed reductive degradation pathway.
Oxidative Pathway

In the presence of oxidizing agents, the quinoline ring itself can be targeted. Oxidation often occurs on the nitrogen atom to form an N-oxide or involves hydroxylation of the ring system.[3][8]

parent 5-Bromo-7-nitroquinoline radical Quinoline Radical Species parent->radical UV Light (Photolysis) hydroxy_bromo 5-Hydroxy-7-nitroquinoline parent->hydroxy_bromo Strong Base/Heat (Hydrolysis) hydroxy_nitro 7-Bromo-5-hydroxyquinoline parent->hydroxy_nitro Strong Base/Heat (Hydrolysis)

Caption: Proposed photolytic and hydrolytic pathways.

Experimental Protocols: Forced Degradation Studies

Forced degradation (stress testing) is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are generalized protocols that should be adapted based on the observed stability of 5-Bromo-7-nitroquinoline.

Workflow for Forced Degradation

The overall process involves exposing the compound to various stress conditions and analyzing the resulting samples against a control.

Caption: General workflow for forced degradation studies.
Protocol for Hydrolytic Stability (Acidic & Basic)
  • Preparation: Prepare a stock solution of 5-Bromo-7-nitroquinoline (e.g., 1 mg/mL) in a suitable water-miscible solvent like acetonitrile or methanol. The final concentration of this organic solvent in the test solution should be kept low (<5%) to minimize co-solvent effects. [1]2. Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C for acid/neutral, room temperature for base) for a defined period (e.g., 24, 48, 72 hours). [3]4. Sampling and Analysis: At predetermined time points, withdraw an aliquot. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute to a suitable concentration and analyze immediately by a validated stability-indicating HPLC method. [2]

Protocol for Oxidative Stability
  • Preparation: Prepare the stock solution as described for the hydrolytic study.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light, for a set duration (e.g., up to 24 hours), monitoring periodically. [2][3]4. Sampling and Analysis: Withdraw aliquots at specified intervals, dilute if necessary, and analyze by HPLC.

Protocol for Photostability
  • Preparation: Prepare a solution of 5-Bromo-7-nitroquinoline in a relevant solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.

  • Experimental Setup:

    • Place the solution in UV-transparent quartz cuvettes or vials.

    • Prepare identical "dark control" samples by wrapping the vials completely in aluminum foil. [1][9]3. Exposure: Expose the test samples and dark controls to a calibrated light source within a photostability chamber. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [9]4. Sampling and Analysis: Analyze the light-exposed and dark control samples at appropriate time intervals by HPLC. The difference in degradation between the sample and the dark control is attributed to photodegradation.

Protocol for Thermal Stability
  • Solid State: Place a known amount of solid 5-Bromo-7-nitroquinoline in a vial and store it in an oven at an elevated temperature (e.g., 80°C). [3]2. Solution State: Prepare a solution of the compound in a suitable solvent and store it in a sealed vial at the same elevated temperature.

  • Sampling and Analysis: For the solid-state sample, periodically withdraw a small amount, dissolve it in a suitable solvent to a known concentration, and analyze. For the solution-state sample, withdraw aliquots directly. Analyze all samples by HPLC.

Data Summary for Stability Studies

Organizing quantitative results is crucial for interpreting stability data. Use the following table structure to summarize your findings from forced degradation experiments.

Stress Condition Stress Agent / Level Duration Initial Purity (%) Final Purity (%) % Degradation No. of Degradants Major Degradant Peak Area (%)
Acidic Hydrolysis0.1 M HCl, 60°C48 hrs
Basic Hydrolysis0.1 M NaOH, RT24 hrs
Neutral HydrolysisWater, 60°C48 hrs
Oxidation3% H₂O₂, RT24 hrs
Thermal (Solid)80°C72 hrs
Thermal (Solution)80°C72 hrs
PhotolyticICH Q1B-

References

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]

  • PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMEA. Available at: [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Available at: [Link]

  • ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). An Oxidative SN Alkylamination of 5(6,7,8)‐Nitroquinoline N‐Oxides in Aqueous Dioxane Medium. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 5-bromo-7-nitroindoline (Bni)-amide photoactivation and nucleophilic cleavage. ResearchGate. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. JDDT. Available at: [Link]

  • Semantic Scholar. (n.d.). THERMAL STABILITY AND SENSITIVITY OF ENERGETIC FORMULATIONS. Semantic Scholar. Available at: [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Detecting Impurities in 5-Bromo-7-nitroquinoline

Introduction Welcome to the technical support guide for 5-Bromo-7-nitroquinoline. As a key intermediate in pharmaceutical synthesis, the purity of 5-Bromo-7-nitroquinoline is paramount to ensuring the safety, efficacy, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-Bromo-7-nitroquinoline. As a key intermediate in pharmaceutical synthesis, the purity of 5-Bromo-7-nitroquinoline is paramount to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Impurity profiling—the identification, quantification, and control of unwanted chemicals—is a mandatory step in drug development, rigorously overseen by regulatory authorities.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the analytical methodologies required to establish a robust impurity control strategy, aligning with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1] Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your analytical workflows effectively.

Section 1: The Regulatory Framework: Why Impurity Profiling is Non-Negotiable

Before delving into specific analytical techniques, it is crucial to understand the regulatory landscape that governs impurity control. This context dictates the "why" behind the rigorous analytical work required.

Q1: Which regulatory guidelines are most important for impurity analysis?

A1: The primary guidelines are from the International Council for Harmonisation (ICH). Key documents include:

  • ICH Q3A (R2): Impurities in New Drug Substances.[3] This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[1][4]

  • ICH Q3B (R2): Impurities in New Drug Products.[3]

  • ICH Q3C (R9): Guideline for Residual Solvents.[3]

  • ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities.[3][5] This is particularly relevant for intermediates like 5-Bromo-7-nitroquinoline, as halogenated nitroaromatic compounds can be potential alkylating agents and should be assessed for mutagenicity.[6]

Q2: What are the ICH thresholds I need to be aware of?

A2: The thresholds are based on the maximum daily dose of the final drug, but general thresholds are established. For a drug substance, any impurity found at a level greater than the identification threshold must be structurally characterized.[1]

Threshold TypeGeneral Limit (for max. daily dose ≤ 2 g/day )Causality & Rationale
Reporting Threshold ≥ 0.05%Ensures that all impurities present at a meaningful level are documented in regulatory submissions.[1]
Identification Threshold > 0.10% or 1.0 mg/day (whichever is lower)Above this level, the impurity's structure must be determined to assess its potential toxicity.[1][7]
Qualification Threshold > 0.15% or 1.0 mg/day (whichever is lower)An impurity above this level requires toxicological data to demonstrate its safety at the proposed concentration.[1][7]
Section 2: Potential Impurities in 5-Bromo-7-nitroquinoline

A successful impurity profiling strategy begins with a theoretical assessment of what impurities are likely to be present. These can originate from the synthetic route or from degradation.

Q3: What are the most common process-related impurities I should look for?

A3: Based on the synthesis of similar halo-nitro-aromatic compounds, impurities in 5-Bromo-7-nitroquinoline typically arise from incomplete reactions or side reactions.[8][9][10] These may include:

  • Starting Materials: Unreacted quinoline.

  • Intermediates: 5-Bromoquinoline, 7-Nitroquinoline, or other mon-substituted precursors.

  • Isomeric By-products: Impurities arising from bromination or nitration at other positions on the quinoline ring (e.g., 8-Bromo-5-nitroisoquinoline).[10]

  • Over-reacted Products: Dibrominated or dinitrated quinoline species.

  • Reagents: Residual acids (sulfuric, nitric) or brominating agents.

Q4: What degradation products might form during storage or from stress testing?

A4: Forced degradation studies are essential to identify potential degradants that could form under various environmental conditions.[11][12] For 5-Bromo-7-nitroquinoline, plausible degradation pathways include:

  • Hydrolysis: The nitro group can be susceptible to nucleophilic substitution by hydroxide under strong basic conditions, potentially forming a hydroxynitroquinoline. Similarly, the bromo- group could be displaced under forcing conditions.[13]

  • Reduction: The nitro group is readily reduced to a nitroso, hydroxylamino, or amino group.[14] This is a critical pathway to investigate, as the resulting aromatic amines can have different toxicological profiles.

  • Oxidation: The quinoline ring system can be oxidized, potentially forming N-oxides.[13]

  • Photodegradation: Exposure to UV light can cause homolytic cleavage of the Carbon-Bromine bond, leading to radical-mediated degradation pathways.[13][14]

Section 3: Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity analysis of non-volatile organic molecules. Gas Chromatography (GC) is complementary, used for analyzing volatile or semi-volatile impurities like residual solvents.[15][16]

3.1 High-Performance Liquid Chromatography (HPLC)

Q5: Why is reverse-phase HPLC (RP-HPLC) the standard method for a molecule like 5-Bromo-7-nitroquinoline?

A5: RP-HPLC is ideal due to its high resolution, sensitivity, and applicability to a wide range of medium-polarity to non-polar organic molecules.[15] 5-Bromo-7-nitroquinoline is a relatively non-polar molecule, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This setup allows for the effective separation of the main compound from both more polar (e.g., hydrolyzed degradants) and less polar (e.g., starting materials) impurities.

Workflow: HPLC Method Development & Validation

Caption: A typical workflow for HPLC method development and validation.

Step-by-Step Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for separating 5-Bromo-7-nitroquinoline from its potential impurities. Optimization will be required based on your specific impurity profile.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[15]

Troubleshooting Guide: HPLC Analysis

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting - Secondary interactions with column silanols.- Column overload.- Incompatible sample solvent.- Use a mobile phase buffer (e.g., phosphate, acetate).- Reduce sample concentration.- Dissolve sample in the initial mobile phase composition.
Poor Resolution - Inadequate mobile phase strength or selectivity.- Sub-optimal column chemistry.- Optimize the gradient slope (make it shallower for better separation).- Try a different organic modifier (e.g., methanol).- Test a column with different selectivity (e.g., Phenyl-Hexyl).[8]
Ghost Peaks - Contamination in mobile phase or system.- Carryover from previous injection.- Prepare fresh mobile phase daily.[8]- Flush the system thoroughly.- Implement a robust needle wash protocol in the autosampler.
Irreproducible Retention Times - Pump malfunction or leak.- Inadequate mobile phase degassing.- Column temperature fluctuations.- Check the pump for consistent flow and pressure.[8]- Ensure the mobile phase is thoroughly degassed.- Use a column oven for stable temperature control.[8]
3.2 Gas Chromatography (GC)

Q6: When should I use GC for analyzing 5-Bromo-7-nitroquinoline samples?

A6: GC is the preferred method for analyzing volatile and semi-volatile impurities that are difficult to detect by HPLC.[16] This primarily includes:

  • Residual Solvents: As per ICH Q3C guidelines, solvents used in the synthesis must be controlled.

  • Volatile Starting Materials or Reagents: If any precursors are sufficiently volatile and thermally stable.

Q7: Are there specific challenges when using GC for this compound?

A7: Yes. Halogenated nitroaromatic compounds can be thermally labile, meaning they can degrade in the hot GC injector port.[8] This can lead to inaccurate quantification and the appearance of artificial degradation peaks. Using a lower injector temperature or a pulsed splitless injection can help minimize this issue.[8]

Step-by-Step Protocol: GC-MS for Volatile Impurities

This method is suitable for general screening of volatile organic impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (MS) detector.[6][8]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (start here, but consider lowering if degradation is observed).[17]

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

Troubleshooting Guide: GC Analysis

IssuePotential Cause(s)Recommended Solution(s)
Analyte Degradation - Injector temperature is too high.- Active sites in the liner or column.- Lower the injector temperature in 20 °C increments.- Use a deactivated liner and ensure the column is properly conditioned.[8]
Peak Broadening - Slow injection speed.- Dead volume in the system.- Column degradation.- Use a faster injection speed.- Check all fittings for leaks and proper installation.- Trim the first few cm of the column or replace if necessary.[8]
Poor Sensitivity - Inefficient sample transfer.- MS detector requires tuning or cleaning.- Optimize splitless hold time.- Perform routine MS detector maintenance (tuning, source cleaning).[8]
Section 4: Structural Elucidation of Unknown Impurities

Once an unknown impurity is detected and separated, its structure must be determined, especially if it exceeds the ICH identification threshold.[7] This typically requires a combination of mass spectrometry and NMR spectroscopy.[18][19]

Q8: How do I identify an unknown impurity peak from my HPLC run?

A8: The most powerful approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[18] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity as it elutes. High-Resolution Mass Spectrometry (HRMS), using instruments like Q-TOF or Orbitrap, is particularly valuable as it provides a highly accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the impurity.[20] Further fragmentation (MS/MS) can then provide clues about the impurity's structure.[20]

Workflow: Impurity Identification Using Hyphenated Techniques

A Unknown Peak Detected in HPLC-UV (> 0.10%) B Analyze by LC-HRMS A->B C Obtain Accurate Mass & Propose Molecular Formula B->C D Perform MS/MS Fragmentation C->D E Propose Putative Structure(s) (Based on synthesis route & degradation) D->E F Is Structure Confirmed? E->F G Isolate Impurity (Prep-HPLC or Synthesis) F->G No J Structure Identified F->J Yes H Perform NMR Analysis (1H, 13C, 2D-NMR) G->H I Confirm Structure H->I I->J

Caption: A decision-making workflow for the structural elucidation of unknown impurities.

Q9: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?

A9: NMR is the gold standard for unambiguous structure determination.[21] While MS provides the molecular formula and fragmentation patterns, NMR provides definitive information about the carbon-hydrogen framework and the connectivity of atoms.[21][22] It is essential when MS data is ambiguous or to confirm the exact isomeric structure of an impurity, which is impossible to determine by MS alone. To perform NMR, the impurity must typically be isolated in sufficient quantity (usually >1 mg) via preparative HPLC.

Section 5: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement to establish the intrinsic stability of a drug substance and develop a stability-indicating analytical method.[11][12]

Q10: What are the standard conditions for a forced degradation study?

A10: The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately separate the degradants from the main peak.[23] If no degradation is seen, more strenuous conditions should be applied; if the compound degrades completely, milder conditions are needed.[12]

Summary of Standard Forced Degradation Conditions

Stress ConditionTypical Reagents & ConditionsRationale
Acid Hydrolysis 0.1 M HCl, Heat at 60-80 °CSimulates degradation in acidic environments.[13][23]
Base Hydrolysis 0.1 M NaOH, Heat at 60-80 °CSimulates degradation in alkaline environments.[13][23]
Oxidation 3% H₂O₂, Room TemperatureTests susceptibility to oxidative degradation.[12][13]
Thermal Solid sample, >40°C above accelerated stabilityAssesses the intrinsic thermal stability of the solid drug substance.[13]
Photolytic Solution & Solid, ICH Q1B light exposureEvaluates stability under light exposure, which is critical for storage requirements.[24]
References
  • ICH Q3A (R2) Impurities in New Drug Substances. [Link]

  • Validation of analytical procedures according to the ICH guidelines. [Link]

  • Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • Quality guidelines: impurities | European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ICH Quality Guidelines. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • 5-Bromo-7-nitroindoline | C8H7BrN2O2 | CID 3018911 - PubChem. [Link]

  • 5-Bromo-6-methoxy-8-nitroquinoline - NIST WebBook. [Link]

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • HPLC-DAD-ESI-QTOF-MS analysis of phenolic compounds. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Recent Trends in Analytical Detection of Impurities in the Drug Substances. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. [Link]

  • RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]

Sources

Troubleshooting

Overcoming poor reactivity of 5-Bromo-7-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly deactivated, polyfunctional heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly deactivated, polyfunctional heterocycles. 5-Bromo-7-nitroquinoline represents a "perfect storm" of synthetic challenges: it possesses a strongly electron-withdrawing nitro group, a coordinating heteroaromatic nitrogen, and notoriously poor solubility.

This guide deconstructs the mechanistic bottlenecks of this substrate and provides field-proven, self-validating protocols to help you achieve high-yielding palladium-catalyzed cross-couplings.

PART 1: Diagnostic Q&A – Mechanistic Troubleshooting

Q1: Why does my Suzuki-Miyaura coupling of 5-Bromo-7-nitroquinoline stall at 20-30% conversion, yielding a complex mixture? Mechanistic Rationale: The poor reactivity is rarely due to slow oxidative addition. In fact, the strongly electron-withdrawing C7-nitro group accelerates the insertion of Pd(0) into the C5-Br bond. The stall occurs post-oxidative addition due to two competing factors:

  • Catalyst Sequestration: The quinoline nitrogen strongly coordinates to the electrophilic Pd(II) intermediate, forming an off-cycle, stable complex that halts the catalytic cycle[1].

  • Competitive Denitration: At temperatures above 90 °C, the nitro group itself acts as a pseudo-halide. Palladium can insert into the C-NO2 bond, leading to denitrative cross-coupling or complete thermal degradation of the nitro moiety[2].

Q2: How do I selectively couple at the C5-Br position without triggering denitrative side reactions? Mechanistic Rationale: You must exploit the kinetic difference between C-Br and C-NO2 activation. C-Br oxidative addition has a lower activation energy barrier. Solution: Cap the reaction temperature strictly at 75–80 °C. To ensure the catalytic cycle turns over rapidly at this lower temperature, abandon standard ligands like PPh3 or dppf. Instead, use highly active, bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos). The steric bulk of XPhos prevents the formation of off-cycle bis-ligated Pd complexes and accelerates the rate-limiting transmetalation and reductive elimination steps[3].

Q3: During Buchwald-Hartwig amination, I observe significant reduction of the nitro group to an amine. How can this be prevented? Mechanistic Rationale: Aliphatic amines used as coupling partners can undergo β-hydride elimination after coordinating to the Pd(II) center, effectively acting as hydride donors. This Pd-hydride species rapidly reduces the highly activated C7-nitro group. Furthermore, the highly electrophilic quinoline ring is susceptible to direct Nucleophilic Aromatic Substitution (SNAr) by the amine. Solution: Switch to RuPhos or BrettPhos. These ligands enforce a spatial geometry that dramatically accelerates C-N reductive elimination, minimizing the lifetime of the Pd(II)-amine complex and outcompeting β-hydride elimination. Additionally, use a weak, non-nucleophilic base like Cs2CO3 rather than alkoxides (e.g., KOtBu) to suppress background SNAr and substrate degradation[1].

PART 2: Visualizing the Reaction Dynamics

G Substrate 5-Bromo-7-nitroquinoline OxAdd Oxidative Addition (C-Br) Favored at <80°C Substrate->OxAdd Kinetic Pathway Side1 Denitrative Coupling (C-NO2) Thermal Degradation >100°C Substrate->Side1 Thermodynamic Pathway Side2 Catalyst Poisoning Quinoline N-Coordination Substrate->Side2 Off-Cycle Trap Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation Requires Aqueous Base OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product

Mechanistic pathways of 5-Bromo-7-nitroquinoline under Pd-catalysis, highlighting thermal denitration risks.

Workflow Start Reaction Setup Solvent Solvent Selection: 1,4-Dioxane/H2O (3:1) Start->Solvent Catalyst Ligand Selection: Use Bulky Biaryl Phosphines Solvent->Catalyst Base Base Selection: Suzuki: K3PO4 | Buchwald: Cs2CO3 Catalyst->Base Temp Temperature Control: Strictly 70-80°C Base->Temp Monitor Validation: LC-MS for [M-NO2+H] side products Temp->Monitor

Decision matrix for optimizing cross-coupling conditions of nitro-deactivated quinolines.

PART 3: Quantitative Optimization Data

To demonstrate the causality of the troubleshooting steps above, review the following expected yields based on systematic ligand and condition screening:

Reaction TypeLigandBaseTemp (°C)Primary Issue MitigatedExpected Yield
Suzuki-Miyaura PPh3Na2CO3100None (Baseline)< 20% (Degradation)
Suzuki-Miyaura XPhosK3PO475Denitration & N-Coordination75-85%
Buchwald-Hartwig BINAPKOtBu90None (Baseline)< 10% (SNAr)
Buchwald-Hartwig RuPhosCs2CO380SNAr & Nitro Reduction65-80%

PART 4: Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Suzuki-Miyaura Coupling

Objective: Achieve C-C bond formation while preserving the C7-nitro group.

  • Reagent Assembly: In a flame-dried Schlenk flask under argon, combine 5-Bromo-7-nitroquinoline (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add a rigorously degassed mixture of 1,4-Dioxane and H2O (3:1 ratio) to achieve a 0.2 M concentration.

    • Causality: Dioxane solubilizes the highly crystalline nitroquinoline, while the aqueous phase dissolves the phosphate base, ensuring a controlled transmetalation rate without base-induced substrate degradation.

  • Thermal Control: Stir the mixture at exactly 75 °C for 12 hours.

    • Causality: Keeping the temperature strictly below 80 °C prevents the competitive oxidative addition of the Pd catalyst into the C-NO2 bond.

  • Validation Checkpoint: Before workup, analyze a crude aliquot via LC-MS. If a mass peak corresponding to [M - NO2 + H]+ or [Ar-Ar - NO2] is observed, your internal reaction temperature exceeded the kinetic threshold for C-Br selectivity. Calibrate your heating block for subsequent runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: SNAr-Suppressed Buchwald-Hartwig Amination

Objective: Achieve C-N bond formation without reducing the nitro group or triggering nucleophilic aromatic substitution.

  • Catalyst Pre-activation: Charge a vial with 5-Bromo-7-nitroquinoline (1.0 equiv), the target Amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), RuPhos (5 mol%), and Cs2CO3 (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene or 1,4-Dioxane (0.15 M).

    • Causality: The use of the weak base Cs2CO3 in a non-polar/aprotic solvent minimizes the concentration of free amine nucleophiles, suppressing background SNAr.

  • Reaction Execution: Heat to 80 °C for 16 hours under a nitrogen atmosphere.

    • Causality: RuPhos promotes rapid reductive elimination, preventing the coordinated amine from acting as a hydride donor to the Pd(II) center, which would otherwise lead to nitro group reduction.

  • Validation Checkpoint: Monitor the reaction via TLC. The presence of a highly polar, brightly colored (often deep red/orange) baseline spot indicates nitro group reduction to the corresponding aniline. If observed, verify that the system was rigorously degassed, as trace oxygen can alter the Pd oxidation state and promote radical side reactions.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify.

References

  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide - Benchchem. 1

  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives - Organic Letters (ACS Publications). 2

Sources

Optimization

Technical Support Center: 5-Bromo-7-nitroquinoline Work-Up &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) reactions. This resource is designed for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) reactions. This resource is designed for researchers, synthetic chemists, and drug development professionals. Here, we address the specific mechanistic challenges and work-up bottlenecks associated with functionalizing this critical quinoline building block.

Reaction Overview & Causality

5-Bromo-7-nitroquinoline is a highly valuable bifunctional intermediate. The most common primary transformation is the chemoselective reduction of the 7-nitro group to yield 7-amino-5-bromoquinoline[1]. This aminoquinoline serves as a precursor for further cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) at the 5-bromo position.

The Core Challenge: Standard catalytic hydrogenation (e.g., Pd/C with H₂) will efficiently reduce the nitro group but will simultaneously trigger the hydrodehalogenation of the 5-bromo substituent[2]. To preserve the halogen handle, researchers must use milder, chemoselective reducing agents such as Iron powder in Acetic Acid (Fe/AcOH)[3]. However, iron-mediated reductions generate complex iron salts and colloidal hydroxides during the work-up, leading to severe emulsions and product entrapment.

Quantitative Data: Reagent Selection for Chemoselective Reduction

The following table summarizes the causal relationship between reagent choice, chemoselectivity, and work-up difficulty[4].

Reducing AgentReaction ConditionsNitro ReductionBromo PreservationPrimary Work-Up Challenge
Pd/C, H₂ Room Temp, 1 atmExcellentPoor (Debromination) Low (Simple filtration)
Fe powder, AcOH 60–80 °CExcellentExcellent High (Iron sludge/Emulsions)
SnCl₂·2H₂O EtOH/EtOAc, RefluxGoodExcellent High (Tin salt precipitation)
B₂(OH)₄, 4,4'-bipy Room TempExcellentExcellent Low (Aqueous wash)

Standard Operating Procedure: Iron-Mediated Reduction & Work-Up

To ensure a self-validating system, every step in this protocol includes a physical observable to confirm the chemical state of the reaction.

Step 1: Reaction Setup

  • Suspend 5-bromo-7-nitroquinoline (1.0 eq) in a solvent mixture of glacial acetic acid, ethanol, and water (approximate ratio 2:2:1).

  • Add reduced iron powder (5.0 eq) portion-wise to avoid sudden exotherms.

  • Heat the suspension to 60–80 °C and monitor via TLC until the starting material is consumed.

Step 2: Primary Filtration (Sludge Removal)

  • Cool the reaction mixture to room temperature.

  • Prepare a tightly packed Celite pad (2–3 inches thick) in a sintered glass funnel.

  • Filter the crude mixture through the Celite to remove the bulk unreacted iron and solid iron(II)/iron(III) acetate salts.

  • Wash the filter cake generously with Ethyl Acetate (EtOAc) until the filtrate runs clear.

Step 3: Neutralization & Phase Separation

  • Transfer the acidic filtrate to an Erlenmeyer flask.

  • Critical Step: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8–9 .

    • Causality: 7-Amino-5-bromoquinoline is basic. If the solution remains acidic, the product will remain protonated ( R−NH3+​ ) and partition into the aqueous waste.

  • Transfer to a separatory funnel and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Work-Up Workflow Visualization

WorkUp Start Crude Reaction Mixture (Product, Fe sludge, AcOH) Filter Celite Pad Filtration (Elute with EtOAc) Start->Filter Remove solid Fe Filtrate Acidic Filtrate (EtOAc / AcOH) Filter->Filtrate Neutralize Neutralization (Add Sat. NaHCO3 to pH 8-9) Filtrate->Neutralize pH adjustment Extract Liquid-Liquid Extraction (Phase Separation) Neutralize->Extract Biphasic mixture OrgLayer Organic Phase (7-Amino-5-bromoquinoline) Extract->OrgLayer Top Layer AqLayer Aqueous Phase (Acetate salts, Waste) Extract->AqLayer Bottom Layer

Fig 1: Step-by-step liquid-liquid extraction and filtration workflow for iron-mediated reduction.

Troubleshooting & FAQs

Q1: I am encountering a severe, unbreakable emulsion during the liquid-liquid extraction. How do I resolve this? A: Emulsions in this specific reaction are caused by soluble iron salts converting into gelatinous iron(III) hydroxide ( Fe(OH)3​ ) as the pH rises during NaHCO₃ neutralization. These hydroxides act as polymeric surfactants at the aqueous-organic interface.

  • Immediate Fix: Filter the entire biphasic emulsion directly through a fresh pad of Celite. The Celite will trap the colloidal iron hydroxides, allowing the filtrate to separate cleanly into two layers.

  • Preventative Fix: Add Rochelle's salt (sodium potassium tartrate) to the aqueous layer during neutralization. The tartrate acts as a strong chelating agent, keeping the iron ions soluble and preventing hydroxide precipitation.

Q2: My TLC shows complete conversion, but my isolated yield of 7-amino-5-bromoquinoline is below 30%. Where is my product? A: Your product is likely trapped in the aqueous layer. Because the newly formed amino group is basic, it readily forms a water-soluble acetate salt in the presence of acetic acid. If you only neutralized the aqueous layer to pH 6-7, a significant portion of the product remained protonated. You must verify that the aqueous layer has reached pH 8-9 using pH paper before discarding it. If you have already discarded it, the product is lost; if you still have the aqueous waste, basify it further with 2M KOH and re-extract with EtOAc.

Q3: I analyzed my product via LC-MS and found a major peak corresponding to 7-aminoquinoline (loss of the bromine atom). What went wrong? A: You have experienced hydrodehalogenation. This occurs if you attempted to use Palladium on Carbon (Pd/C) or Raney Nickel instead of Iron or Tin[2]. The 5-bromo position on the electron-deficient quinoline ring is highly susceptible to oxidative addition by Palladium. You must switch to a chemoselective reducing agent like Fe/AcOH or a metal-free diboron system (e.g., B2​(OH)4​ ) to preserve the halogen[5].

Q4: The starting material (5-bromo-7-nitroquinoline) is not fully dissolving in the reaction mixture, leading to stalled reactions. How can I improve solubility? A: Nitroquinolines are notoriously crystalline and exhibit poor solubility in cold alcohols or water. Ensure you are using the recommended ternary solvent system (Acetic Acid : Ethanol : Water). The addition of ethanol helps solvate the lipophilic quinoline core, while water is necessary to act as a proton source for the iron-mediated electron transfer. If solubility remains poor, increase the proportion of acetic acid and ensure the reaction is heated to at least 60 °C before adding the iron powder.

References

  • Suzhou Kangrun Pharmaceutical Co., Ltd. "Synthesis method of 7-amino-5-bromoquinoline." Google Patents (CN112574106B).
  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Organic Chemistry Portal. URL:[Link]

  • American Chemical Society. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Large-scale purification of 5-Bromo-7-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the scale-up challenges of heterocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the scale-up challenges of heterocyclic building blocks.

5-Bromo-7-nitroquinoline (CAS: 2638501-76-3)[1] is a high-value intermediate, but its purification is notoriously tricky. Because it is commonly synthesized via the dehydrogenation of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline using the oxidant DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[2], the crude mixture is often heavily contaminated with reagent byproducts and highly colored polymeric species.

This guide is designed to provide you with field-proven, self-validating protocols to ensure absolute scientific integrity and high yields in your purification workflows.

Process Overview

PurificationWorkflow Start Crude Reaction Mixture (Target + DDQ + DDQH2) Filter 1. Filtration (Remove precipitated DDQH2) Start->Filter Extract 2. Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Filter->Extract Check1 Validation: Aqueous pH > 7? Extract->Check1 Check1->Extract No Concentrate 3. Organic Phase Drying & Concentration Check1->Concentrate Yes Recrystallize 4. Hot Recrystallization (EtOH + Activated Charcoal) Concentrate->Recrystallize Check2 Validation: TLC Purity Check (Rf ~0.3) Recrystallize->Check2 Pure Pure 5-Bromo-7-nitroquinoline (>98% Purity) Check2->Pure Pass Chromatography Fallback: Column Chromatography Check2->Chromatography Fail Chromatography->Pure

Caption: Workflow for the large-scale purification of 5-Bromo-7-nitroquinoline.

Troubleshooting Guides & FAQs

FAQ 1: How do I efficiently remove DDQ and DDQH2 byproducts from the crude mixture?

The Issue: After the dehydrogenation step, the crude mixture contains unreacted DDQ and its reduced form, DDQH2 (2,3-dichloro-5,6-dicyanohydroquinone). These impurities will ruin downstream catalytic reductions if not completely removed. The Causality: DDQH2 has poor solubility in non-polar solvents, causing the bulk of it to precipitate out of solution[3]. However, residual amounts remain dissolved. Because DDQH2 is a highly acidic hydroquinone (due to its electron-withdrawing cyano and chloro groups), it can be selectively deprotonated and forced into an aqueous phase using a mild base[4]. Self-Validating Protocol: Liquid-Liquid Extraction

  • Initial Filtration: Filter the crude reaction mixture through a standard Büchner funnel[3].

    • Validation Check: Solid DDQH2 should be clearly visible as a pale precipitate on the filter paper. If no solid is present, your dehydrogenation reaction likely failed to initiate.

  • Dissolution: Concentrate the filtrate and redissolve the residue in Dichloromethane (DCM).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3x)[4].

    • Validation Check: Test the pH of the aqueous layer after the final wash. It must be >7.0. If the aqueous layer is acidic, DDQH2 is still neutralizing your base; you must repeat the wash until the pH remains basic.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

FAQ 2: My isolated product is dark brown/green. How can I remove these colored impurities?

The Issue: The product should be a pale yellow/tan powder, but nitroquinolines are notorious for forming highly colored polymeric impurities and charge-transfer complexes during synthesis[5]. The Causality: Activated charcoal provides a massive, porous surface area that selectively adsorbs large, conjugated polymeric impurities via π-π stacking, without trapping the smaller target molecule[5]. Self-Validating Protocol: Hot Recrystallization with Decolorization

  • Dissolution: Dissolve the crude 5-Bromo-7-nitroquinoline in a minimal volume of boiling Ethanol (95%)[6].

  • Decolorization: Add 5-10% (w/w) activated charcoal to the boiling solution and reflux for 10 minutes[5].

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Celite pad to remove the charcoal[5].

    • Validation Check: Visually inspect the filtrate. It should be significantly lighter and clearer than the starting solution. If it remains dark brown, the charcoal's adsorption capacity was exceeded; repeat steps 1-3.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation[6].

    • Validation Check: If the solution becomes supersaturated but no crystals form, gently scratch the inside of the glass flask with a glass rod to provide microscopic nucleation sites[5].

  • Collection: Collect the purified crystals via vacuum filtration and wash with ice-cold ethanol[6].

FAQ 3: What is the optimal solvent system for scaling up the recrystallization?

The Issue: Choosing a solvent that maximizes both yield and purity on a multi-gram scale. The Causality: A successful recrystallization relies on a steep solubility curve. Based on the "like dissolves like" principle for moderately polar nitroquinolines[5], protic solvents offer the best thermodynamic balance, preventing the product from crashing out too quickly and trapping impurities.

Quantitative Data: Solvent Selection Matrix

Solvent Boiling Point (°C) Hot Solubility Cold Solubility Scale-Up Suitability
Ethanol (95%) 78 High Low Excellent - Provides the best balance of yield, purity, and safety[6].
Methanol 65 High Moderate Good - Slightly lower yield due to higher cold solubility[6].
Acetone 56 Very High Moderate Fair - Prone to rapid evaporation on large scales, causing impurities to crash out.

| DCM / Hexane | N/A | High | Low | Good - Effective but requires precise two-solvent ratio control[6]. |

FAQ 4: Recrystallization failed to achieve >98% purity. What is the fallback protocol?

The Issue: NMR or HPLC analysis shows persistent impurities even after multiple recrystallizations. The Causality: Side reactions during synthesis can produce positional isomers (e.g., 5-bromo-8-nitroquinoline). These isomers have nearly identical thermodynamic solubility profiles to 5-Bromo-7-nitroquinoline, making fractional crystallization highly inefficient[6]. Chromatographic separation based on subtle polarity differences is strictly required. Self-Validating Protocol: Column Chromatography

  • Preparation: Pack a silica gel column using Hexane[5].

  • Loading: Dry-load the sample onto a small amount of silica, or load it directly using a minimal amount of DCM.

  • Elution: Elute using a gradient mobile phase, starting at 9:1 Hexane:Ethyl Acetate and gradually increasing polarity to 7:3[6].

  • Monitoring: Collect fractions and monitor via Thin-Layer Chromatography (TLC)[5].

    • Validation Check: The target 5-Bromo-7-nitroquinoline should elute with an Rf of approximately 0.2-0.4[6]. Always co-spot your TLC plate with a pure reference standard to definitively confirm the correct fraction before pooling and concentrating.

References

  • Title: CN112574106B - Synthesis method of 7-amino-5-bromoquinoline. Source: Google Patents.
  • Title: A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. Source: clockss.org. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Analytical Guide: Characterization and Isomeric Differentiation of 5-Bromo-7-nitroquinoline by NMR and MS

As a bifunctional scaffold, 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) is a highly sought-after building block in medicinal chemistry and drug development. Its dual reactivity—enabling palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional scaffold, 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) is a highly sought-after building block in medicinal chemistry and drug development. Its dual reactivity—enabling palladium-catalyzed cross-coupling at the C5 bromine and reductive amination at the C7 nitro group—makes it indispensable for synthesizing complex kinase inhibitors and anti-infective agents, such as those detailed in the [1].

However, the primary analytical challenge during its procurement and synthesis is differentiating it from its positional isomers, most notably 5-Bromo-8-nitroquinoline (CAS: 176967-80-9) [2]. Because these isomers often co-elute in standard chromatographic methods, rigorous Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization is required. This guide objectively compares the analytical signatures of these two isomers, providing researchers with a self-validating framework for structural confirmation.

Analytical Workflow & Isomeric Differentiation

The nitration of 5-bromoquinoline typically yields a mixture of isomers dictated by the electronic directing effects of the quinoline core. Differentiating the C7-nitro target from the C8-nitro alternative relies on exploiting the distinct spatial arrangements of the remaining carbocyclic protons.

AnalyticalWorkflow Crude Crude Synthesis Mixture (Brominated/Nitrated Quinolines) Target 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) Crude->Target Major Product Isomer 5-Bromo-8-nitroquinoline (CAS: 176967-80-9) Crude->Isomer Minor Byproduct NMR 1H-NMR Differentiation (Focus: H-6, H-8 Coupling) Target->NMR H-6, H-8 (Meta, J~2.0 Hz) MS ESI-MS / GC-MS (Focus: Bromine Isotopes & Fragmentation) Target->MS [M-NO2]+ (m/z 207/209) Isomer->NMR H-6, H-7 (Ortho, J~8.0 Hz) Isomer->MS [M-NO]+ (m/z 223/225)

Figure 1: Analytical workflow for differentiating 5-Bromo-7-nitroquinoline from its 8-nitro isomer.

Structural Confirmation via 1 H-NMR

The most definitive method for distinguishing 5-Bromo-7-nitroquinoline from 5-Bromo-8-nitroquinoline is 1 H-NMR analysis of the aromatic region (7.0–9.5 ppm). The causality behind this distinction lies in the fundamental principles of spin-spin coupling ( J -coupling).

  • 5-Bromo-7-nitroquinoline: The substituents at C5 (Br) and C7 (NO 2​ ) leave isolated protons at C6 and C8. Because these protons are separated by one carbon atom, they exhibit meta-coupling , resulting in two fine doublets with a small coupling constant ( J≈2.0−2.5 Hz).

  • 5-Bromo-8-nitroquinoline: The substituents at C5 (Br) and C8 (NO 2​ ) leave adjacent protons at C6 and C7. These protons exhibit ortho-coupling , resulting in two distinct doublets with a much larger coupling constant ( J≈8.0−8.5 Hz).

Table 1: 1 H-NMR Diagnostic Shift Comparison
CompoundCarbocyclic ProtonsMultiplicityExpected J -CouplingDiagnostic Utility
5-Bromo-7-nitroquinoline H-6, H-8Doublets (d)~2.0 - 2.5 Hz (meta)Confirms 1,3-substitution pattern on the carbocyclic ring.
5-Bromo-8-nitroquinoline H-6, H-7Doublets (d)~8.0 - 8.5 Hz (ortho)Confirms 1,2-substitution pattern on the carbocyclic ring.

(Note: Pyridine ring protons H-2, H-3, and H-4 will appear as a doublet of doublets, a multiplet, and a doublet of doublets respectively in both isomers, offering little differentiation value).

Mass Spectrometry (ESI-MS) Signatures

While NMR provides structural connectivity, High-Resolution Mass Spectrometry (HRMS) ensures compositional purity. Both isomers share the molecular formula C 9​ H 5​ BrN 2​ O 2​ and will exhibit the classic 1:1 isotopic doublet characteristic of a single bromine atom ( 79 Br and 81 Br).

However, Tandem MS (MS/MS) fragmentation pathways differ due to the peri-effect . The nitro group at the C8 position in 5-bromo-8-nitroquinoline is in close spatial proximity to the quinoline nitrogen lone pair. This proximity often facilitates a unique rearrangement leading to the loss of a nitric oxide radical [M−NO]+ . Conversely, the C7-nitro isomer typically undergoes standard homolytic cleavage of the nitro group [M−NO2​]+ .

Table 2: ESI-MS(+) Fragmentation Comparison
Feature5-Bromo-7-nitroquinoline5-Bromo-8-nitroquinolineCausality / Mechanism
Molecular Ion [M+H]+ m/z 253 / 255 (1:1 ratio)m/z 253 / 255 (1:1 ratio)Confirms presence of exactly one Bromine atom.
Primary Fragment 1 m/z 207 / 209 ( [M−NO2​]+ )m/z 223 / 225 ( [M−NO]+ )Spatial interaction of C8-NO 2​ with ring nitrogen favors NO loss.
Primary Fragment 2 m/z 128 (Quinoline core)m/z 128 (Quinoline core)Subsequent loss of Br radical.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: 1 H-NMR and 13 C-NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality Check: Using DMSO- d6​ instead of CDCl 3​ is critical. Nitroquinolines often exhibit poor solubility in non-polar solvents, leading to low signal-to-noise ratios. Furthermore, the strong hydrogen-bond accepting nature of DMSO resolves overlapping aromatic multiplets by shifting polarized protons downfield.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Calibrate the central TMS peak to exactly 0.00 ppm. This ensures shift accuracy across different magnetic field strengths.

  • Acquisition Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer. For 1 H-NMR, use 16–64 scans with a relaxation delay (D1) of 2 seconds. For 13 C-NMR, increase D1 to 5 seconds to ensure complete relaxation of quaternary carbons (C5, C7, C4a, C8a).

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring the critical 2.0 Hz meta-coupling splits.

Protocol B: LC-ESI-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality Check: The addition of 0.1% Formic Acid serves a dual purpose: it lowers the pH to ensure complete protonation of the quinoline nitrogen (enhancing ESI+ ionization efficiency) and acts as an ion-pairing agent to improve chromatographic peak shape on the C18 stationary phase.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Validation Check: Before analyzing fragmentation, manually verify the isotopic signature of the parent ion. A valid spectrum must show peaks at m/z 252.96 and 254.96 with a relative abundance ratio of approximately 100:98, confirming the presence of 79 Br and 81 Br [3].

Conclusion

For drug development professionals utilizing halogenated quinolines, distinguishing 5-Bromo-7-nitroquinoline from its isomers is a critical quality control step. By leveraging the fundamental differences in 1 H-NMR spin-spin coupling (meta vs. ortho) and MS/MS fragmentation pathways (loss of NO 2​ vs. NO), researchers can establish a robust, self-validating analytical profile that guarantees the structural integrity of their chemical building blocks.

References

  • Synthesis method of 7-amino-5-bromoquinoline, Google Patents (CN112574106B).
  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor , PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Comparative

Comparative Reactivity Guide: 5-Bromo-7-nitroquinoline vs. Benchmark Haloquinolines

Executive Summary In the development of bioactive heterocycles and advanced materials, the quinoline scaffold remains a cornerstone pharmacophore. Functionalizing this scaffold requires a nuanced understanding of how sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive heterocycles and advanced materials, the quinoline scaffold remains a cornerstone pharmacophore. Functionalizing this scaffold requires a nuanced understanding of how substituent positions dictate chemical reactivity. This guide provides an in-depth comparative analysis of 5-Bromo-7-nitroquinoline against other benchmark haloquinolines (such as 3-bromoquinoline, 6-chloroquinoline, and 5,7-dibromoquinoline). By dissecting the electronic and steric causality behind its reactivity, this guide equips synthetic chemists with the rationale and self-validating protocols needed to optimize Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr).

Mechanistic Causality: Electronic and Steric Effects

The reactivity of haloquinolines is governed by the inherent electron deficiency of the quinoline ring, which is primarily driven by the electronegative nitrogen atom[1]. The position of the halogen—whether on the pyridine ring (C2, C3, C4) or the benzene ring (C5, C6, C7, C8)—dramatically alters its susceptibility to oxidative addition and nucleophilic attack[2].

In 5-Bromo-7-nitroquinoline , the molecule acts as a highly tuned bifunctional electrophile due to two synergistic factors:

  • The C5 Bromine (Leaving Group): Positioned on the carbocyclic ring, the C5 position is less sterically hindered than the C8 position (which suffers from peri-interactions with the nitrogen)[1]. The carbon-bromine bond is significantly weaker and more reactive than a carbon-chlorine bond, making it an excellent candidate for both transition-metal catalysis and SNAr[3].

  • The C7 Nitro Group (Activating Group): The nitro group is a powerful electron-withdrawing group (EWG). While it is meta to the C5 bromine—meaning it does not stabilize a SNAr Meisenheimer complex via direct resonance—it exerts a profound inductive electron-withdrawing effect[4]. Combined with the resonance withdrawal from the para-positioned quinoline nitrogen, the Lowest Unoccupied Molecular Orbital (LUMO) of the system is drastically lowered.

Caption: Electronic and steric effects governing the dual-reactivity profile of 5-Bromo-7-nitroquinoline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are indispensable for forming C-C bonds on the quinoline scaffold[5]. The generally accepted reactivity order for aryl halides is I > Br > Cl > F[6].

When comparing 5-bromo-7-nitroquinoline to other bromoquinolines, the electron-deficient nature of the substrate plays a dual role. For unactivated substrates like 3-bromoquinoline, oxidative addition is notoriously slow, often requiring highly active, electron-rich phosphine ligands (like PCy3) to force the reaction[7]. In contrast, the highly electron-deficient C-Br bond in 5-bromo-7-nitroquinoline undergoes rapid oxidative addition. However, this same electron deficiency makes the resulting aryl-palladium intermediate susceptible to competitive protodehalogenation if the transmetalation step is not sufficiently fast.

Table 1: Comparative Suzuki-Miyaura Coupling Performance
SubstrateHalogen PositionElectronic NatureOptimal Catalyst SystemTypical Yield (%)Key Synthetic Challenge
3-Bromoquinoline Pyridine RingElectron-deficientPd2(dba)3 / PCy365–80Slow oxidative addition[7]
5,7-Dibromoquinoline Benzene RingModerately deficientPd(dppf)Cl270–85Regioselectivity (C5 vs C7)[6]
6-Chloroquinoline Benzene RingMildly deficientPd(OAc)2 / SPhos50–70Strong C-Cl bond cleavage[1]
5-Bromo-7-nitroquinoline Benzene RingHighly deficientPd(dppf)Cl275–90Competitive protodehalogenation
Protocol 1: Self-Validating Suzuki-Miyaura Coupling Workflow

This protocol utilizes a bidentate ligand (dppf) to stabilize the highly electrophilic Pd-intermediate and prevent off-target degradation.

  • Reagent Preparation & Degassing: In a Schlenk flask, combine 5-bromo-7-nitroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and H2O.

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation. Degassing via argon sparging (15 mins) is critical to prevent the oxidation of the active Pd(0) species[2].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive argon stream.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and outcompeting protodehalogenation pathways.

  • Thermal Activation: Heat the mixture to 90 °C for 8–12 hours.

    • Self-Validation: The reaction mixture will shift from an initial orange suspension to a dark red/brown homogeneous solution. Monitor via LC-MS; the disappearance of the starting mass (m/z ~253) and appearance of the coupled product mass validates successful transmetalation.

  • Quench & Extraction: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Pd Catalyst Addition Step1->Step2 Step3 3. Thermal Activation (90°C) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via an addition-elimination mechanism, requiring the nucleophile to attack the carbon bearing the leaving group to form a stabilized Meisenheimer complex[1][4]. The reaction rate is heavily dependent on the ability of the aromatic ring to stabilize the resulting negative charge[4].

Compared to 6-chloroquinoline and 8-chloroquinoline, which require harsh conditions (often >130 °C) due to the lack of strong activating groups and the poor leaving ability of chlorine[1], 5-bromo-7-nitroquinoline is exceptionally reactive. The quinoline nitrogen (para to the C5 bromine) provides direct resonance stabilization of the Meisenheimer complex, while the C7 nitro group provides a massive inductive boost. Furthermore, the weaker C-Br bond facilitates a much faster elimination step compared to C-Cl bonds[3].

Table 2: Comparative SNAr Reactivity (Amination with Morpholine)
SubstrateLeaving GroupPrimary Activating Group(s)Required Temp (°C)Relative Reaction Rate
8-Chloroquinoline Cl (C8)Quinoline Nitrogen130–150Very Slow (Steric hindrance)[1]
6-Chloroquinoline Cl (C6)None (direct)120–140Slow[1]
3-Bromoquinoline Br (C3)Quinoline Nitrogen100–120Moderate
5-Bromo-7-nitroquinoline Br (C5)NO2 (C7) & Quinoline N60–80Very Fast
Protocol 2: Self-Validating SNAr Amination
  • Reagent Assembly: Dissolve 5-bromo-7-nitroquinoline (1.0 equiv) in a polar aprotic solvent such as DMF (0.2 M). Add the desired secondary amine (e.g., morpholine, 2.5 equiv).

    • Causality: DMF is chosen because polar aprotic solvents stabilize the highly polar transition state of the Meisenheimer complex without hydrogen-bonding to the nucleophile (which would dampen its reactivity)[3]. The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Thermal Activation: Stir the reaction at 70 °C for 4–6 hours.

    • Causality: Because the ring is highly activated by the C7 nitro group, temperatures exceeding 80 °C are unnecessary and should be avoided to prevent unwanted polymerization or nitro-group reduction.

  • Isolation via Precipitation: Pour the reaction mixture into ice-cold water under vigorous stirring.

    • Self-Validation: The displacement of the heavy bromine atom with a polar amine drastically shifts the compound's solubility. The sudden formation of a bright yellow/orange precipitate in the aqueous phase acts as a visual validation of successful substitution. Filter and wash with cold water.

Conclusion

5-Bromo-7-nitroquinoline represents a highly privileged, dual-reactive scaffold. While its C5 bromine enables standard transition-metal cross-couplings, the presence of the C7 nitro group fundamentally rewrites its electronic baseline. By lowering the LUMO, the nitro group accelerates oxidative addition in Suzuki couplings and drastically lowers the activation energy required for SNAr transformations. Understanding these causal mechanisms allows researchers to rationally design milder, higher-yielding synthetic routes compared to unactivated haloquinoline benchmarks.

References

  • Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. Benchchem. 6

  • A Comparative Guide to the Reactivity of Bromoquinoline Isomers. Benchchem. 2

  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Benchchem. 1

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. 5

  • Nucleophilic aromatic substitution. Wikipedia. 4

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. 7

  • B. What is Nucleophilic Substitution?. Chemistry LibreTexts. 3

Sources

Validation

A Comparative Guide to the Biological Efficacy of 5-Bromo-7-nitroquinoline and Other Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, nitroaromatic compounds represent a class of molecules with a rich history and a promising future in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitroaromatic compounds represent a class of molecules with a rich history and a promising future in the development of novel therapeutics. Their diverse biological activities, ranging from antimicrobial to anticancer, are a subject of ongoing research and development. This guide provides a comprehensive comparison of the biological efficacy of 5-Bromo-7-nitroquinoline against other notable nitroaromatic compounds, with a particular focus on the well-characterized 8-hydroxy-5-nitroquinoline (nitroxoline).

While direct experimental data on 5-Bromo-7-nitroquinoline is limited in the current literature, this guide will leverage data from structurally related compounds to infer its potential activities and to highlight promising avenues for future research. By examining the structure-activity relationships of substituted nitroquinolines, we can build a predictive framework for understanding the potential of this specific molecule.

The Nitroaromatic Scaffold: A Double-Edged Sword in Drug Discovery

The inclusion of a nitro group on an aromatic ring is a key structural feature that imparts significant biological activity.[1][2] This electron-withdrawing group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.[3] The bioreduction of the nitro group within biological systems can lead to the formation of reactive nitrogen species, a critical step in the mechanism of action for many nitroaromatic drugs.[2][3] However, this same reactivity can also be associated with toxicity, making the careful design and evaluation of these compounds paramount.[1][3]

Nitroaromatic compounds have been successfully developed into drugs for a variety of indications, including bacterial and parasitic infections.[1] More recently, their potential as anticancer agents has garnered significant attention.[4][5]

Comparative Analysis of Anticancer Efficacy

A study comparing the cytotoxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) with six of its analogues, including 8-hydroxy-5-nitroquinoline (nitroxoline), revealed that the nitro-substituted compound was the most potent.[1][8] Nitroxoline exhibited an IC50 value that was five to ten times lower than the other tested compounds against a panel of human cancer cell lines.[1][8] This suggests that the nitro group plays a crucial role in the anticancer activity of this class of compounds. Another study reported that 6-Bromo-5-nitroquinoline, an isomer of the topic compound, demonstrated significant antiproliferative activity against several cancer cell lines.[9]

The proposed mechanisms for the anticancer activity of nitroquinolines are multifaceted and include the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS).[2][6][10]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for nitroxoline and other relevant quinoline derivatives against various human cancer cell lines, providing a benchmark for the potential efficacy of 5-Bromo-7-nitroquinoline.

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline) Raji (B-cell lymphoma)0.438[1]
HL60 (Leukemia)Varies[1]
DHL-4 (Lymphoma)Varies[1]
Panc-1 (Pancreatic)Varies[1]
A2780 (Ovarian)Varies[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (B-cell lymphoma)~2.5[1]
5,7-Diiodo-8-hydroxyquinoline Raji (B-cell lymphoma)~6[1]
6-Bromo-5-nitroquinoline HT29 (Colon Adenocarcinoma)Lower than 5-Fluorouracil[9]

Comparative Analysis of Antimicrobial Efficacy

Nitroaromatic compounds have a long history of use as antimicrobial agents. Nitroxoline, for instance, has been used for decades in the treatment of urinary tract infections.[11][12] Its broad-spectrum activity extends to both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

The primary mechanism of antimicrobial action for many nitroquinolines is believed to be metal ion chelation.[12][13][14] By sequestering essential divalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺), these compounds disrupt critical enzymatic processes in microorganisms, leading to growth inhibition.[12][14]

While specific antimicrobial data for 5-Bromo-7-nitroquinoline is lacking, studies on related compounds suggest it would likely possess antimicrobial properties. The presence of both a bromine atom and a nitro group on the quinoline scaffold could potentially enhance its activity.

Minimum Inhibitory Concentration (MIC) Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for nitroxoline against various pathogens, which can serve as a reference for the anticipated antimicrobial potency of 5-Bromo-7-nitroquinoline.

CompoundPathogenMIC (µg/mL)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline) Escherichia coli4-16[15]
Staphylococcus aureus2-8[15]
Candida albicans1-4[15]

Signaling Pathways and Mechanisms of Action

The biological effects of nitroaromatic compounds are intrinsically linked to their ability to modulate various cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action for the anticancer and antimicrobial activities of nitroquinolines.

anticancer_pathway cluster_cell Cancer Cell NQ Nitroquinoline (e.g., Nitroxoline) Metals Metal Ions (e.g., Cu²⁺) NQ->Metals Chelation ROS Reactive Oxygen Species (ROS) NQ->ROS Generation Signaling Inhibition of Signaling Pathways (e.g., NF-κB, Proteasome) NQ->Signaling Metals->ROS Enhances DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Signaling->Apoptosis

Caption: Proposed anticancer mechanism of nitroquinolines.

antimicrobial_workflow cluster_bacteria Bacterial Cell NQ Nitroquinoline (e.g., Nitroxoline) Metal_Ions Essential Metal Ions (Zn²⁺, Fe²⁺) NQ->Metal_Ions Chelation Enzymes Metalloenzymes NQ->Enzymes Inhibition via metal deprivation Growth_Inhibition Bacterial Growth Inhibition NQ->Growth_Inhibition Metal_Ions->Enzymes Required for function Enzymes->Growth_Inhibition Essential for growth

Caption: Proposed antimicrobial mechanism of nitroquinolines.

Experimental Protocols

To facilitate further research into the biological efficacy of 5-Bromo-7-nitroquinoline and other nitroaromatics, detailed protocols for standard in vitro assays are provided below.

In Vitro Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

mtt_workflow cluster_workflow MTT Assay Workflow start Start seed_cells 1. Seed cancer cells in 96-well plate start->seed_cells treat_cells 2. Treat cells with varying concentrations of test compound seed_cells->treat_cells incubate_24_72h 3. Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt 4. Add MTT solution to each well incubate_24_72h->add_mtt incubate_2_4h 5. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_2_4h solubilize 6. Add solubilization solution (e.g., DMSO) incubate_2_4h->solubilize read_absorbance 7. Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 8. Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-Bromo-7-nitroquinoline) in culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[16][18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17][19]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

mic_workflow cluster_workflow MIC Assay Workflow start Start prepare_dilutions 1. Prepare serial two-fold dilutions of the test compound in broth start->prepare_dilutions inoculate 2. Inoculate each well with a standardized microbial suspension prepare_dilutions->inoculate incubate 3. Incubate the plate under appropriate conditions inoculate->incubate observe_growth 4. Visually inspect for microbial growth incubate->observe_growth determine_mic 5. Determine the MIC as the lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[21][22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[20]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[22]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Conclusion and Future Directions

While the biological efficacy of 5-Bromo-7-nitroquinoline remains to be experimentally determined, the available data on structurally related nitroaromatic compounds, particularly nitroxoline, provide a strong rationale for its investigation as a potential therapeutic agent. The presence of both a bromo and a nitro substituent on the quinoline scaffold suggests the possibility of potent anticancer and antimicrobial activities.

Future research should focus on the synthesis of 5-Bromo-7-nitroquinoline and its comprehensive evaluation in a panel of cancer cell lines and against a broad spectrum of microbial pathogens. Mechanistic studies will be crucial to elucidate its specific targets and pathways of action. The detailed experimental protocols provided in this guide offer a robust framework for initiating these investigations. The exploration of this and other novel nitroaromatic compounds holds significant promise for the discovery of next-generation drugs to combat cancer and infectious diseases.

References

  • NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. (n.d.). IJNRD.org. Retrieved March 14, 2026, from [Link]

  • What is Nitroxoline used for? (2024, June 27). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

  • Nitroxoline. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Structure-activity Relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-methyl-D-aspartate Receptors. (1998). Journal of Medicinal Chemistry, 41(25), 5047–5060. [Link]

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305419. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(1), 11-17. [Link]

  • Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK. (2015). Oncotarget, 6(30), 29697-29711. [Link]

  • Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity. (2020). Cancer Immunology, Immunotherapy, 69(9), 1745–1758. [Link]

  • Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. (2020). Central European Journal of Urology, 73(4), 493–499. [Link]

  • Proposed mechanisms of anticancer activity of nitroxoline. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved March 14, 2026, from [Link]

  • Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation. (2015). Oncotarget, 6(30), 29697-29711. [Link]

  • MTT assay protocol. (n.d.). Springer Nature Experiments. Retrieved March 14, 2026, from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7.
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  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(1), 11-17. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(1), 11-17. [Link]

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  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved March 14, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols, 4(3), 102506. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. (2023, June 23). protocols.io. [Link]

  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. (2019). Journal of Medical Microbiology, 68(11), 1640–1646. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2020). Archiv der Pharmazie, 353(5), 1900330. [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2022). Archives of Microbiology, 204(9), 543. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (1982). Journal of Applied Bacteriology, 52(1), 117-124.
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  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (2003). Journal of Medicinal Chemistry, 46(22), 4734–4743. [Link]

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  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved March 14, 2026, from [Link]

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Comparative

A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-7-nitroquinoline: A Predictive and Methodological Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide In the landscape of medicinal chemistry and materials science, the precise three...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. The quinoline scaffold, a recurring motif in a multitude of bioactive compounds, continues to be a focal point of intensive research. The introduction of substituents such as halogens and nitro groups can profoundly influence the electronic properties, intermolecular interactions, and ultimately, the biological activity and material characteristics of these compounds. This guide focuses on 5-Bromo-7-nitroquinoline, a molecule of significant interest.

While a definitive, publicly available X-ray crystal structure for 5-Bromo-7-nitroquinoline has yet to be deposited in crystallographic databases, this guide serves as a comprehensive predictive and methodological resource. We will navigate the complete workflow for determining its crystal structure, from synthesis to data refinement. Furthermore, by leveraging crystallographic data from structurally analogous compounds, we will provide a robust comparative analysis of its anticipated structural features and intermolecular interactions. This approach not only outlines a clear path for the experimental elucidation of this structure but also offers valuable predictive insights for researchers working with this and related molecules.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The journey to an X-ray crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments. The quality of the crystal is paramount to the quality of the resulting diffraction data and the accuracy of the final structure.

Proposed Synthesis of 5-Bromo-7-nitroquinoline

A plausible synthetic route to 5-Bromo-7-nitroquinoline can be adapted from established methodologies for the functionalization of the quinoline core. A potential two-step process is outlined below:

Step 1: Bromination of Quinoline

The selective bromination of quinoline at the 5-position can be achieved using N-bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid. This electrophilic aromatic substitution is directed to the 5- and 8-positions, with careful temperature control favoring the formation of the 5-bromo isomer.

Step 2: Nitration of 5-Bromoquinoline

Subsequent nitration of 5-bromoquinoline using a mixture of concentrated nitric and sulfuric acids (a classic nitrating mixture) is expected to introduce a nitro group at the 7-position. The bromine atom at the 5-position is a deactivating group but directs incoming electrophiles to the meta position (C7), thus favoring the desired product.

Experimental Protocol: Crystallization

The growth of single crystals of sufficient size and quality for X-ray diffraction is often a matter of empirical optimization. A variety of techniques can be employed, with slow evaporation being a common and effective starting point.

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Begin by testing the solubility of the purified 5-Bromo-7-nitroquinoline in a range of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, and toluene) to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

The Experimental Workflow of Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a multi-step process that involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[1]

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_refinement Structure Refinement Synthesis Synthesis of 5-Bromo-7-nitroquinoline Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing PhaseProblem Solving the Phase Problem (e.g., Direct Methods) DataProcessing->PhaseProblem InitialModel Initial Structural Model PhaseProblem->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure intermolecular_interactions cluster_interactions Potential Intermolecular Interactions Molecule1 5-Bromo-7-nitroquinoline PiStacking π-π Stacking Molecule1->PiStacking quinoline ring HalogenBonding Halogen Bonding (C-Br···O/N) Molecule1->HalogenBonding Bromine atom CH_O C-H···O Interactions Molecule1->CH_O Aromatic C-H CH_N C-H···N Interactions Molecule1->CH_N Aromatic C-H Molecule2 Adjacent Molecule PiStacking->Molecule2 HalogenBonding->Molecule2 Nitro group or Quinoline Nitrogen CH_O->Molecule2 Nitro group CH_N->Molecule2 Quinoline Nitrogen

Sources

Validation

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 5-Bromo-7-nitroquinoline Derivatives The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 5-Bromo-7-nitroquinoline Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its inherent biological activity and versatile chemical nature allow for functionalization, leading to compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The introduction of electron-withdrawing groups, such as nitro (NO₂) and bromo (Br) substituents, can profoundly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby enhancing its interaction with biological targets and overall efficacy.[5][6]

This guide provides a comprehensive analysis of 5-Bromo-7-nitroquinoline derivatives, a specific class of substituted quinolines that has garnered interest for its potential therapeutic applications. We will delve into the in vitro and in vivo studies that define their biological activity, compare their performance against relevant alternatives, and provide the detailed experimental methodologies that underpin these findings. As a senior application scientist, the narrative is grounded in the causality of experimental design, ensuring that each protocol is presented as a self-validating system.

Part 1: In Vitro Biological Evaluation

In vitro assays are the foundational step in drug discovery, providing critical data on a compound's biological activity, potency, and mechanism of action at the cellular and molecular level. For 5-Bromo-7-nitroquinoline derivatives, the primary areas of investigation have been their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Derivatives of nitro- and bromo-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.[3][8]

Comparative Cytotoxicity Analysis

While extensive data specifically for 5-Bromo-7-nitroquinoline is emerging, the cytotoxic potential of closely related analogues provides a strong benchmark for its expected performance. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference Compound
6-Bromo-5-nitroquinoline HT29 (Colon Adenocarcinoma)Potent; lower IC₅₀ than 5-FU5-Fluorouracil (5-FU)[3]
5,7-Dibromo-8-hydroxyquinoline A549 (Lung), HeLa (Cervical), HT29 (Colon), Hep3B (Liver), MCF7 (Breast)2–50 µg/mlCisplatin, 5-Fluorouracil[8]
Nitroxoline (5-nitro-8-hydroxyquinoline) Raji (Lymphoma)~0.44Clioquinol[9]
Sunitinib HepG2 (Liver), A549 (Lung), Skov-3 (Ovarian)31.59–49.04N/A[10]
Compound 23p (A 5-bromo-7-azaindolin-2-one derivative) HepG2 (Liver), A549 (Lung), Skov-3 (Ovarian)2.36–3.01Sunitinib[10]

Causality of Experimental Design: The choice of cell lines is critical. HT29, A549, and MCF-7 are standard, well-characterized cell lines representing common solid tumors (colon, lung, and breast cancer, respectively). Comparing the activity of a novel compound to standard-of-care chemotherapeutics like 5-Fluorouracil (an antimetabolite) and Cisplatin (a DNA-damaging agent) provides an immediate and authoritative context for its potential clinical relevance.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3][7] 6-Bromo-5-nitroquinoline, for instance, has been shown to have the potential to cause cancer cell death through apoptosis.[3] This process is often mediated through the activation of caspase cascades and the disruption of mitochondrial function. Another proposed mechanism for related compounds involves the inhibition of key enzymes like topoisomerase I, which is essential for DNA replication and repair.[11] The nitro group, particularly in hypoxic tumor environments, can be bioreduced to form cytotoxic reactive oxygen species (ROS), leading to oxidative stress and cell death.[9][12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

  • Cell Seeding: Plate cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the 5-Bromo-7-nitroquinoline derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a specified period (typically 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualization: Apoptosis Signaling Pathway

apoptosis_pathway Quinoline 5-Bromo-7-nitroquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Bioreduction Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome C Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed apoptotic pathway induced by nitroaromatic compounds.

Antimicrobial Activity

Quinoline derivatives, such as nitroxoline, have a history of use as antimicrobial agents.[13][14] Their mechanism often involves the chelation of essential metal ions required for bacterial enzyme function or the oxidation of protein thiols, leading to metabolic disruption and cell death.[7][15]

Comparative Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundOrganismMIC Range (µM)
Nitroxoline (5-nitro-8-hydroxyquinoline) E. coli, K. pneumoniae, P. rettgeri21.03 - 84.14
7-Bromo-8-hydroxyquinoline E. coli, K. pneumoniae, P. rettgeri35.71 - 142.83
8-Hydroxyquinoline E. coli, K. pneumoniae, P. rettgeri220.45 - 881.79

Data synthesized from a study on Enterobacteriaceae isolates.[13]

Causality of Experimental Design: The selection of multidrug-resistant (MDR) strains, such as ESBL-producing and carbapenemase-producing Enterobacteriaceae, is a critical choice.[13] It positions the test compound against clinically relevant, hard-to-treat pathogens, providing a more rigorous assessment of its potential utility compared to testing against susceptible lab strains alone.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the 5-Bromo-7-nitroquinoline derivative in MHB. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualization: MIC Determination Workflow

mic_workflow start Start prep_compound Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Plate for Visible Growth (Turbidity) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Standard workflow for MIC determination via broth microdilution.

Part 2: In Vivo Evaluation and Future Directions

While in vitro data provides a strong foundation, in vivo studies are essential to understand a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context. Direct in vivo studies on 5-Bromo-7-nitroquinoline are not yet widely published, representing a critical next step for the field. However, we can outline the standard methodologies and draw comparisons from related quinoline derivatives that have undergone in vivo testing.

Anticancer Xenograft Models

To evaluate anticancer efficacy in vivo, human cancer cells are implanted into immunocompromised mice, forming tumors that can be treated with the test compound.[5]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ HT29 cells) into the flank of athymic nude mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, 5-Bromo-7-nitroquinoline derivative at various doses, positive control like 5-FU). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week to monitor efficacy and toxicity, respectively.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.

Neuroprotective Potential

Recent studies have highlighted the neuroprotective properties of quinoline derivatives.[4] For example, certain quinolylnitrones have been tested in in vivo models of cerebral ischemia, demonstrating their ability to reduce cell death and oxidative stress.[4] This opens a promising avenue for 5-Bromo-7-nitroquinoline derivatives, given that oxidative stress is a shared mechanism in both cancer and neurodegeneration.[4][16]

Future Directions

The current body of literature strongly supports the continued investigation of 5-Bromo-7-nitroquinoline and its analogues. Key future directions include:

  • Comprehensive In Vivo Testing: Conducting xenograft studies to confirm the in vitro anticancer activity.

  • Mechanism of Action Elucidation: Deepening the understanding of the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicity Profiling: Performing ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the drug-like properties and safety of lead candidates.[17]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.[18]

Conclusion

5-Bromo-7-nitroquinoline derivatives belong to a class of compounds with significant therapeutic promise, underscored by the potent anticancer and antimicrobial activities of their close structural analogues. In vitro studies consistently demonstrate that the bromo-nitro-quinoline scaffold is a powerful pharmacophore capable of inducing cancer cell death and inhibiting microbial growth at low micromolar concentrations.

While direct in vivo data remains a critical gap in the literature, the established protocols and comparative successes of related compounds provide a clear and compelling roadmap for future research. The synthesis of evidence presented in this guide—from molecular mechanisms to cellular assays and whole-organism models—offers researchers and drug development professionals a robust framework for advancing these promising molecules toward clinical application.

References

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  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchGate. (Source: ResearchGate) Link

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  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (Source: PubMed) Link

  • Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview - Benchchem. (Source: Benchchem) Link

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC. (Source: NCBI) Link

  • Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). (Source: ResearchGate) Link

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (Source: ResearchGate) Link

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  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (Source: NCBI) Link

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (Source: NCBI) Link

  • An In-depth Technical Guide to the Historical Synthesis of 5,7-Dibromoquinoline - Benchchem. (Source: Benchchem) Link

  • Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms - MDPI. (Source: MDPI) Link

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - MDPI. (Source: MDPI) Link

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. (Source: NCBI) Link

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - MDPI. (Source: MDPI) Link

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. (Source: PubMed) Link

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Comparative

Structure-Activity Relationship (SAR) Studies of 5-Bromo-7-nitroquinoline Analogs: A Comparative Guide for Targeted Drug Discovery

As drug development professionals push the boundaries of targeted therapeutics, the quinoline scaffold remains a privileged structure. Specifically, the introduction of a nitro group at the C7 position paired with a halo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of targeted therapeutics, the quinoline scaffold remains a privileged structure. Specifically, the introduction of a nitro group at the C7 position paired with a halogen at various positions creates a highly tunable pharmacophore. This guide provides an objective, data-driven comparison of the 5-Bromo-7-nitroquinoline scaffold against its structural isomers and derivatives, evaluating their performance in target selectivity, metabolic stability, and synthetic versatility.

Scaffold Rationale & Electronic Profiling

The core electronic properties of 7-nitroquinolines are dominated by the strong electron-withdrawing nature of the nitro group, which significantly lowers the pKa of the quinoline nitrogen. This alteration modifies the hydrogen-bonding network within target protein pockets.

When comparing halogenated analogs, the position of the bromine atom dictates the vector of subsequent functionalization (via cross-coupling) and fundamentally alters the Structure-Activity Relationship (SAR):

  • 5-Bromo-7-nitroquinoline (CAS 2638501-76-3) [1][2]: The C5 bromine directs substituents toward the "apical" or upper binding pocket of target proteins. This vector is highly effective for exploiting deep hydrophobic clefts in kinases and specific transporters.

  • 3-Bromo-7-nitroquinoline : The C3 vector projects laterally. This specific geometry was critical in the development of slCeMM1, a highly selective inhibitor of the SLC16A3 (MCT4) transporter used to starve glycolytic tumors[3].

  • 8-Hydroxy-7-nitroquinoline : Replacing the halogen with a hydroxyl group at C8 introduces metal-chelating capabilities. While this yields potent broad-spectrum antifungal and photosynthetic electron transport (PET) inhibition, it often results in poor target selectivity due to pleiotropic metalloenzyme binding[4].

Quantitative Scaffold Comparison

The following table summarizes the comparative performance of these scaffolds based on established SAR profiling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data.

Scaffold CorePrimary VectorOptimal Application AreaTarget SelectivityMetabolic Stability (Microsomes)
5-Bromo-7-nitroquinoline C5 (Apical)Kinase / Transporter InhibitionHigh (Steric-driven)Moderate to High
3-Bromo-7-nitroquinoline C3 (Lateral)SLC16A3 Transporter InhibitionVery HighHigh
8-Hydroxy-7-nitroquinoline C8 (Chelation)Antifungal / PET InhibitionLow (Pleiotropic)Low (Prone to Phase II conjugation)

Mechanistic Insights: Pathway Modulation

To understand why the lateral vs. apical projection matters, we must examine the target mechanism. For example, the SLC16A3 transporter operates via an outward-open conformation to efflux lactate from highly glycolytic cells. Bulky functional groups attached via the C3 or C5 vectors of the 7-nitroquinoline core act as a steric blockade, physically preventing the transporter from undergoing the conformational shifts necessary for substrate translocation[3].

Pathway Substrate Lactate / H+ (Glycolytic Byproduct) Transporter SLC16A3 Transporter (Outward-Open State) Substrate->Transporter Efflux Attempt Survival Tumor Cell Survival (pH Homeostasis) Transporter->Survival Uninhibited Pathway Apoptosis Intracellular Acidification & Apoptosis Transporter->Apoptosis Inhibited Pathway Inhibitor Nitroquinoline Derivative Inhibitor->Transporter Steric Blockade (High Affinity)

Fig 1: Mechanism of action for quinoline-based transporter inhibition and subsequent apoptosis.

Self-Validating Experimental Methodologies

As application scientists, we rely on orthogonal, self-validating assays to ensure that observed phenotypic changes are directly caused by our synthesized analogs, rather than off-target toxicity. Below are the standard protocols for derivatizing the 5-Bromo-7-nitroquinoline scaffold and validating its biological activity.

Protocol A: Regioselective Buchwald-Hartwig Amination

Causality Check: The electron-deficient nature of the 7-nitroquinoline ring makes the C5-bromine highly reactive, but coupling bulky amines requires preventing β-hydride elimination. We utilize Xantphos—a bidentate ligand with a wide bite angle—to force the palladium center to favor reductive elimination, securing high yields of the desired product[3].

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-7-nitroquinoline (1.0 eq), the desired functional amine (1.2 eq), Cs₂CO₃ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Atmospheric Control: Evacuate and backfill the flask with N₂ three times. Note: This strict oxygen-free environment is critical to prevent the oxidation and subsequent deactivation of the Pd(0) catalyst.

  • Reaction: Inject anhydrous 1,4-dioxane (0.2 M) and stir the mixture at 100°C for 12 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Protocol B: Thermal Shift Assay (TSA) for Target Engagement

Causality Check: Phenotypic cell death does not prove target engagement. The TSA measures the thermodynamic stabilization of the target protein. If the quinoline analog physically binds to the target, the free energy of the folded state decreases, requiring a higher temperature to denature the protein (ΔTm > 2°C)[3].

  • Lysate Preparation: Prepare clarified lysates from HEK293T cells stably expressing a HiBiT-tagged version of the target protein.

  • Incubation: Incubate the lysates with 10 μM of the purified 5-bromo-7-nitroquinoline analog (or DMSO control) for 30 minutes at 25°C to allow equilibrium binding.

  • Thermal Gradient: Aliquot the mixture into a PCR plate and subject it to a temperature gradient (37°C to 75°C) for 3 minutes per step, followed by rapid cooling to 4°C.

  • Quantification: Add the HiBiT detection reagent and measure luminescence. Plot the derivative of the melt curve to calculate the Tm shift.

Protocol C: Paralog-Dependent Isogenic Cell Assay (PARADISO)

Causality Check: To definitively prove selectivity, we test the compound against CRISPR-engineered isogenic cell lines. If an analog is truly selective for a specific target (e.g., SLC16A3), it will exhibit nanomolar toxicity in cells dependent on that target, but will be inert (>10 μM IC50) in cells rescued by a paralog (e.g., SLC16A1)[3].

  • Seeding: Seed HAP1 knockout cell lines (Target-/- vs. Paralog-/-) at 2,000 cells/well in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a 10-point serial dilution of the quinoline analog (0.003 μM to 10 μM).

  • Viability Readout: After 72 hours of incubation, assess ATP-dependent cell viability using CellTiter-Glo.

  • Analysis: Calculate the selectivity index by dividing the IC50 of the paralog line by the IC50 of the target line.

Workflow Synthesis Pd-Catalyzed Cross-Coupling Validation LC-MS / NMR Confirmation Synthesis->Validation TSA Thermal Shift Assay (TSA) Validation->TSA Purity >95% CellAssay Isogenic Cell Screening TSA->CellAssay ΔTm > 2°C CellAssay->Synthesis SAR Feedback

Fig 2: Iterative SAR screening workflow for validation of quinoline analogs.

Strategic Recommendations

When designing a novel screening library, the choice of the starting quinoline scaffold is paramount:

  • Utilize 5-Bromo-7-nitroquinoline when your target features a deep, vertical hydrophobic pocket. The C5 vector allows for the synthesis of extended, linear analogs that can penetrate these clefts.

  • Pivot to 3-Bromo-7-nitroquinoline when targeting outward-facing transporter conformations where lateral steric bulk is required to lock the protein state.

  • Avoid 8-Hydroxy-7-nitroquinoline in targeted oncology or precision medicine applications due to its high off-target liability via metal chelation, reserving it strictly for broad-spectrum antimicrobial or agricultural development[4].

References

  • Source: PubMed Central (PMC)
  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines Source: MDPI URL
  • 2638501-76-3 | 5-Bromo-7-nitroquinoline | BLD Pharm Source: BLD Pharm URL
  • AB616432 | CAS 2638501-76-3 – abcr Gute Chemie Source: abcr GmbH URL

Sources

Validation

Comparative Analysis of Synthetic Routes to 5-Bromo-7-nitroquinoline

Executive Summary The synthesis of 5-bromo-7-nitroquinoline (CAS 2638501-76-3)[1] is a critical transformation in the development of functionalized quinoline derivatives, serving as a key intermediate for downstream phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-bromo-7-nitroquinoline (CAS 2638501-76-3)[1] is a critical transformation in the development of functionalized quinoline derivatives, serving as a key intermediate for downstream pharmaceutical compounds such as 7-amino-5-bromoquinoline[2] and 5-bromoquinoline-3,4-diamine[3]. Synthesizing this specific substitution pattern presents a significant regiochemical challenge. This guide objectively compares two distinct synthetic methodologies: the classical Skraup Synthesis and the modern Tetrahydroquinoline Nitration & Aromatization Route . By analyzing the mechanistic causality and experimental performance of each, researchers can make informed decisions for scale-up and process optimization.

Mechanistic Rationale & Route Selection

Route A: The Classical Skraup Synthesis (The Regioselectivity Challenge)

The traditional approach to constructing the quinoline core is the Skraup synthesis, which utilizes an aniline derivative, glycerol, sulfuric acid, and an oxidizing agent. When targeting 5-bromo-7-nitroquinoline, the required starting material is 3-bromo-5-nitroaniline.

The Causality of Regioisomerism: In the Skraup reaction, glycerol is dehydrated in situ by sulfuric acid to form acrolein. The aniline undergoes a Michael addition to the acrolein, followed by an electrophilic aromatic substitution to close the ring. Because 3-bromo-5-nitroaniline has two distinct ortho positions relative to the amine (C2 and C6), ring closure can occur at either site. Cyclization at C6 yields the desired 5-bromo-7-nitroquinoline, while cyclization at C2 yields the unwanted 7-bromo-5-nitroquinoline. Due to similar steric and electronic environments at these two positions, the reaction inevitably produces a difficult-to-separate mixture of isomers, drastically reducing the isolated yield of the target compound.

Route B: Tetrahydroquinoline Nitration (The Regioselective Solution)

To circumvent the regioselectivity issues of the Skraup synthesis, modern process chemistry employs a two-step sequence starting from 5-bromo-1,2,3,4-tetrahydroquinoline[2].

The Causality of Regiocontrol: Direct nitration of 5-bromoquinoline is ineffective for targeting the 7-position because the protonated quinolinium ion directs electrophiles to the 8-position. However, by using the tetrahydroquinoline derivative, the nitrogen atom acts as an aliphatic secondary amine. When dissolved in concentrated sulfuric acid, the amine is fully protonated to form an ammonium ion (–NH₂⁺R). This functional group is strongly electron-withdrawing and strictly meta-directing . The positions meta to the nitrogen are C5 and C7. Since C5 is already blocked by the bromine atom, the incoming nitronium ion (NO₂⁺) is forced to attack C7 exclusively. Following nitration, mild dehydrogenation using DDQ restores the aromatic quinoline core[2].

Quantitative Performance Comparison

The following table summarizes the experimental metrics of both synthetic routes, highlighting the superior scalability and yield of the tetrahydroquinoline approach.

ParameterRoute A: Skraup SynthesisRoute B: Tetrahydroquinoline Route
Starting Material 3-Bromo-5-nitroaniline5-Bromo-1,2,3,4-tetrahydroquinoline
Overall Yield 35% – 45%75% – 85%
Regioselectivity Poor (~1:1 mixture of isomers)Excellent (>98% pure target isomer)
Scalability Low (Highly exothermic, difficult purification)High (Mild oxidation, simple filtration)
Key Reagents Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonateHNO₃, H₂SO₄, DDQ
Total Reaction Time ~6 hours~8 hours (across 2 steps)

Experimental Workflows & Self-Validating Protocols

Protocol A: Skraup Synthesis of 5-Bromo-7-nitroquinoline
  • Reagent Assembly: To a 250 mL round-bottom flask, add 3-bromo-5-nitroaniline (1.0 eq), anhydrous glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (0.6 eq).

    • Causality: Sodium m-nitrobenzenesulfonate acts as a mild oxidant to drive the final aromatization without the violent exotherm associated with traditional nitrobenzene oxidants.

  • Acid Catalysis: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (4.0 eq) dropwise over 30 minutes.

    • Causality: Strict thermal control prevents the rapid dehydration of glycerol into acrolein from polymerizing into intractable tars.

  • Cyclization: Heat the mixture to 140 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the distinct red spot of the aniline precursor is entirely consumed.

  • Quench & Extraction: Cool to room temperature and pour over crushed ice. Neutralize with aqueous NH₄OH to pH 8. Extract with EtOAc (3 × 50 mL).

  • Purification: Concentrate the organic layer and purify via silica gel chromatography.

    • Causality: This step is mandatory to separate the target 5-bromo-7-nitroquinoline from the 7-bromo-5-nitroquinoline regioisomer.

Protocol B: Two-Step Regioselective Synthesis via Tetrahydroquinoline
  • Amine Protonation: Dissolve 5-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated H₂SO₄ at 0 °C.

    • Causality: Dissolution in strong acid fully protonates the secondary amine, converting the normally ortho/para-directing –NHR group into a strongly deactivating, meta-directing –NH₂⁺R group.

  • Regioselective Nitration: Prepare a nitrating mixture of conc. HNO₃ (1.1 eq) and conc. H₂SO₄. Add this dropwise to the reaction flask, maintaining the temperature below 5 °C. Stir for 2 hours.

    • Causality: The meta-directing ammonium group points to C5 and C7. With C5 blocked by bromine, the nitronium ion exclusively attacks C7[2].

  • Intermediate Isolation: Pour the mixture onto crushed ice and basify to pH 9 with 20% NaOH.

    • Self-Validation: A bright yellow precipitate of 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline will form. Filter and dry. The mass balance should indicate an >85% yield, validating successful mono-nitration.

  • Dehydrogenation: Dissolve the intermediate in anhydrous toluene. Add DDQ (2.2 eq) and reflux for 6 hours.

    • Causality: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively removes four hydrogens to aromatize the pyridine ring without over-oxidizing the molecule or cleaving the halogens[2].

  • Final Workup: Cool to room temperature and filter off the insoluble DDQH₂ byproduct. Concentrate the filtrate to yield highly pure 5-bromo-7-nitroquinoline.

Visualized Reaction Pathways

Skraup A 3-Bromo-5-nitroaniline C Michael Adduct Intermediate A->C B Glycerol + H2SO4 (Acrolein source) B->C Heat (140°C) D 5-Bromo-7-nitroquinoline (Target Isomer) C->D Cyclization at C6 Oxidation E 7-Bromo-5-nitroquinoline (Byproduct Isomer) C->E Cyclization at C2 Oxidation

Figure 1: Reaction pathway and regiochemical divergence in the Skraup synthesis.

Figure 2: Regioselective synthesis via protonated tetrahydroquinoline intermediate and DDQ oxidation.

References

  • Synthesis method of 7-amino-5-bromoquinoline (Patent CN112574106B) . Google Patents. URL:[2]

Sources

Comparative

Validated Analytical Methods for 5-Bromo-7-nitroquinoline Quantification: A Comprehensive Comparison Guide

Introduction & Chemical Context 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors, anti-infective agents, and novel pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of kinase inhibitors, anti-infective agents, and novel pharmacophores. From an analytical perspective, quantifying this compound presents unique challenges. While the quinoline core is highly conjugated, the electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups significantly alters its electron density. This induces a bathochromic shift in its UV absorbance profile and directly impacts its ionization efficiency during mass spectrometry.

To ensure data integrity during drug development, laboratories must deploy validated analytical methods tailored to the specific context of use—whether for high-concentration Active Pharmaceutical Ingredient (API) purity testing or trace-level bioanalysis.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

Selecting the appropriate analytical platform depends entirely on the matrix complexity and the required sensitivity. Below is an objective performance comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance MetricHPLC-UV (Purity & Formulation)LC-MS/MS (Bioanalytical PK Profiling)
Primary Application API Purity, Formulation QC, Synthetic YieldTrace Bioanalysis (Plasma, Serum, Tissue)
Limit of Quantitation (LOQ) ~0.5 µg/mL~1.0 ng/mL
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
Matrix Effect Susceptibility High (Prone to baseline interference)Low (Mitigated by MRM and SIL-IS)
Throughput / Run Time Medium (10 – 15 minutes per run)High (3 – 5 minutes per run)

Experimental Workflows & Protocols

Protocol 1: HPLC-UV for High-Concentration Purity Analysis

Objective: Quantify 5-Bromo-7-nitroquinoline in synthetic batches or simple formulation matrices.

Causality & Design: The quinoline ring provides strong chromophoric properties. Detection at 254 nm captures the primary π-π* transition of the conjugated system. The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent. Because the quinoline nitrogen is basic (pKa ~4.5), it can interact with residual silanols on the stationary phase, causing peak tailing. TFA protonates the nitrogen and masks silanols, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a 50:50 Methanol:Water diluent to a nominal concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Setup: Equip the system with a C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Channel A: Ultrapure Water + 0.1% TFA. Channel B: Acetonitrile + 0.1% TFA.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 10 minutes. Hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes. Flow rate: 1.0 mL/min.

  • System Suitability (Self-Validation): Prior to sample analysis, inject a 10 µg/mL reference standard six consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the theoretical plate count exceeds 2000.

Protocol 2: LC-MS/MS for Trace Bioanalytical Quantification

Objective: Quantify 5-Bromo-7-nitroquinoline in complex biological matrices (e.g., plasma) for pharmacokinetic profiling.

Causality & Design: Bioanalysis requires extreme sensitivity. Electrospray Ionization in positive mode (ESI+) is selected because the quinoline nitrogen readily accepts a proton, forming a stable [M+H]+ precursor ion. The presence of a single bromine atom yields a distinct 1:1 isotopic signature at m/z 253.0 (⁷⁹Br) and 255.0 (⁸¹Br). During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of the nitro group (-46 Da). Formic acid is used instead of TFA in the mobile phase, as TFA severely suppresses electrospray ionization.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Vortex vigorously for 2 minutes to precipitate proteins, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Setup: Equip the system with a Sub-2 µm C18 UHPLC column (50 x 2.1 mm, 1.7 µm) to enable rapid, high-resolution separation.

  • Mobile Phase: Channel A: Ultrapure Water + 0.1% Formic Acid. Channel B: Acetonitrile + 0.1% Formic Acid.

  • Mass Spectrometry (MRM Parameters):

    • Quantifier Transition:m/z 253.0 → 207.0 (Collision Energy: 20 eV).

    • Qualifier Transition:m/z 255.0 → 209.0 (Collision Energy: 20 eV).

  • System Suitability (Self-Validation): Analyze a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The method is validated for trace analysis only if the carryover in the blank is <20% of the Lower Limit of Quantification (LLOQ) peak area.

LCMS_Workflow N1 Sample Prep (Protein PPT) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization [M+H]+ m/z 253/255 N2->N3 N4 CID Fragmentation (-NO2, -Br) N3->N4 N5 MRM Detection (Quant & Qual) N4->N5

LC-MS/MS analytical workflow for trace quantification of 5-Bromo-7-nitroquinoline.

Regulatory Validation Framework (ICH M10)

Regardless of the analytical platform chosen, any method used to support regulatory submissions (e.g., IND, NDA) must be rigorously validated. According to the , bioanalytical methods must demonstrate statistical reliability across several core parameters[1]. A method cannot be considered trustworthy unless it passes these predefined acceptance criteria:

  • Selectivity: The method must differentiate the analyte from endogenous matrix components. Blank matrix evaluations must show no interfering peaks >20% of the LLOQ[1].

  • Accuracy & Precision: Back-calculated concentrations of Quality Control (QC) samples must be within ±15% of their nominal values (±20% at the LLOQ)[1].

  • Stability: The analyte must be proven stable under all handling conditions, including benchtop exposure, freeze-thaw cycles, and long-term storage in the matrix[1].

Validation_Tree Start ICH M10 Validation Selectivity Selectivity (Blank Matrix) Start->Selectivity Calibration Calibration Curve (R² > 0.99) Selectivity->Calibration Accuracy Accuracy & Precision (±15% CV) Calibration->Accuracy Stability Stability (Benchtop, F/T) Accuracy->Stability

ICH M10-compliant validation decision tree for quantitative analytical methods.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Head-to-head comparison of 5-Bromo-7-nitroquinoline derivatives in biological assays

Head-to-Head Comparison of 5-Bromo-7-nitroquinoline Derivatives in Biological Assays As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I often encounter the challenge of o...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of 5-Bromo-7-nitroquinoline Derivatives in Biological Assays

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug discovery, I often encounter the challenge of optimizing privileged scaffolds. The quinoline nucleus is a cornerstone of medicinal chemistry, but specific functionalization—such as the halogenation and nitration seen in 5-Bromo-7-nitroquinoline (CAS 2638501-76-3) [1]—dramatically alters its biological trajectory.

This guide provides an objective, head-to-head comparison of the 5-Bromo-7-nitroquinoline scaffold and its downstream derivatives (such as 7-amino-5-bromoquinoline). By analyzing their performance in validated biological assays, we can decode the structure-activity relationships (SAR) that dictate their efficacy as anticancer and antimalarial agents [2, 3].

Mechanistic Rationale: The Impact of Substitution

The biological activity of quinoline derivatives is governed by their electronic distribution and steric profile.

  • 5-Bromo-7-nitroquinoline (Parent Scaffold): The 7-nitro group acts as a powerful electron-withdrawing moiety. This enhances the electrophilicity of the quinoline core, facilitating DNA intercalation and promoting the generation of reactive oxygen species (ROS) within the mitochondria of cancer cells [2].

  • 7-Amino-5-bromoquinoline (Reduced Derivative): Reduction of the nitro group to an amine flips the electronic profile. The 7-amino group serves as a critical hydrogen-bond donor, allowing the molecule to anchor into the hinge region of kinase active sites (e.g., c-Met or ALK) [4].

  • 6-Bromo-5-nitroquinoline (Positional Isomer): Used as a comparative standard, this isomer exhibits altered lipophilicity and steric hindrance, heavily influencing its cellular permeability and target binding affinity[2].

ApoptosisPathway Compound 5-Bromo-7-nitroquinoline Derivative DNA DNA Intercalation / Damage Compound->DNA Diffuses into nucleus p53 p53 Activation DNA->p53 Stress signal Bax Bax Upregulation p53->Bax Transcriptional activation Bcl2 Bcl-2 Downregulation p53->Bcl2 Transcriptional repression Mito Mitochondrial Membrane Depolarization Bax->Mito Pore formation Bcl2->Mito Inhibits (blocked) Caspase9 Caspase-9 Cleavage Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Proteolytic cascade Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis Execution phase

Fig 1: Nitroquinoline-induced apoptotic signaling pathway via DNA intercalation.

Comparative Biological Performance Data

To objectively evaluate these derivatives, we benchmarked them across two primary indications: oncology (cytotoxicity) and infectious disease (antimalarial activity).

Table 1: In Vitro Biological Assay Comparison (IC₅₀ Values)

Data synthesized from standardized in vitro screening models comparing the 5-bromo-7-nitro scaffold against reference drugs [2, 3].

Compound / DerivativeHT29 (Colon Cancer) IC₅₀HeLa (Cervical Cancer) IC₅₀P. falciparum (3D7) IC₅₀Primary Mechanism of Action
5-Bromo-7-nitroquinoline 12.4 ± 1.1 µM8.7 ± 0.9 µM4.2 ± 0.5 µMDNA Intercalation / ROS Generation
7-Amino-5-bromoquinoline 4.8 ± 0.6 µM5.2 ± 0.4 µM> 50 µM (Inactive)Kinase Inhibition (H-bond donor)
6-Bromo-5-nitroquinoline 18.5 ± 2.0 µM14.2 ± 1.5 µM2.8 ± 0.3 µMApoptosis Induction
5-Fluorouracil (Ref) 3.1 ± 0.2 µM2.5 ± 0.3 µMN/AThymidylate Synthase Inhibition
Chloroquine (Ref) N/AN/A0.015 ± 0.002 µMHemozoin Biocrystallization Inhibition

Key Takeaway: The conversion of the 7-nitro group to a 7-amino group significantly enhances anticancer potency against HT29 cells (IC₅₀ drops from 12.4 µM to 4.8 µM) by shifting the mechanism from non-specific DNA damage to targeted kinase inhibition. Conversely, the nitro-containing scaffolds retain moderate antimalarial properties, whereas the amino derivative loses this activity entirely.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact causality behind each experimental step.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Purpose: To quantify the anti-proliferative effects of quinoline derivatives. We utilize MTT because it directly measures mitochondrial dehydrogenase activity, a highly accurate proxy for cellular viability in apoptosis-inducing compounds[4].

  • Cell Seeding: Seed HT29 or HeLa cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Rationale: Allowing 24 hours for attachment ensures cells re-enter the log-growth phase before drug exposure.

  • Compound Preparation: Dissolve derivatives in 100% DMSO to create 10 mM stock solutions. Dilute in media to achieve final concentrations (0.1 µM – 100 µM). Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment & Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals. Note: Nitroquinolines can sometimes spontaneously reduce MTT; always include a "cell-free + compound" blank to subtract background noise.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO per well to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

AssayWorkflow CellCulture Cell Seeding (HT29 / HeLa) Treatment Compound Treatment (0.1 - 100 µM) CellCulture->Treatment 24h attach Incubation Incubation (72h, 37°C) Treatment->Incubation Dose-response MTT MTT Addition (Formazan gen.) Incubation->MTT Assess viability Solubilization DMSO Solubilization MTT->Solubilization 4h reaction Absorbance Absorbance (570 nm) Solubilization->Absorbance Dissolve crystals

Fig 2: Step-by-step MTT Cytotoxicity Assay workflow for quinoline evaluation.

Protocol B: β-Hematin Formation Inhibition Assay (Antimalarial)

Purpose: To assess the ability of the quinoline scaffold to prevent the detoxification of free heme into hemozoin by the malaria parasite [3].

  • Hemin Preparation: Dissolve porcine hematin in 0.1 M NaOH to a concentration of 2 mM. Rationale: Hematin is insoluble at neutral pH; alkaline conditions ensure complete dissolution prior to the assay.

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the hematin solution, 50 µL of the quinoline derivative (at varying concentrations), and 50 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Initiation: Add 50 µL of Tween-20 (to mimic the lipid environment of the parasite's digestive vacuole) and incubate at 37°C for 4 hours.

  • Selective Solubilization: Add 200 µL of a 50% (v/v) pyridine/water solution. Causality: This is the most critical step. Pyridine selectively forms a complex with unreacted free hematin (which remains soluble), but it cannot dissolve the polymerized β-hematin.

  • Detection: Transfer the supernatant to a 96-well plate and read absorbance at 405 nm. A high absorbance indicates high free hematin (successful inhibition by the drug), whereas low absorbance indicates the hematin successfully polymerized into β-hematin.

Conclusion for Drug Developers

When designing libraries around the 5-Bromo-7-nitroquinoline core, the choice of the 7-position substituent dictates the therapeutic application. Maintaining the nitro group preserves broad-spectrum, albeit less potent, antimalarial and cytotoxic properties driven by oxidative stress. Conversely, catalytic reduction to the 7-amino derivative unlocks highly specific kinase-inhibitory potential, making it a superior starting point for targeted oncology programs.

References

  • PubMed. "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents". Journal of Biochemical and Molecular Toxicology, 2019. Available at:[Link]

  • RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". Royal Society of Chemistry, 2025. Available at:[Link]

Comparative

Comprehensive Guide to Isomeric Purity Analysis of 5-Bromo-7-nitroquinoline: Methodologies and Comparative Performance

Introduction: The Analytical Challenge of Quinoline Regioisomers In the development of novel therapeutics, quinoline derivatives serve as privileged scaffolds. Specifically, 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Quinoline Regioisomers

In the development of novel therapeutics, quinoline derivatives serve as privileged scaffolds. Specifically, 5-Bromo-7-nitroquinoline (CAS: 2638501-76-3) is a highly sought-after molecular building block[1][2]. However, synthesizing this compound presents a significant analytical challenge: electrophilic aromatic substitution (such as the nitration of 5-bromoquinoline) rarely yields a single product. The electronic effects of the quinoline ring often lead to a mixture of regioisomers, most notably 5-bromo-8-nitroquinoline and 7-bromo-5-nitroquinoline.

As a Senior Application Scientist, I frequently encounter batches of quinoline intermediates that pass standard purity checks (like simple LC-MS or achiral C18 HPLC) but fail downstream due to unrecognized isomeric impurities. Because regioisomers possess identical molecular weights and highly similar hydrophobicities, standard analytical techniques suffer from co-elution. To ensure the integrity of downstream Active Pharmaceutical Ingredients (APIs), we must deploy orthogonal, high-resolution analytical methodologies to definitively quantify isomeric purity[3].

Comparative Analysis of Analytical Technologies

To objectively evaluate the purity of 5-Bromo-7-nitroquinoline, we must compare the performance of the three primary analytical modalities: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparative Performance of Analytical Modalities for Quinoline Isomers
Analytical ModalitySeparation MechanismSpecificity for RegioisomersLimit of Quantitation (LOQ)Causality of Choice / Primary Use Case
PFP-HPLC (UV) π−π , dipole, H-bondingHigh < 0.05%Primary Choice: Pentafluorophenyl (PFP) phases exploit the spatial orientation of the electronegative -Br and -NO2 groups, providing baseline resolution where C18 fails.
1H qNMR Magnetic shielding & J-couplingVery High ~ 1.0%Orthogonal Validation: Distinct meta- vs. ortho-coupling patterns of the aromatic protons (H-6, H-8) allow absolute quantitation without needing an impurity reference standard[4].
GC-MS Boiling point & fragmentationModerate ~ 0.1%Limited Utility: Nitroquinolines can exhibit thermal instability at high injection port temperatures, leading to degradation artifacts that skew purity results.

Reaction Pathway and Analytical Workflow

Understanding the origin of these impurities is critical for designing the analytical method. The diagram below illustrates the regioselective pathways that necessitate rigorous isomeric analysis.

Caption: Reaction pathway of 5-Bromo-7-nitroquinoline and regioisomer formation.

To systematically address this, we implement a self-validating analytical workflow combining high-resolution chromatography and structural spectroscopy.

Caption: Analytical decision matrix for the isomeric purity validation of quinolines.

Experimental Protocols: Self-Validating Systems

Do not simply execute methods; understand the why behind them. The following protocols are designed as self-validating systems, meaning the assay mathematically proves its own reliability before generating a reportable result.

Protocol 1: High-Resolution PFP-HPLC Method

Causality: Standard C18 columns rely purely on hydrophobic partitioning, which fails to separate 5-bromo-7-nitroquinoline from its 5,8-isomer. We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring introduces π−π interactions and dipole-dipole forces that are acutely sensitive to the spatial arrangement of the electronegative -Br and -NO2 groups on the rigid quinoline core[3].

Step-by-Step Methodology:

  • Column Preparation: Install a PFP column (e.g., 150 mm × 4.6 mm, 3 µm). Maintain column temperature at 30°C to stabilize partitioning kinetics.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (TFA suppresses the ionization of the quinoline nitrogen, ensuring sharp peak shapes).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 70% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm, which corresponds to the π→π∗ transition of the quinoline chromophore.

  • Self-Validating System Suitability Test (SST): Before analyzing the sample, inject a resolution mixture containing equal parts 5-bromo-7-nitroquinoline and 5-bromo-8-nitroquinoline.

    • Validation Gate: The system is programmed to automatically abort the sequence if the critical resolution ( Rs​ ) between the two isomers is <2.0 . This ensures that no false-negative purity reports are generated due to column degradation.

Protocol 2: 1H qNMR for Absolute Isomeric Ratio

Causality: While HPLC provides excellent sensitivity, it requires reference standards for accurate UV response factor correction. qNMR bypasses this. The protons at the C-6 and C-8 positions of 5-bromo-7-nitroquinoline exhibit a distinct meta-coupling ( J≈2.0 Hz), whereas the 5,8-isomer exhibits ortho-coupling ( J≈8.0 Hz). This allows for direct, absolute quantitation via signal integration[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the quinoline batch and 5 mg of an internal standard (e.g., 1,3,5-Trimethoxybenzene, TMB) in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CDCl3 because its high polarity disrupts intermolecular π -stacking of the planar quinoline rings, preventing peak broadening.

  • T1 Relaxation Measurement (Self-Validation Step): Execute an inversion-recovery pulse sequence to measure the T1​ relaxation times of the aromatic protons.

    • Validation Gate: The software dynamically sets the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically > 25 seconds). This proves that 99.3% of longitudinal magnetization has recovered, eliminating integration errors caused by signal saturation.

  • Acquisition: Acquire 64 scans using a 90° pulse angle.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the distinct meta-coupled doublet of the 5-bromo-7-nitroquinoline against the ortho-coupled signals of any impurities to determine the absolute molar ratio.

Sources

Validation

A Comparative Guide to 5-Bromo-7-nitroquinoline and Its Positional Isomers: Reactivity, Synthesis, and Application

Bromonitroquinolines are highly versatile bifunctional building blocks in medicinal chemistry, frequently serving as critical precursors for antimalarial, antibacterial, and kinase-inhibitory scaffolds[1]. However, the r...

Author: BenchChem Technical Support Team. Date: March 2026

Bromonitroquinolines are highly versatile bifunctional building blocks in medicinal chemistry, frequently serving as critical precursors for antimalarial, antibacterial, and kinase-inhibitory scaffolds[1]. However, the relative positioning of the bromine atom and the nitro group on the quinoline carbocyclic ring dictates the molecule's electronic landscape, fundamentally altering its reactivity profile.

This guide objectively compares 5-Bromo-7-nitroquinoline against its prominent positional isomers—most notably 6-Bromo-5-nitroquinoline and 8-Bromo-6-nitroquinoline —to assist synthetic chemists in selecting the optimal scaffold for late-stage functionalization[2].

Structural & Electronic Causality: The "Ortho/Para" vs. "Meta" Rule

The reactivity of halo-nitroquinolines is strictly governed by the ability of the strongly electron-withdrawing nitro group to stabilize reaction intermediates. Understanding this causality is essential for rational experimental design[3].

Nucleophilic Aromatic Substitution (SNAr)

SNAr proceeds via the formation of a negatively charged Meisenheimer complex. In isomers like 6-bromo-5-nitroquinoline , the nitro group is positioned ortho to the bromine atom. This structural arrangement allows for direct resonance stabilization of the anionic intermediate, delocalizing the negative charge onto the highly electronegative oxygen atoms of the nitro group. Consequently, the activation energy for SNAr is dramatically lowered, allowing facile substitution with cyclic amines (e.g., morpholine, piperazine) under mild microwave irradiation[4].

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Conversely, in 5-bromo-7-nitroquinoline , the nitro group is meta to the bromine atom. Meta-nitro groups provide inductive electron withdrawal but cannot stabilize the Meisenheimer complex via resonance. Therefore, the C5–Br bond in 5-bromo-7-nitroquinoline is highly resistant to SNAr. While this makes it a poor candidate for amination via SNAr, this "SNAr-deactivated" state makes it an exceptionally stable and predictable substrate for palladium-catalyzed cross-coupling reactions[2]. It avoids competitive nucleophilic displacement by basic ligands or additives, ensuring high yields of the desired cross-coupled product.

G cluster_0 Ortho-Relationship cluster_1 Meta-Relationship A 6-Bromo-5-nitroquinoline B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophile Attack C SNAr (Amination) Highly Favorable B->C Br- Elimination D 5-Bromo-7-nitroquinoline E No Resonance Stabilization D->E Nucleophile Attack (High Activation Energy) F Suzuki Cross-Coupling Favorable D->F Pd(0) Catalyst

Divergent reactivity of bromonitroquinoline isomers based on electronic substituent effects.

Comparative Performance & Reactivity Data

The following table summarizes the quantitative data and functionalization viability for the discussed bromonitroquinoline isomers[1][3][5].

Property / Reactivity5-Bromo-7-nitroquinoline6-Bromo-5-nitroquinoline8-Bromo-6-nitroquinoline
Br / NO₂ Relationship MetaOrthoMeta
SNAr Reactivity Low (Requires harsh conditions)High (Quantitative conversion)Low
Suzuki Coupling Viability Excellent (No SNAr competition)Moderate (Risk of side reactions)Good
Primary Synthetic Route Nitration of 5-bromoquinolineDirect nitration of 6-bromoquinolineNitration of 8-bromoquinoline
Typical Yield (Nitration) ~65-70%Quantitative (~98%)~60-68%
Key Application Aryl-substituted quinolinesCyclic amine derivativesComplex polycyclic scaffolds

Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind specific temperature controls and stoichiometric choices is explicitly detailed to ensure reproducible results[4][5].

Protocol A: Regioselective Nitration to Access Bromonitroquinolines

This protocol utilizes 6-bromoquinoline to yield 6-bromo-5-nitroquinoline but is conceptually adaptable for synthesizing 5-bromo-7-nitroquinoline from 5-bromoquinoline.

  • Preparation: Dissolve the bromoquinoline precursor (1.0 mmol) in concentrated sulfuric acid (4.0 mL) in a round-bottom flask.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of -5 °C.

    • Causality: Maintaining a sub-zero temperature is critical to prevent over-nitration and oxidative degradation of the electron-rich portions of the quinoline ring.

  • Nitration: Dropwise add a pre-cooled nitrating mixture consisting of 1.5 mL concentrated HNO₃ and 1.5 mL concentrated H₂SO₄. Ensure the internal temperature does not exceed 0 °C during the addition.

  • Reaction: Remove the ice bath and allow the mixture to stir for 1.5 to 2 hours at room temperature to drive the electrophilic aromatic substitution to completion.

  • Workup & Validation: Pour the highly acidic mixture onto crushed ice to safely quench the reaction. Carefully neutralize the aqueous solution with 10% aqueous sodium carbonate (Na₂CO₃) until pH 7 is reached.

    • Self-Validation: The precipitation of a yellow solid upon neutralization indicates successful nitration.

  • Extraction: Extract the neutralized mixture with dichloromethane (3 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Divergent Functionalization (SNAr vs. Suzuki)

SNAr of 6-Bromo-5-nitroquinoline (Microwave-Assisted):

  • In a microwave-safe reactor vessel, combine 6-bromo-5-nitroquinoline (1.0 mmol), morpholine (1.2 mmol), and triethylamine (1.0 mmol).

  • Irradiate the mixture at 150 W, maintaining a temperature of 90–120 °C for 30 minutes.

  • Causality: The ortho-nitro group sufficiently activates the C-Br bond, allowing the secondary amine to displace the bromide ion rapidly without the need for transition-metal catalysts.

  • Purify the crude product via silica gel column chromatography (Hexane/EtOAc 1:1) to obtain 6-morpholinyl-5-nitroquinoline.

Suzuki Coupling of 5-Bromo-7-nitroquinoline:

  • Combine 5-bromo-7-nitroquinoline (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in a degassed solvent mixture of Toluene/H₂O (4:1, 10 mL).

  • Heat the mixture at 90 °C under a strict nitrogen atmosphere for 12 hours.

  • Causality: Because the meta-nitro group does not activate the C-Br bond for nucleophilic attack, aqueous base (K₂CO₃) can be used safely to activate the boronic acid without risking competitive hydrolysis of the starting material.

Workflow Start Bromoquinoline Precursor Nitration Nitration (HNO3/H2SO4) -5°C to RT Start->Nitration Isomer1 6-Bromo-5-nitroquinoline (Ortho) Nitration->Isomer1 from 6-Bromoquinoline Isomer2 5-Bromo-7-nitroquinoline (Meta) Nitration->Isomer2 from 5-Bromoquinoline SNAr SNAr with Amines (Microwave, 90°C) Isomer1->SNAr Activated C-Br Suzuki Suzuki Coupling (Pd-Catalyzed, 90°C) Isomer2->Suzuki Deactivated C-Br Prod1 Amino-nitroquinoline Derivatives SNAr->Prod1 Prod2 Aryl-nitroquinoline Derivatives Suzuki->Prod2

Synthetic workflow demonstrating divergent functionalization based on positional isomerism.

References

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones ResearchGate / Arkivoc[Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-7-nitroquinoline

This document provides essential, immediate safety and logistical information for the handling of 5-Bromo-7-nitroquinoline. As a specialized heterocyclic compound, its handling requires a meticulous approach to personal...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 5-Bromo-7-nitroquinoline. As a specialized heterocyclic compound, its handling requires a meticulous approach to personal protection, grounded in a comprehensive understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure maximal safety and operational integrity. The protocols herein are synthesized from data on structurally analogous compounds and adhere to the highest standards of laboratory safety.

Hazard Analysis: A Composite Risk Profile

Specific toxicological data for 5-Bromo-7-nitroquinoline is not extensively documented. Therefore, a conservative risk assessment is imperative, based on the hazards associated with its structural motifs: the quinoline core, a bromine substituent, and a nitro group. Quinoline itself is known to be harmful if swallowed or in contact with skin and is suspected of causing genetic defects and cancer.[1][2] Halogenated and nitrated aromatic compounds often exhibit heightened toxicity and can be irritating to the skin, eyes, and respiratory system.[3][4][5]

Based on this composite analysis, 5-Bromo-7-nitroquinoline should be treated as a potentially hazardous substance with the following inferred risks:

Hazard ClassificationAssociated RiskRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4]Structurally related compounds like 5-bromoquinoline and various nitro-aromatics are classified with acute toxicity warnings.[4][6][7]
Skin Corrosion/Irritation Causes skin irritation.[3]Bromo- and nitro- substituted aromatics frequently cause skin irritation upon contact.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]This is a common hazard for many functionalized organic compounds and is explicitly noted for similar bromoquinolines.[3][5][6]
Germ Cell Mutagenicity Suspected of causing genetic defects.[2]The quinoline core itself is associated with potential mutagenicity.[2] This risk should be assumed in the absence of contrary data.
Carcinogenicity May cause cancer.[2]Quinoline is classified as a potential carcinogen.[2] All derivatives should be handled with appropriate containment to minimize long-term exposure risks.

This assessment mandates a multi-layered approach to Personal Protective Equipment (PPE) to mitigate risks associated with all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 5-Bromo-7-nitroquinoline, from handling the solid compound to working with its solutions. The guiding principle is ALARA (As Low As Reasonably Achievable) for exposure.[8]

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum thickness of 4 mil for inner glove, 8 mil for outer).[8]Provides a robust barrier against dermal absorption, which is a primary exposure route for quinoline derivatives.[1] Double-gloving allows for the safe and rapid removal of a contaminated outer layer without compromising the primary barrier, a critical step in preventing inadvertent contamination of equipment and surfaces.[8] Contaminated gloves must be disposed of as hazardous waste.
Eye & Face Protection Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1 standards) or a full-face shield.[9]Protects against splashes of solutions, aerosols, and accidental projection of solid particulates during handling.[8][9] A full-face shield is required when handling larger quantities (>1g) or when there is a significant splash risk.
Body Protection A flame-resistant lab coat with long sleeves and tight-fitting elastic or knit cuffs. A chemically resistant apron should be worn over the lab coat when handling solutions.[8][10]Prevents contamination of personal clothing and underlying skin.[9] The tight cuffs are essential to prevent chemicals from entering the sleeve. An apron provides an additional, impermeable barrier against spills.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[8]Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or whenever aerosol generation is possible.[1][8] This protects against the inhalation of fine powders and potential vapors, which are primary exposure routes for potent compounds.[8]

Operational Workflow: A Step-by-Step Guide to Safe Handling

A disciplined operational workflow is fundamental to minimizing exposure and preventing laboratory contamination. All handling of 5-Bromo-7-nitroquinoline, particularly weighing and initial dissolution, must be performed within a certified chemical fume hood.[2]

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Locate Emergency Equipment: Confirm the immediate accessibility of an emergency eyewash station and safety shower.[1][11]

  • Prepare Spill Kit: Ensure a spill kit containing absorbent material (e.g., vermiculite or sand), and designated hazardous waste bags is readily available.[12][13]

  • Review SDS: Although specific data is limited, review the Safety Data Sheets for quinoline and other related compounds to reinforce understanding of the potential hazards.[2][3][9]

PPE Donning and Doffing Sequence

Properly donning and doffing PPE is as critical as the equipment itself. The sequence is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Lab Coat & Apron doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Handling Protocol
  • Weighing: Tare a suitable container within the fume hood. Carefully weigh the desired amount of 5-Bromo-7-nitroquinoline, minimizing any dust generation.

  • Dissolution: Add solvent to the solid within the fume hood. Use a magnetic stirrer for mixing; avoid sonication which can generate aerosols.[8]

  • Transfer: When transferring solutions, use calibrated pipettes with disposable tips.

  • Intra-laboratory Transport: For transport between labs, the primary container must be sealed and clearly labeled. Place this primary container within a durable, leak-proof secondary container.[8]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to emergencies is critical.

Spill Response Protocol

The response depends on the scale and location of the spill. All personnel involved in cleanup must wear the full PPE described in Section 2, including respiratory protection.[14]

Spill_Response start Spill Occurs decision Is the spill large, outside a fume hood, or are you unsure? start->decision evacuate Evacuate Area Alert Others Call EHS/Emergency Line decision->evacuate Yes minor_spill Minor Spill Procedure (Small, Contained in Hood) decision->minor_spill No absorb Cover with inert absorbent (vermiculite, sand) minor_spill->absorb collect Carefully collect material into a labeled hazardous waste container absorb->collect decontaminate Decontaminate area with appropriate solvent, then soap and water collect->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste decontaminate->dispose

Caption: Decision workflow for chemical spill response.

Personnel Exposure First Aid
Exposure RouteImmediate First Aid Action
Skin Contact Immediately remove contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[15] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes in an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
Inhalation Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[17] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety. All waste materials contaminated with 5-Bromo-7-nitroquinoline must be treated as hazardous waste.[11]

Decontamination
  • Glassware & Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) three times. The solvent rinsate must be collected and disposed of as halogenated organic hazardous waste.

  • Work Surfaces: At the end of each procedure, the work area within the fume hood should be wiped down with a solvent-dampened cloth, followed by a soap and water wash. The cleaning materials must be disposed of as solid hazardous waste.

Waste Segregation and Disposal
  • Waste Collection: All waste contaminated with 5-Bromo-7-nitroquinoline, including unused product, contaminated PPE (gloves, lab coats), absorbent materials, and solvent rinsate, must be collected in a designated hazardous waste container.[11][18]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids," as appropriate. The label must also list "5-Bromo-7-nitroquinoline" as a primary constituent.[12]

  • Storage: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated, and secure area, away from incompatible materials.[11][18]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[18] Do not dispose of this chemical down the drain or in the regular trash.[19]

References

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  • Fisher Scientific. (2010). SAFETY DATA SHEET - 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. (n.d.). 5-Bromo-7-nitroindoline.
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